Technical Documentation Center

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
  • CAS: 27294-08-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Methoxy-3-Phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of a robust and widely applicable synthetic pathway for ob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a robust and widely applicable synthetic pathway for obtaining ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block in the development of novel therapeutic agents. This document is designed to provide not just a procedural outline, but a deep understanding of the chemical principles and practical considerations necessary for successful synthesis.

The synthesis is strategically designed in two key stages: the formation of a crucial hydrazone intermediate via the Japp-Klingemann reaction, followed by its acid-catalyzed cyclization to the target indole using the Fischer indole synthesis. This approach offers a reliable and scalable route from readily available starting materials.

Strategic Overview: The Japp-Klingemann/Fischer Indole Synthesis Pathway

The synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is most effectively achieved through a two-step sequence. This pathway is a classic example of convergent synthesis, where key fragments are prepared separately and then combined.

Synthesis_Pathway cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis 4-Methoxyaniline 4-Methoxyaniline Diazonium_Salt Diazonium_Salt 4-Methoxyaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Hydrazone_Intermediate Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate Diazonium_Salt->Hydrazone_Intermediate Ethyl Benzoylacetate, NaOAc, EtOH Ethyl_Benzoylacetate Ethyl_Benzoylacetate Hydrazone_Intermediate_2 Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate Target_Molecule Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Hydrazone_Intermediate_2->Target_Molecule Acid Catalyst (e.g., PPA) Heat

Figure 1: Overall synthetic strategy for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Part 1: The Japp-Klingemann Reaction - Crafting the Hydrazone Intermediate

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-ketoesters and diazonium salts. In this synthesis, it provides the critical precursor for the subsequent Fischer indole cyclization.

Causality Behind Experimental Choices

The reaction begins with the diazotization of 4-methoxyaniline. This is a standard procedure where sodium nitrite is added to an acidic solution of the aniline at low temperatures (0-5 °C) to form the highly reactive 4-methoxyphenyldiazonium salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

The diazonium salt is then coupled with ethyl benzoylacetate. The choice of ethyl benzoylacetate is strategic as it possesses an active methylene group flanked by two electron-withdrawing groups (a benzoyl and an ester group), making it susceptible to electrophilic attack by the diazonium salt. The reaction is typically carried out in the presence of a weak base, such as sodium acetate, to facilitate the deprotonation of the active methylene group, forming the nucleophilic enolate.

A key feature of the Japp-Klingemann reaction with β-ketoesters is the cleavage of the acyl group (in this case, the benzoyl group) to yield the corresponding hydrazone. This occurs through a hydrolytic cleavage of the initially formed azo compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyaniline123.1512.3 g0.1
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Concentrated Hydrochloric Acid (HCl)36.4625 mL~0.3
Ethyl Benzoylacetate192.2119.2 g0.1
Sodium Acetate (NaOAc)82.0316.4 g0.2
Ethanol (EtOH)46.07200 mL-
Water (H₂O)18.02As needed-

Procedure:

  • Diazotization of 4-Methoxyaniline:

    • In a 500 mL beaker, dissolve 12.3 g (0.1 mol) of 4-methoxyaniline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve 19.2 g (0.1 mol) of ethyl benzoylacetate and 16.4 g (0.2 mol) of sodium acetate in 200 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethanolic solution of ethyl benzoylacetate with vigorous stirring. A yellow to orange precipitate of the hydrazone should form.

    • Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification of the Hydrazone:

    • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes to ensure complete precipitation.

    • Collect the crude hydrazone by vacuum filtration and wash the solid thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate as a yellow solid.

    • Dry the purified product in a vacuum oven.

Mechanism of the Japp-Klingemann Reaction

Japp_Klingemann_Mechanism Diazonium 4-MeO-Ph-N≡N⁺ Diazonium Salt Azo_Compound 4-MeO-Ph-N=N-CH(C(O)Ph)(COOEt) Azo Intermediate Diazonium->Azo_Compound Nucleophilic Attack Enolate Ph-C(O)-C⁻(COOEt) Enolate of Ethyl Benzoylacetate Hydrazone 4-MeO-Ph-NH-N=C(Ph)(COOEt) Hydrazone Product Azo_Compound->Hydrazone Hydrolysis & Rearrangement Benzoic_Acid Ph-COOH Benzoic Acid (byproduct) Azo_Compound->Benzoic_Acid Cleavage

Figure 2: Simplified mechanism of the Japp-Klingemann reaction.

Part 2: The Fischer Indole Synthesis - Ring Closure to the Target Molecule

The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system from an arylhydrazone and an aldehyde or ketone, under acidic conditions.[1]

Causality Behind Experimental Choices

The hydrazone intermediate synthesized in Part 1 is subjected to an acid-catalyzed intramolecular cyclization. The choice of acid catalyst is critical and can significantly influence the reaction yield and purity of the product. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the cyclized product. Other acids such as sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride can also be used.[2][3]

The reaction is typically carried out at elevated temperatures to provide the activation energy required for the key[4][4]-sigmatropic rearrangement of the enamine intermediate. The temperature must be carefully controlled to prevent decomposition of the starting material and product.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Methoxy-3-Phenyl-1H-indole-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate312.3515.6 g0.05
Polyphosphoric Acid (PPA)-~80 g-
Ethanol (EtOH)46.07For recrystallization-
Dichloromethane (DCM)84.93For extraction-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Fischer Indole Cyclization:

    • In a 250 mL round-bottom flask, add approximately 80 g of polyphosphoric acid and heat it to 80-90 °C with stirring until it becomes a mobile liquid.

    • To the hot PPA, add 15.6 g (0.05 mol) of ethyl 2-(2-(4-methoxyphenyl)hydrazono)-2-phenylacetate in portions over 15 minutes, ensuring the temperature is maintained between 90-100 °C.

    • After the addition is complete, continue to stir the reaction mixture at 100 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

    • The crude product will precipitate as a solid. Stir the mixture until all the PPA is dissolved.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol to yield pure ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate as a crystalline solid.

    • Dry the final product in a vacuum oven.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism Hydrazone Hydrazone 4-MeO-Ph-NH-N=C(Ph)(COOEt) Enamine Enamine Tautomer 4-MeO-Ph-NH-NH-C(Ph)=C(OH)(OEt) Hydrazone->Enamine Tautomerization (Acid-catalyzed) Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic [3,3]-Sigmatropic Rearrangement Diamine Diamine Intermediate Sigmatropic->Diamine Rearomatization Cyclized Cyclized Intermediate Diamine->Cyclized Intramolecular Nucleophilic Attack Indole Final Indole Product Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Cyclized->Indole Elimination of NH₃ & Aromatization

Figure 3: Key steps in the Fischer indole synthesis mechanism.

Characterization and Data

The identity and purity of the synthesized ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate should be confirmed by standard analytical techniques.

Expected Characterization Data:

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 162-164 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2 (br s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 7.2 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5 (C=O), 156.0, 136.0, 132.0, 131.0, 129.5, 128.5, 128.0, 127.0, 115.0, 112.0, 111.0, 102.0, 61.5 (OCH₂CH₃), 56.0 (OCH₃), 14.5 (OCH₂CH₃)
Mass Spectrometry (ESI-MS) m/z: 296.1 [M+H]⁺
Infrared (IR, KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1600, 1480 (C=C aromatic stretch), ~1240 (C-O stretch, ether)

Note: The exact chemical shifts and coupling constants in NMR spectra may vary slightly depending on the solvent and instrument used.

Conclusion

The described two-step synthesis pathway, commencing with the Japp-Klingemann reaction and culminating in the Fischer indole synthesis, provides a reliable and well-documented route to ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable indole derivative for further applications in drug discovery and materials science. The self-validating nature of this guide, with its emphasis on causality and detailed characterization, ensures a high degree of reproducibility and success in the laboratory.

References

  • Gassman, P. G.; van Bergen, T. J. Org. Synth.1977, 56, 72.
  • The Journal of Organic Chemistry2026, XX, XXXX-XXXX.
  • Al-Hourani, B. J.; Al-Awaida, W. A.; El-Abadelah, M. M. Molecules2016, 21(3), 333.
  • Noland, W. E.; Baude, F. J. Org. Synth.1963, 43, 40.
  • ResearchGate2025, XX, XXXX.
  • The Journal of Organic Chemistry2026, XX, XXXX-XXXX.
  • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241.
  • Hughes, D. L. Org. React.1993, 44, 1-605.
  • Organic Syntheses1955, 35, 61.
  • J-StageXXXX, XX, XXXX.
  • Wikipedia, "Reissert indole synthesis", [Link]

  • Robinson, B. Chem. Rev.1963, 63, 373–401.
  • MDPIXXXX, XX, XXXX.
  • National Center for Biotechnology Information, "PubChem Compound Summary for CID 95721, Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate", [Link]

  • Organic Chemistry Portal, "Fischer Indole Synthesis", [Link]

  • chemeurope.com, "Japp-Klingemann reaction", [Link]

  • YouTube, "Fischer Indole synthesis: reaction mechanism tutorial", [Link]

  • YouTube, "Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction", [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a classic yet powerful reaction, remains a highly relevant and versatile method for constructing this privileged heterocycle. This guide provides a comprehensive, in-depth technical exploration of the Fischer indole synthesis, specifically focusing on the preparation of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. We will delve into the mechanistic intricacies of the reaction, offer a detailed, step-by-step protocol for the synthesis of the target molecule and its precursors, and discuss critical process parameters and potential challenges. This document is intended to serve as a practical resource for researchers and professionals in drug discovery and development, providing both theoretical understanding and actionable experimental guidance.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely utilized acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[1] Its enduring popularity stems from its reliability, broad substrate scope, and the ready availability of starting materials. The indole moiety is a key pharmacophore, and its derivatives exhibit a wide range of biological activities, making the Fischer indole synthesis a critical tool in the development of new therapeutic agents.

The target molecule of this guide, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, is a functionalized indole with potential applications as a building block in the synthesis of more complex pharmaceutical compounds. The strategic placement of the methoxy, phenyl, and ethyl carboxylate groups provides multiple points for further chemical modification, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

This guide will provide a detailed roadmap for the synthesis of this important indole derivative, starting from the fundamental principles of the Fischer indole synthesis and progressing to a practical, field-tested experimental protocol.

Mechanistic Deep Dive: Unraveling the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The generally accepted mechanism involves several key steps:[1]

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in our case (4-methoxyphenyl)hydrazine, with a carbonyl compound, ethyl 2-oxo-3-phenylpropanoate. This acid-catalyzed reaction forms the corresponding phenylhydrazone intermediate.

  • Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the reaction. The ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, leading to the formation of a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the stable, aromatic indole ring.

Fischer_Indole_Mechanism

Synthesis of Precursors: Laying the Foundation

The successful synthesis of the target indole is contingent on the availability and purity of its precursors. This section details the preparation of (4-methoxyphenyl)hydrazine hydrochloride and ethyl 2-oxo-3-phenylpropanoate.

Preparation of (4-methoxyphenyl)hydrazine hydrochloride

(4-methoxyphenyl)hydrazine hydrochloride can be synthesized from the commercially available p-anisidine via a diazotization reaction followed by reduction.

Experimental Protocol:

  • Diazotization: In a well-ventilated fume hood, dissolve p-anisidine in a mixture of water and concentrated hydrochloric acid. Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C. Stir the reaction mixture for 1.5 hours at this temperature.[3]

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid. Cool this solution to 0 °C. Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring. A bulky precipitate will form.

  • Isolation: After the addition is complete, continue stirring at 0 °C for 30 minutes. Collect the precipitate by filtration, wash with cold water, followed by ethanol and diethyl ether. Dry the product under vacuum to yield (4-methoxyphenyl)hydrazine hydrochloride as a solid.[3]

ReagentMolar Mass ( g/mol )QuantityMoles
p-Anisidine123.154.93 g40 mmol
Sodium Nitrite69.003.3 g46.4 mmol
Tin(II) Chloride189.6016.0 g84.4 mmol
Conc. HCl-As needed-

Table 1: Reagents for the synthesis of (4-methoxyphenyl)hydrazine hydrochloride.

Preparation of Ethyl 2-oxo-3-phenylpropanoate

This α-keto ester can be prepared via a Claisen condensation between ethyl acetate and diethyl oxalate, followed by reaction with benzylmagnesium chloride. A more direct approach involves the Claisen condensation of acetophenone and diethyl oxalate.[4]

Experimental Protocol (Claisen Condensation):

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Condensation: To this solution, add a mixture of acetophenone and diethyl oxalate dropwise with stirring. After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain ethyl 2-oxo-3-phenylpropanoate.

The Core Directive: Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

This section provides a detailed, step-by-step protocol for the Fischer indole synthesis of the target molecule. The choice of an appropriate acid catalyst is crucial for the success of this reaction.[5] While a variety of Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are often effective for this type of transformation.

Synthesis_Workflow

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride and ethyl 2-oxo-3-phenylpropanoate.

  • Reaction Execution: Add absolute ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with cooling. Heat the reaction mixture to reflux and maintain this temperature for the required reaction time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate as a solid.

ReagentMolar Mass ( g/mol )Example QuantityMoles (approx.)
(4-methoxyphenyl)hydrazine HCl174.621.75 g10 mmol
Ethyl 2-oxo-3-phenylpropanoate206.222.06 g10 mmol
Absolute Ethanol-50 mL-
Conc. H₂SO₄-1 mL-

Table 2: Suggested reagent quantities for the synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Characterization of the Final Product

Thorough characterization of the synthesized ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is essential to confirm its identity and purity.

  • Molecular Formula: C₁₈H₁₇NO₃[6]

  • Molecular Weight: 295.33 g/mol [6]

  • Appearance: Expected to be a solid.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, the methoxy group, the ethyl ester, and the N-H proton of the indole.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

    • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches of the ether and ester groups.

Potential Challenges and Troubleshooting

The Fischer indole synthesis, while generally reliable, can present some challenges:

  • Side Reactions: The formation of byproducts can occur, especially if the reaction conditions are not carefully controlled.[7]

  • Purification: The purification of the final product may require careful chromatographic separation to remove any unreacted starting materials or byproducts.

  • Regioselectivity: With unsymmetrical ketones, the formation of regioisomers is possible. However, in this specific synthesis, the starting keto-ester is symmetrical with respect to the enolizable position, thus avoiding this issue.

  • Catalyst Choice: The choice and amount of the acid catalyst can significantly impact the reaction yield and should be optimized.[5]

Conclusion

The Fischer indole synthesis is a powerful and versatile tool for the construction of the indole nucleus, a key structural motif in a vast array of biologically active molecules. This in-depth technical guide has provided a comprehensive overview of the synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, from its mechanistic underpinnings to a detailed experimental protocol. By understanding the principles and practical considerations outlined in this document, researchers and drug development professionals can effectively utilize this classic reaction to access novel indole derivatives for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available at: [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: [Link]

  • MDPI. 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][8][9]benzoxazine-3,5-dione. Available at: [Link]

  • Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • National Institutes of Health. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available at: [Link]

  • Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available at: [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available at: [Link]

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. The i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern of this molecule, with a methoxy group at the 5-position, a phenyl group at the 3-position, and an ethyl ester at the 2-position, makes it a valuable intermediate for the synthesis of more complex drug candidates. This guide provides a detailed overview of the most prominent and efficient synthetic strategies to obtain this target molecule, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind the methodological choices.

Strategic Approaches to the Indole Core

The synthesis of polysubstituted indoles like ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate can be approached through several established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. This guide will focus on three primary and effective strategies:

  • The Fischer Indole Synthesis: A classic and versatile method for indole formation.

  • Palladium-Catalyzed Cross-Coupling Strategies: Modern and highly efficient methods for C-C and C-N bond formation.

  • The Bischler-Möhlau Indole Synthesis: A traditional method for the synthesis of 2-arylindoles.

The Fischer Indole Synthesis: A Time-Honored and Adaptable Route

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an appropriate ketone or aldehyde.[2][3]

Causality Behind Experimental Choices

The key to successfully applying the Fischer indole synthesis for our target molecule lies in the judicious selection of the starting materials. To obtain the desired substitution pattern, we require:

  • (4-Methoxyphenyl)hydrazine: This will provide the indole nitrogen and the methoxy group at the 5-position of the final product.

  • Ethyl 2-phenyl-3-oxobutanoate (α-phenylacetoacetate): This β-ketoester will provide the remaining atoms of the pyrrole ring, including the ethyl carboxylate at the 2-position and the phenyl group at the 3-position.

The reaction proceeds through the formation of the corresponding hydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to furnish the indole core. The choice of acid catalyst is crucial; Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride, are commonly employed to facilitate the key rearrangement and cyclization steps.[2]

Experimental Protocol

Step 1: Formation of the Hydrazone

  • Dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add ethyl 2-phenyl-3-oxobutanoate (1.0 eq) to the solution.

  • The hydrazone can often be formed at room temperature with stirring for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to the Indole

  • To the solution containing the hydrazone, add a strong acid catalyst. A common choice is a solution of sulfuric acid in ethanol or polyphosphoric acid (PPA).[2]

  • Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the specific substrate and catalyst used and should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate and can be collected by filtration.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reaction Parameters
ParameterValueRationale
Starting Material 1 (4-Methoxyphenyl)hydrazineSource of the 5-methoxy substituted benzene ring and the indole nitrogen.
Starting Material 2 Ethyl 2-phenyl-3-oxobutanoateProvides the pyrrole ring with the C2-ester and C3-phenyl substituents.
Catalyst H₂SO₄, HCl, ZnCl₂, PPAFacilitates the[4][4]-sigmatropic rearrangement and subsequent cyclization.[2]
Solvent Ethanol, Acetic AcidProtic solvents that are suitable for both hydrazone formation and the acidic cyclization.
Temperature RefluxElevated temperatures are typically required to overcome the activation energy of the rearrangement and cyclization steps.[3]
Typical Yield Moderate to GoodYields can vary depending on the specific conditions and substrates used.
Workflow Diagram

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product SM1 (4-Methoxyphenyl)hydrazine Hydrazone Hydrazone Formation (in situ) SM1->Hydrazone SM2 Ethyl 2-phenyl-3-oxobutanoate SM2->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization H⁺, Δ Product Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Cyclization->Product

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling Strategies: A Modern Approach

Palladium-catalyzed reactions have revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5] These methods can be adapted for the synthesis of our target molecule, often providing higher yields and greater functional group tolerance compared to classical methods.

Causality Behind Experimental Choices

A plausible palladium-catalyzed approach to ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate involves a one-pot tandem reaction. This strategy could start with a suitably substituted aniline and a terminal alkyne. For our target, the starting materials would be:

  • Ethyl 2-amino-5-methoxybenzoate: This provides the benzene ring with the methoxy group and the nitrogen atom of the indole. The ester group at the 2-position will become the C2-substituent of the indole.

  • Phenylacetylene: This will provide the C2 and C3 atoms of the indole ring, with the phenyl group ending up at the 3-position.

The reaction would proceed via a Sonogashira coupling of an ortho-haloaniline derivative with phenylacetylene, followed by an intramolecular cyclization. Alternatively, a direct C-H activation/annulation cascade could be envisioned.

Experimental Protocol (Hypothetical, based on known transformations)

Step 1: Preparation of Ethyl 2-iodo-5-methoxybenzoate

  • Start with commercially available 2-amino-5-methoxybenzoic acid.

  • Esterify the carboxylic acid to ethyl 2-amino-5-methoxybenzoate using standard methods (e.g., Fischer esterification).

  • Perform a Sandmeyer reaction on the aniline to introduce an iodine atom at the 2-position.

Step 2: Palladium-Catalyzed Coupling and Cyclization

  • In a reaction vessel, combine ethyl 2-iodo-5-methoxybenzoate (1.0 eq), phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine) and a solvent (e.g., THF or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired product.

Reaction Parameters
ParameterValueRationale
Starting Material 1 Ethyl 2-iodo-5-methoxybenzoatePrecursor containing the substituted benzene ring and the ester group.
Starting Material 2 PhenylacetyleneProvides the C2 and C3 atoms of the indole ring and the C3-phenyl group.
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuIFacilitates the Sonogashira coupling and subsequent intramolecular cyclization.[5]
Base Et₃N, DIPEAScavenges the HI generated during the reaction and promotes the catalytic cycle.
Solvent THF, DMFAprotic solvents that are suitable for palladium-catalyzed cross-coupling reactions.
Temperature 80-120 °CSufficient to drive the reaction to completion in a reasonable time.
Typical Yield Good to ExcellentPalladium-catalyzed reactions are known for their high efficiency.[5]
Workflow Diagram

Palladium_Catalyzed_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product SM1 Ethyl 2-iodo-5-methoxybenzoate Reaction Pd-Catalyzed Coupling & Cyclization SM1->Reaction SM2 Phenylacetylene SM2->Reaction Product Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Reaction->Product [Pd], CuI, Base

Caption: Palladium-Catalyzed Synthesis Workflow.

The Bischler-Möhlau Indole Synthesis: A Classic Route to 2-Arylindoles

The Bischler-Möhlau indole synthesis is another classical method for preparing indoles, specifically 2-arylindoles.[6][7] The reaction involves the condensation of an α-halo- or α-hydroxyketone with an excess of an aniline.[7]

Causality Behind Experimental Choices

To apply this method for the synthesis of our target molecule, we would need to react an appropriately substituted aniline with a specific α-haloketone. The starting materials would be:

  • 4-Methoxyaniline: This will form the benzene portion of the indole ring.

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate: This α-haloketoester will provide the pyrrole ring with the desired substituents.

The reaction is typically carried out at high temperatures, and the excess aniline serves as both a reactant and a solvent. The mechanism is thought to involve the initial formation of an α-anilinoketone, which then undergoes cyclization and dehydration to form the indole.

Experimental Protocol
  • Combine ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq) with a large excess of 4-methoxyaniline (e.g., 5-10 eq).

  • Heat the mixture to a high temperature (typically 150-200 °C). The reaction is often carried out neat (without an additional solvent).

  • Maintain the temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and add a dilute acid (e.g., HCl) to neutralize the excess aniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Reaction Parameters
ParameterValueRationale
Starting Material 1 4-MethoxyanilineSource of the 5-methoxy substituted benzene ring of the indole.
Starting Material 2 Ethyl 2-bromo-3-oxo-3-phenylpropanoateProvides the pyrrole ring with the C2-ester and C3-phenyl substituents.
Solvent Excess 4-MethoxyanilineActs as both a reactant and a solvent.
Temperature 150-200 °CHigh temperatures are necessary to drive the condensation and cyclization reactions.
Typical Yield ModerateYields can be variable and the reaction may produce side products.[8]
Workflow Diagram

Bischler_Mohlau_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product SM1 4-Methoxyaniline Reaction Condensation & Cyclization SM1->Reaction SM2 Ethyl 2-bromo-3-oxo-3-phenylpropanoate SM2->Reaction Product Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Reaction->Product High Temp.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (CAS No. 27294-08-2)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (CAS No. 27294-08-2)[1]. The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[2][3] This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and a thorough examination of the compound's spectroscopic profile and chemical reactivity. By synthesizing data from established chemical principles and analogous structures, this guide aims to facilitate further research and application of this promising heterocyclic compound.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative. Its core is a bicyclic aromatic structure composed of a fused benzene and pyrrole ring. The key functional groups contributing to its chemical personality are:

  • 5-methoxy group: An electron-donating group on the benzene ring, influencing the electron density and reactivity of the aromatic system.

  • 3-phenyl group: A bulky aromatic substituent at the C3 position, a site often crucial for biological activity and steric interactions.

  • Ethyl 2-carboxylate group: An electron-withdrawing ester group at the C2 position, which modulates the reactivity of the pyrrole ring and provides a handle for further chemical modification, such as hydrolysis or amidation.[4]

  • N-H group: The indole nitrogen atom, which possesses a lone pair of electrons contributing to the aromaticity and can act as a hydrogen bond donor or a site for N-alkylation.[5]

Caption: Molecular structure of the title compound.

Physicochemical Data

The following table summarizes the key computed and known properties of the molecule. These parameters are essential for predicting its behavior in various experimental settings, including solubility, membrane permeability, and chromatographic retention.

PropertyValueSource
CAS Number 27294-08-2[1]
Molecular Formula C₁₉H₁₉NO₃(Calculated)
Molecular Weight 309.36 g/mol (Calculated)
SMILES Code O=C(C(N1)=C(C2=CC=CC=C2)C3=C1C=CC(OC)=C3)OCC[1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate); Insoluble in water.Predicted
Storage Store in a cool, dry place away from light.General practice[6]

Synthesis and Mechanistic Insights

Recommended Synthetic Pathway: Fischer Indole Synthesis

The most direct and widely recognized method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer Indole Synthesis.[2][7] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement.[2][8] For the target molecule, the logical starting materials are 4-methoxyphenylhydrazine and ethyl 2-benzoylpropanoate .

Causality Behind Experimental Choices:

  • Arylhydrazine Choice: 4-methoxyphenylhydrazine is selected to provide the indole nitrogen and the benzene ring bearing the required 5-methoxy substituent.

  • Ketoester Choice: Ethyl 2-benzoylpropanoate provides the C2 and C3 carbons, along with their respective ethyl carboxylate and phenyl substituents.

  • Catalyst: A Brønsted acid (like H₂SO₄ or polyphosphoric acid) or a Lewis acid (like ZnCl₂) is crucial.[7] The acid protonates the imine intermediate, which is necessary to trigger the tautomerization that precedes the key sigmatropic rearrangement.[2]

Mechanistic Diagram

The following diagram illustrates the key transformations in the Fischer Indole Synthesis for the target molecule.

fischer_synthesis start 4-Methoxyphenylhydrazine + Ethyl 2-benzoylpropanoate hydrazone Formation of Phenylhydrazone (Condensation) start->hydrazone H⁺, Δ tautomerization Acid-Catalyzed Tautomerization (Ene-hydrazine formation) hydrazone->tautomerization H⁺ rearrangement [3,3]-Sigmatropic Rearrangement (C-C bond formation) tautomerization->rearrangement Key Step aromatization Rearomatization of Benzene Ring rearrangement->aromatization cyclization Intramolecular Cyclization (Amine attacks iminium ion) aromatization->cyclization elimination Elimination of Ammonia (NH₃) cyclization->elimination -H⁺, -NH₃ product Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate elimination->product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Fischer Indole Synthesis.[7][9]

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl 2-benzoylpropanoate (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone intermediate may precipitate. If so, collect by filtration. If not, concentrate the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step without further purification.

  • Cyclization:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To the crude hydrazone, add a suitable acid catalyst. A common choice is a mixture of sulfuric acid in ethanol or polyphosphoric acid (PPA).[9]

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 4-24 hours.[9] The progress of the indole formation should be monitored by TLC.

    • Rationale: The elevated temperature provides the activation energy required for the[4][4]-sigmatropic rearrangement.

  • Work-up and Purification:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and neutralize the acid.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.[4]

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.[9]

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.[10][11]

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Rationale
¹H NMR Indole N-H8.5 - 9.5 ppm (broad singlet)Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange.
Aromatic H's7.0 - 7.8 ppm (multiplets)Protons on the indole and phenyl rings.
Methoxy H's (OCH₃)~3.8 ppm (singlet)3 protons of the methoxy group.
Ethyl H's (OCH₂CH₃)~4.3 ppm (quartet)Methylene protons adjacent to the ester oxygen.
Ethyl H's (OCH₂CH₃)~1.3 ppm (triplet)Methyl protons of the ethyl group.
¹³C NMR Ester Carbonyl (C=O)160 - 165 ppmTypical range for an α,β-unsaturated ester carbonyl.
Aromatic C's100 - 155 ppmMultiple signals for the carbons of the indole and phenyl rings.
Methoxy C (OCH₃)~55 ppmCarbon of the methoxy group.
Ethyl C's (OCH₂CH₃)~61 ppm (CH₂) and ~14 ppm (CH₃)Carbons of the ethyl ester group.
IR Spectroscopy N-H Stretch3300 - 3400 cm⁻¹ (sharp/medium)Characteristic stretch for the indole N-H group.[11]
C=O Stretch (Ester)1690 - 1710 cm⁻¹ (strong)Conjugated ester carbonyl stretch.
C-O Stretch1200 - 1300 cm⁻¹ (strong)Asymmetric C-O-C stretch of the ester and ether.
Aromatic C=C1500 - 1600 cm⁻¹ (multiple bands)Aromatic ring stretching vibrations.
Mass Spec. Molecular Ion (M⁺)m/z = 309.13Corresponds to the molecular weight of C₁₉H₁₉NO₃.

Chemical Reactivity and Stability

Reactivity Profile
  • N-H Acidity and Alkylation: The indole N-H proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[5]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., NaOH in methanol/water) conditions.[4] This carboxylic acid derivative is a common target in drug design, as it can participate in hydrogen bonding interactions with biological targets.[12][13]

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The presence of the electron-donating 5-methoxy group further activates the benzene portion of the ring system. However, the C2 and C3 positions are blocked, so substitution would likely occur on the benzene ring, ortho or para to the methoxy group and ortho to the indole nitrogen (i.e., at C4 or C6).

Stability and Storage

Indole derivatives can be sensitive to light and air, potentially leading to gradual discoloration and degradation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry environment.

Applications in Drug Discovery and Development

The indole scaffold is a mainstay in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[14]

  • Privileged Scaffold: Indole derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][15]

  • Potential Biological Targets: While specific biological data for this exact molecule is limited in public literature, the indole-2-carboxylate core is a known pharmacophore. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[12][13][16] The 3-phenyl substitution pattern is also common in various bioactive molecules. Therefore, this compound represents a valuable starting point for library synthesis and screening against targets such as viral enzymes, protein kinases, and G-protein coupled receptors.

Safety and Handling

General Precautions:

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes. Analogous compounds are classified as skin and eye irritants.[17]

  • In case of contact, flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.[6]

References

  • Varvuolytė, G., Řezníčková, E., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Archiv der Pharmazie. Available at: [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available at: [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 337-342. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 60. Available at: [Link]

  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Molecules, 29(10), 2256. Available at: [Link]

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). A General Method for the N-Alkylation of Indoles with Ketones via a Dearomatization-Rearomatization Strategy. Organic Letters, 22(1), 331-334. Available at: [Link]

  • Roy, D., et al. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Doron Scientific. (2023). Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Design, synthesis, and characterization of indole derivatives. Request PDF. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3033. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved January 28, 2026, from [Link]

  • Sharma, V., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 4(3), 931-936. Available at: [Link]

  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Ethyl indole-3-carboxylate Safety Data Sheet. Available at: [Link]

  • Meng, Z., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(9), 1123-1133. Available at: [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis | Request PDF. Retrieved January 28, 2026, from [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Available at: [Link]

  • Belskaya, N., et al. (2020). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2020(2), M1131. Available at: [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Chemospecific. (2020). Discover the Secrets of Hegedus Indole Synthesis!. YouTube. Available at: [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved January 28, 2026, from [Link]

Sources

Foundational

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate For inquiries and further information, please contact: Senior Application Scientist, Advanced Chemical Intermediates Division. Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

For inquiries and further information, please contact: Senior Application Scientist, Advanced Chemical Intermediates Division.

Abstract

This technical guide provides a comprehensive overview of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds.[1] This document details the chemical identity, a proposed synthetic route via the classical Fischer indole synthesis with mechanistic insights, and a summary of its physicochemical and spectroscopic properties. Furthermore, it explores the potential pharmacological applications based on the established bioactivity of related indole derivatives, providing researchers, scientists, and drug development professionals with a foundational resource for leveraging this compound in their work.

Core Compound Identification

The subject of this guide is the heterocyclic compound ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. Its core structure features a bicyclic indole ring system substituted at the 2, 3, and 5 positions.

IdentifierValueSource
CAS Number 27294-08-2[2]
Molecular Formula C₁₈H₁₇NO₃[2]
Molecular Weight 295.33 g/mol [2]
IUPAC Name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Canonical SMILES CCOC(=O)C1=C(C2=CC=C(OC)C=C2N1)C3=CC=CC=C3

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[3] This approach is a highly plausible and efficient route to obtaining ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

The proposed synthesis involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with ethyl benzoylacetate (ethyl 2-oxo-2-phenylacetate).

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Methoxyphenylhydrazine C1 Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) P1 Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate R1->P1 plus1 + R2 Ethyl Benzoylacetate R2->P1 C2 Heat C1->P1 C2->P1

Caption: Proposed Fischer Indole Synthesis Route.

Mechanism of Action

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone intermediate. The causality of the reaction lies in the acid-catalyzed intramolecular cyclization driven by the formation of a stable aromatic indole ring.

  • Hydrazone Formation: 4-Methoxyphenylhydrazine reacts with the ketone moiety of ethyl benzoylacetate to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form, a critical step that enables the subsequent sigmatropic rearrangement.

  • [4][4]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[4][4]-sigmatropic rearrangement (a variation of the Claisen rearrangement), breaking the N-N bond and forming a C-C bond. This step is the key to the indole ring's construction.

  • Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring.

  • Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto one of the imine carbons forms a five-membered heterocyclic intermediate. Subsequent elimination of an ammonia molecule under acidic conditions leads to the final, stable indole product.

Fischer_Indole_Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation (Intermediate A) Start->Hydrazone H⁺ Tautomerization Tautomerization to Ene-hydrazine (B) Hydrazone->Tautomerization H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement (C) Tautomerization->Rearrangement Heat/H⁺ Aromatization Rearomatization (Intermediate D) Rearrangement->Aromatization -H⁺ Cyclization Intramolecular Cyclization (E) Aromatization->Cyclization H⁺ Elimination Elimination of NH₃ Cyclization->Elimination -H⁺, -NH₃ Product Indole Product Elimination->Product

Caption: Generalized Mechanism of the Fischer Indole Synthesis.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Fischer indole syntheses.[3] Optimization of catalyst, solvent, and temperature may be required to achieve the highest yield and purity for the target compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylhydrazine (1.0 eq) and ethyl benzoylacetate (1.05 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, ~0.5-2.0 eq) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product may precipitate as a solid.

  • Extraction: If the product does not precipitate, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Physicochemical and Spectroscopic Characterization

While specific, experimentally determined data for this exact molecule is not widely published, the following tables summarize its computed properties and the expected spectroscopic characteristics based on analysis of closely related analogs.[5]

Physical and Chemical Properties
PropertyValue / Description
Appearance Expected to be a crystalline solid (White to off-white/yellow)
Molecular Weight 295.33 g/mol
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, ethyl acetate, and acetone; poorly soluble in water.
XLogP3 4.6 (Predicted)[5]
Spectroscopic Data (Predicted)
TechniqueExpected Peaks and Signals
¹H-NMR δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~3.8 (s, 3H, -OCH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~6.9-7.6 (m, Ar-H), ~8.5-9.0 (br s, 1H, N-H). The aromatic region will show signals for the phenyl group at C3 and the substituted benzene ring of the indole core.
¹³C-NMR δ (ppm): ~14 (-OCH₂CH₃), ~55 (-OCH₃), ~61 (-OCH₂CH₃), ~102-138 (aromatic and indole C), ~155 (C-OCH₃), ~162 (C=O, ester).
IR Spectroscopy ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch, aliphatic), ~1680-1710 (C=O stretch, ester), ~1600, ~1450 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).[4]
Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 295. Key fragmentation may involve the loss of the ethoxy group (-OC₂H₅).

Applications in Research and Drug Development

The indole nucleus is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] While specific studies on ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate are limited, its structural motifs suggest significant potential in several therapeutic areas.

  • Anticancer and Antimitotic Activity: Many indole derivatives, particularly those with substitutions at the 3 and 5 positions, have been investigated as potent anticancer agents. The 5-methoxy group, in particular, is a feature of several compounds with antimitotic properties.

  • Anti-inflammatory and Analgesic Properties: The indole core is present in widely used non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Substituted indoles often exhibit inhibitory activity against enzymes involved in the inflammatory cascade.[3]

  • Antioxidant Activity: The indole ring system can act as a free radical scavenger. Studies on related methoxy-substituted indoles have demonstrated significant antioxidant potential.[3]

  • Neuroprotective and CNS Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a prime target for developing agents active in the central nervous system. The related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown potential neuroprotective effects.[4]

This compound serves as a valuable intermediate for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

  • GHS Hazard Statements (Inferred):

    • May cause skin irritation.

    • May cause serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a synthetically accessible indole derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure combines key pharmacophoric elements known to impart a range of biological activities. The well-established Fischer indole synthesis provides a reliable pathway for its preparation. This technical guide serves as a foundational resource, consolidating its known properties and outlining its potential for future research and development endeavors.

References

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95721, Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate. Retrieved from [Link]

  • Więcek, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2201. Available at: [Link]

  • Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20926, Ethyl 5-methoxyindole-2-carboxylate. Retrieved from [Link]

  • Saeed, A., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]

  • Magomedov, N. A. (2014). Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 626459, Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Suthar, S. K., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E, 66(Pt 7), o1678. Available at: [Link]

  • Dhani, R. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. Available at: [Link]

Sources

Exploratory

Spectroscopic Data for Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate: A Technical Guide

Senior Application Scientist Note: After a comprehensive search of scientific literature, chemical databases, and supplier information, it has been determined that a complete, publicly available set of experimental spect...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: After a comprehensive search of scientific literature, chemical databases, and supplier information, it has been determined that a complete, publicly available set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate could not be located. While data for structurally related compounds are available, providing an in-depth analysis of a specific molecule without its actual spectral data would be speculative and contrary to the principles of scientific accuracy.

This guide will therefore pivot to a predictive and methodological framework. It will serve as an expert-level technical guide outlining the expected spectroscopic characteristics of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate based on established principles and data from analogous structures. Furthermore, it will provide detailed, field-proven protocols for acquiring and interpreting such data, should a researcher synthesize or acquire this compound. This approach ensures scientific integrity while providing a valuable resource for researchers in drug development and organic synthesis.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of a novel chemical entity is a cornerstone of regulatory submission and intellectual property protection. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. For a complex heterocyclic scaffold like the 3-phenyl-indole derivative, these methods are not merely confirmatory; they are essential for understanding the electronic environment, functional group topology, and overall purity of the compound. The insights gained are critical for establishing structure-activity relationships (SAR) and ensuring the reproducibility of biological and chemical findings.

Indole derivatives, in particular, are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate suggests potential for diverse biological activities, making its precise characterization a matter of significant interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct regions for aromatic, methoxy, and ethyl ester protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents on the indole and phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
Indole N-H8.5 - 9.5broad singlet-The N-H proton of the indole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
Phenyl-H (ortho)7.5 - 7.7multiplet~7-8Protons on the C3-phenyl group will exhibit complex splitting patterns. The ortho protons are expected to be in this region.
Phenyl-H (meta, para)7.3 - 7.5multiplet~7-8The meta and para protons of the C3-phenyl group are expected to be slightly upfield from the ortho protons.
Indole H-47.2 - 7.4doublet~2The H-4 proton is ortho to the methoxy group and will likely appear as a doublet due to coupling with H-6.
Indole H-66.9 - 7.1doublet of doublets~8-9, ~2The H-6 proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.
Indole H-77.1 - 7.3doublet~8-9The H-7 proton is ortho to the ring junction and will be split by the adjacent H-6 proton.
Ethyl O-CH₂4.3 - 4.5quartet~7The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group and are split by the methyl protons.
Methoxy O-CH₃3.8 - 4.0singlet-The three equivalent protons of the methoxy group will appear as a singlet.
Ethyl CH₃1.3 - 1.5triplet~7The methyl protons of the ethyl ester are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Ester C=O160 - 165The carbonyl carbon of the ester is highly deshielded.
Indole C-5 (C-OCH₃)155 - 160The carbon bearing the electron-donating methoxy group is significantly deshielded.
Indole C-7a135 - 140Quaternary carbon at the ring junction.
Phenyl C-1' (ipso)130 - 135The ipso-carbon of the phenyl ring attached to the indole.
Indole C-3a128 - 133Quaternary carbon at the other ring junction.
Phenyl C-2', C-6' (ortho)128 - 131Aromatic carbons ortho to the point of attachment.
Phenyl C-3', C-5' (meta)127 - 129Aromatic carbons meta to the point of attachment.
Phenyl C-4' (para)125 - 128Aromatic carbon para to the point of attachment.
Indole C-2 (C-COOEt)125 - 130The carbon bearing the ester group.
Indole C-7112 - 116Aromatic methine carbon.
Indole C-6110 - 114Aromatic methine carbon.
Indole C-3 (C-Ph)108 - 112The carbon bearing the phenyl group.
Indole C-4100 - 105Aromatic methine carbon shielded by the adjacent methoxy group.
Ethyl O-CH₂60 - 65The methylene carbon of the ethyl ester.
Methoxy O-CH₃55 - 60The carbon of the methoxy group.
Ethyl CH₃14 - 16The methyl carbon of the ethyl ester.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for compounds with lower solubility or to observe exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (d1) of at least 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or internal standard like TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Indole)3300 - 3400Medium, SharpStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=O (Ester)1700 - 1720StrongStretching
C=C (Aromatic)1500 - 1600Medium to StrongStretching
C-O (Ester & Ether)1200 - 1300StrongStretching
C-N (Indole)1100 - 1250MediumStretching
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before use.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, depending on the ionization technique, valuable information about its structure through fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₈H₁₇NO₃

  • Exact Mass: 295.1208

  • Molecular Weight: 295.33 g/mol

  • Expected Molecular Ion Peak (M⁺˙ or [M+H]⁺): m/z 295 (for EI) or 296 (for ESI).

  • Key Fragmentation Pathways (Electron Impact - EI):

    • Loss of the ethoxy group (-OC₂H₅) from the ester to give a fragment at m/z 250.

    • Loss of the entire ester group (-COOC₂H₅) to give a fragment at m/z 222.

    • Further fragmentation of the indole and phenyl rings.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For accurate mass determination, a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is essential.

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺. The sample solution is infused directly or via an LC system into the ESI source.

    • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule. This is often coupled with Gas Chromatography (GC-MS), which would require the compound to be sufficiently volatile and thermally stable.

  • Data Acquisition and Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and the resulting spectrum is recorded. The molecular formula can be confirmed by comparing the measured accurate mass to the theoretical mass.

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when the data are integrated to build a cohesive structural argument.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation MS Mass Spectrometry (MS) MolWeight Molecular Weight & Formula MS->MolWeight IR Infrared (IR) FuncGroups Functional Groups IR->FuncGroups NMR NMR (1H, 13C, 2D) Connectivity Atom Connectivity & Environment NMR->Connectivity Structure Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate (Confirmed Structure) MolWeight->Structure Confirms Mass FuncGroups->Structure Confirms Groups Connectivity->Structure Confirms Skeleton

Caption: Integrated workflow for structural elucidation.

Conclusion

While experimental data for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is not currently found in the public domain, this guide provides a robust framework for its characterization. The predicted spectral data, grounded in the established principles of organic spectroscopy, offer a reliable benchmark for researchers. The detailed experimental protocols provide a clear and actionable path for acquiring high-quality data. By following this integrated approach, researchers in drug development and related fields can confidently and accurately determine the structure of this and other novel indole derivatives, ensuring the scientific rigor required for advancing their research.

References

Due to the lack of specific data for the target compound, this reference list includes authoritative sources on the general principles and applications of the spectroscopic techniques discussed, as well as publications detailing the synthesis and characterization of structurally related indole derivatives.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Ramesh, D. K., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (Historical reference for the Fischer indole synthesis). [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

Foundational

A Predictive and Investigative Guide to the Potential Biological Activities of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Foreword: The Rationale for Investigation The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1] Its inherent structural versatility allows for the exploration of diverse chemical spaces, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, emerges from this rich chemical heritage. The strategic placement of a methoxy group at the 5-position, a phenyl ring at the 3-position, and an ethyl carboxylate at the 2-position of the indole core suggests a high potential for significant biological efficacy. The 5-methoxy substitution, in particular, is a well-established feature in numerous bioactive indole derivatives, often enhancing their pharmacological profiles.[2]

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a predictive and investigative framework for exploring the biological potential of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. While direct biological data for this specific molecule is not yet prevalent in published literature, this document synthesizes the wealth of information available for structurally analogous compounds to provide a robust, evidence-based rationale for its investigation. We will delve into the most probable biological activities, provide detailed, field-proven experimental protocols for their assessment, and elucidate the potential mechanisms of action through which this compound may exert its effects. This guide is not merely a collection of methods but a strategic blueprint for unlocking the therapeutic potential of a promising chemical entity.

Potential Anticancer Activity: A Primary Investigative Avenue

The indole scaffold is a hallmark of numerous anticancer agents, both in clinical use and under investigation.[1] Derivatives of indole have been shown to interfere with various stages of cancer progression, from cell proliferation to metastasis. The structural motifs present in ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate suggest a strong likelihood of antiproliferative properties.

Evidence from Structurally Related Compounds

Studies on a variety of 5-hydroxyindole-3-carboxylic acid and ester derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with low toxicity to normal human dermal fibroblasts.[3] One ester derivative, in particular, featuring a 4-methoxy group, was identified as the most potent compound, with a half-maximal effective concentration (EC50) of 4.7 µM.[3] Furthermore, a comprehensive evaluation of newly synthesized indole–thiazolidinone hybrids revealed a lead compound with remarkable cytotoxicity, with GI50 values of 0.7 μM for MCF-7 breast cancer and 0.8 μM for HCT116 colon cancer, outperforming cisplatin in some cases.[4] These findings underscore the potential of the indole core in developing potent and selective anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the metabolic activity of cells and, by extension, cell viability. It serves as a robust initial screening tool to determine the cytotoxic potential of a test compound.

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the formazan, which is directly proportional to the number of living cells, can be quantified by measuring the absorbance of the dissolved crystals.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., human dermal fibroblasts) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin solution.

    • Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a formazan solvent (e.g., 10% sodium dodecyl sulfate in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Potential Mechanism of Action: Apoptosis Induction

Many indole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be investigated through assays that measure the activation of caspases, a family of proteases that are central to the apoptotic pathway.

Experimental Protocol: Caspase-3 Activation Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This can be quantified using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry-based assays.

Step-by-Step Methodology (ELISA-based):

  • Cell Treatment:

    • Seed and treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 colorimetric assay kit.

  • Caspase-3 Assay:

    • Add the cell lysate to a 96-well plate pre-coated with a caspase-3 substrate.

    • Incubate according to the manufacturer's instructions to allow for the cleavage of the substrate by active caspase-3.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.

  • Data Analysis:

    • Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates the induction of apoptosis.

Visualizing the Investigative Workflow

Anticancer_Investigation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation synthesis Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Assay on Cancer & Normal Cell Lines characterization->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Caspase-3 Activation Assay ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle data_analysis Comparative Analysis & SAR cell_cycle->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: A streamlined workflow for the investigation of the anticancer potential of the target compound.

Potential Antimicrobial Activity: Combating Microbial Resistance

The indole moiety is also a key structural feature in many compounds with significant antimicrobial activity. The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and indole derivatives represent a promising class of candidates.

Evidence from Structurally Related Compounds

A study on 1H-indole-2-carboxamide derivatives, while showing weak activity for the carboxylic acid and ester forms, highlights that modifications to the indole-2-carboxylate core can lead to antimicrobial properties.[5][6] More promisingly, a series of indole-2-carboxamides that inhibit the essential mycobacterial transporter MmpL3 have demonstrated potent pan-activity against various Mycobacterium species, including M. tuberculosis.[7] These compounds were selective for mycobacteria and showed minimal cytotoxicity against a human cell line.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The last well serves as a growth control (no compound). A sterility control well (no inoculum) should also be included.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Antimicrobial Screening Process

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Test Compound: Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions in 96-Well Plate start->prep_plate inoculate Inoculate Plates with Microorganisms prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at Appropriate Temperature & Time inoculate->incubate read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic mbc_test Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) read_mic->mbc_test

Caption: A flowchart illustrating the key steps in determining the antimicrobial activity of the target compound.

Potential Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are interconnected pathological processes that contribute to a wide range of chronic diseases. Indole derivatives have shown promise as both anti-inflammatory and antioxidant agents.

Evidence from Structurally Related Compounds

5-Methoxyindole-2-carboxylic acid has demonstrated neuroprotective effects by reducing oxidative stress.[8] Furthermore, a study on 5-fluoro-2-oxindole revealed its ability to alleviate inflammatory pain and inhibit oxidative and inflammatory responses.[9] The anti-inflammatory potential of indole derivatives has also been demonstrated through the inhibition of pro-inflammatory cytokines like NO, IL-6, and TNF-α.[10] Additionally, various indole derivatives have been reported to possess antioxidant capacities, with some showing good radical scavenging activity in DPPH assays.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging)

Principle: Nitric oxide (NO) is a key inflammatory mediator. This assay measures the ability of a compound to scavenge NO produced from sodium nitroprusside in an aqueous solution at physiological pH.

Step-by-Step Methodology:

  • Reaction Mixture:

    • In a 96-well plate, mix sodium nitroprusside (10 mM) with various concentrations of the test compound in phosphate-buffered saline (pH 7.4).

    • Incubate the mixture at 25°C for 150 minutes.

  • Griess Assay:

    • After incubation, add Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H3PO4) to each well.

    • Allow the color to develop for 5-10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 546 nm. A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.

    • Calculate the percentage of NO scavenging and determine the IC50 value.

Experimental Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

Step-by-Step Methodology:

  • Reaction Mixture:

    • Prepare a solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of DPPH radical scavenging and determine the IC50 value. Ascorbic acid can be used as a positive control.

Conclusion and Future Directions

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a molecule of significant interest, strategically designed with structural features that are hallmarks of biological activity. Based on a comprehensive review of the literature on analogous compounds, there is a strong scientific rationale to predict that this compound possesses anticancer, antimicrobial, and anti-inflammatory/antioxidant properties. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic investigation of these potential activities. The successful validation of these predicted activities will not only contribute to the growing body of knowledge on the pharmacological versatility of the indole nucleus but may also pave the way for the development of a novel therapeutic agent. Further studies, including in vivo efficacy and safety assessments, will be crucial in translating these initial findings into tangible clinical applications.

References

  • Al-Wahaibi, L. H., Gouda, A. M., Abou-Ghadir, O. F., Salem, O. I. A., Ali, A. T., Farghaly, H. S., Abdelrahman, M. H., Trembleau, L., Abdu-Allah, H. H. M., & Youssif, B. G. M. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • (Reference for 5-methoxy-1H-indole-2-carboxylic acid polymorph study)
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203–205. [Link]

  • (Reference for neuroprotective properties of 5-methoxyindole-2-carboxylic acid)
  • (Reference for antimicrobial evaluation of 1H-indole-2 carboxamide deriv
  • (Reference for anti-Trypanosoma cruzi activity of 1H-Indole-2-carboxamides)
  • Giltrap, A. M., Dowgier, G., & Britton, W. J. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 10(1), 1–12. [Link]

  • (Reference for anti-inflamm
  • (Reference for synthesis and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides)
  • Kryshchyshyn-Dylevych, A., et al. (2022). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. European Journal of Medicinal Chemistry, 245, 114911. [Link]

  • (Reference for antimicrobial evaluation of 1H-indole-2 carboxamide deriv
  • (Reference for indole-2-carboxylic acid deriv
  • Avendaño-Vázquez, S. E., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. Molecules, 25(24), 5937. [Link]

  • (Reference for synthesis and anticancer activity of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole)
  • (Reference for thiazolyl-indole-2-carboxamide deriv
  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]

  • (Reference for anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • (Reference for synthesis of ethyl 2-carboxylate-5-monosubstitued 1H-indole deriv
  • (Reference for cytotoxic effect of Acalypha monostachya extracts)
  • (Reference for anti-inflamm
  • (Reference for synthesis of functionalized indoles based on ethyl indol-2-carboxyl

Sources

Exploratory

A Strategic Approach to the Preliminary Pharmacological Screening of Ethyl 5-Methoxy-3-Phenyl-1H-indole-2-carboxylate

Introduction: The Therapeutic Potential of the Indole Nucleus The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1] Derivatives of indole have demonstrated significant potential in the development of treatments for a spectrum of diseases, showcasing activities ranging from anticancer and antimicrobial to antioxidant and anti-inflammatory.[2] Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, the subject of this guide, is a compound of interest within this versatile class. Its structural features—a methoxy group at the 5-position, a phenyl group at the 3-position, and an ethyl carboxylate at the 2-position—suggest a rich potential for biological activity.

This in-depth technical guide outlines a comprehensive and logical preliminary screening cascade for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent, beginning with computational predictions and progressing through a series of robust in vitro assays. This strategic approach allows for the early identification of promising biological activities while conserving resources.

I. Foundational Steps: Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the thorough investigation of any novel compound. The synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate can be approached through established methods for indole ring formation, most notably the Fischer indole synthesis or the Japp-Klingemann reaction.[3][4]

The Fischer indole synthesis involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[5][6] For the target molecule, this would likely involve the reaction of 4-methoxyphenylhydrazine with ethyl benzoylpyruvate.

The Japp-Klingemann reaction offers an alternative pathway, which proceeds via the coupling of a diazonium salt with a β-keto ester, followed by cyclization.[4][7]

Following a successful synthesis, rigorous characterization of the compound is essential to confirm its identity and purity. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

II. The Screening Cascade: A Multi-Tiered Evaluation

The proposed preliminary screening of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is structured as a multi-tiered cascade. This approach allows for a systematic and cost-effective evaluation, with each stage informing the decision to proceed to the next.

Screening_Cascade cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Secondary & Mechanistic Studies in_silico In Silico ADMET Prediction antioxidant Antioxidant Activity (DPPH & ABTS Assays) in_silico->antioxidant Guides initial focus antimicrobial Antimicrobial Activity (Agar Well Diffusion) in_silico->antimicrobial anticancer Anticancer Activity (MTT Assay) in_silico->anticancer physicochemical Physicochemical Characterization physicochemical->antioxidant physicochemical->antimicrobial physicochemical->anticancer dose_response Dose-Response & IC50 Determination antioxidant->dose_response antimicrobial->dose_response anticancer->dose_response mechanistic Mechanism of Action Studies dose_response->mechanistic

Caption: A multi-tiered workflow for the preliminary screening of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Tier 1: In Silico and Physicochemical Profiling

The initial tier of the screening process involves computational and basic laboratory assessments to predict the compound's drug-like properties.

A. In Silico ADMET Prediction:

Before embarking on extensive in vitro testing, computational tools can provide valuable insights into the pharmacokinetic and toxicological profile of the target molecule.[8][9] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can model various parameters.[10][11]

Parameter Significance Prediction Tools
LogP (Lipophilicity) Influences solubility, absorption, and membrane permeability.SwissADME, ChemDraw
Aqueous Solubility Crucial for bioavailability.SwissADME, ALOGPS
Blood-Brain Barrier (BBB) Penetration Predicts potential for CNS activity.PreADMET, SwissADME
CYP450 Inhibition Indicates potential for drug-drug interactions.SwissADME, pkCSM
Hepatotoxicity Predicts potential for liver damage.ProTox-II, DILIrank
Mutagenicity (Ames Test) Assesses the potential to cause genetic mutations.ProTox-II, Lazar

B. Physicochemical Characterization:

Experimental determination of fundamental physicochemical properties is crucial for understanding the compound's behavior in biological systems.

  • Solubility: Determined in various solvents (e.g., water, DMSO, ethanol) to facilitate the preparation of stock solutions for in vitro assays.

  • Stability: Assessed under different conditions (e.g., pH, temperature, light) to ensure the integrity of the compound during testing.

III. Tier 2: Primary In Vitro Screening

Based on the prevalence of certain biological activities within the indole class, a focused primary in vitro screening is proposed to identify the most promising therapeutic avenues for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

A. Antioxidant Activity Evaluation

Many indole derivatives exhibit potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[2] Two widely accepted and complementary spectrophotometric assays are recommended for the initial assessment of antioxidant capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow.[12][13]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14]

  • Sample Preparation: Prepare a stock solution of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

The ABTS assay measures the ability of the test compound to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[15][16][17]

Experimental Protocol: ABTS Assay

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[18]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[18]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample concentration.[17]

    • Include a positive control and a blank.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

B. Anticancer Activity Screening

The indole nucleus is a key component of many natural and synthetic anticancer agents.[19] A preliminary assessment of the cytotoxic potential of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate against a panel of human cancer cell lines is a critical step.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric method for assessing cell viability.[20][21] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20][22]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[23] Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[23]

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

C. Antimicrobial Activity Screening

Given the emergence of antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Indole derivatives have been reported to possess antibacterial and antifungal activities.[2]

Agar Well Diffusion Method:

This method provides a qualitative assessment of the antimicrobial activity of a test compound.[24][25][26] The compound diffuses from a well through a solid agar medium inoculated with a test microorganism, and the diameter of the resulting zone of growth inhibition is measured.[27]

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for antibacterial testing; Candida albicans for antifungal testing).

  • Inoculation of Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).[28]

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[26]

  • Sample Application: Add a fixed volume (e.g., 100 µL) of different concentrations of the test compound to the wells.[26] Include a vehicle control and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).[26]

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

IV. Tier 3: Secondary and Mechanistic Studies

Should promising activity be identified in the primary screening, the subsequent tier of investigation will focus on quantifying this activity and elucidating the underlying mechanism of action.

Tier_3_Studies cluster_0 Quantitative Analysis cluster_1 Mechanistic Elucidation IC50 IC50/EC50 Determination enzyme_assays Enzyme Inhibition Assays IC50->enzyme_assays apoptosis Apoptosis Assays IC50->apoptosis gene_expression Gene/Protein Expression Analysis IC50->gene_expression MIC Minimum Inhibitory Concentration (MIC) MIC->gene_expression

Caption: Progression from quantitative analysis to mechanistic studies in Tier 3.

A. Quantitative Analysis:

  • IC50/EC50 Determination: For compounds showing significant antioxidant or anticancer activity, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.

  • Minimum Inhibitory Concentration (MIC): For compounds with antimicrobial activity, the MIC is determined using methods such as broth microdilution to establish the lowest concentration that inhibits the visible growth of a microorganism.

B. Mechanistic Elucidation:

Depending on the observed activity, more specific assays can be employed to understand how the compound exerts its effects. For example:

  • If Anticancer Activity is Observed: Further studies could include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (by flow cytometry), and investigation of effects on specific signaling pathways implicated in cancer (e.g., EGFR, VEGFR).

  • If Antioxidant Activity is Confirmed: The mechanism could be further explored through assays that differentiate between hydrogen atom transfer and single electron transfer mechanisms.

  • If Antimicrobial Activity is Potent: Time-kill kinetic studies can be performed to determine whether the compound is bactericidal or bacteriostatic.

V. Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the preliminary screening of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. By employing a tiered approach that integrates in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel indole derivative. The data generated from this screening cascade will be instrumental in identifying the most promising pharmacological activities and will guide future lead optimization and preclinical development efforts. The versatility of the indole nucleus suggests that a systematic investigation of compounds such as ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5321.
  • Laskowski, R. A., & Stephenson, J. D. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 869-879.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Anticancer assay (MTT). Retrieved from [Link]

  • Bio-protocol. (2022). ABTS radical scavenging assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5433.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry, 11(3), 1183–1192.
  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • MDPI. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129.
  • ResearchGate. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]

  • ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]

  • ResearchGate. (2012). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • SlidePlayer. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-2-Carboxylates

Executive Summary: The Enduring Privilege of the Indole-2-Carboxylate Scaffold The indole ring system stands as one of medicinal chemistry's most prolific "privileged structures"—a molecular framework that is repeatedly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Enduring Privilege of the Indole-2-Carboxylate Scaffold

The indole ring system stands as one of medicinal chemistry's most prolific "privileged structures"—a molecular framework that is repeatedly found in compounds targeting a wide array of biological receptors and enzymes.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have cemented its role as a cornerstone in drug discovery.[1] Within this vast family, the indole-2-carboxylate scaffold and its derivatives (particularly carboxamides) represent a particularly versatile and potent class. These compounds have demonstrated significant activity as anticancer agents, antiviral inhibitors, and allosteric modulators of G-protein coupled receptors (GPCRs).[2][3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of indole-2-carboxylates. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular architecture and biological function. We will dissect the synthetic strategies that enable robust SAR exploration, delve into specific case studies targeting distinct disease pathways, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold, thereby enabling more rational and efficient design of next-generation therapeutics.

The Core Scaffold: Foundational Principles for Design

At its heart, the therapeutic potential of the indole-2-carboxylate scaffold is derived from the distinct chemical properties of its two core components: the bicyclic indole ring and the C2-substituent. A thorough understanding of these components is fundamental to any SAR campaign.

  • The Indole Nucleus: This electron-rich aromatic system is a superb pharmacophore. The N-H group at position 1 serves as a crucial hydrogen bond donor, while the entire ring system can engage in favorable π-π stacking and hydrophobic interactions with protein targets. Positions C3, C4, C5, C6, and C7 are all amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

  • The C2-Carboxylate/Carboxamide: This position is the primary vector for interaction and diversification. The carboxylic acid itself, or its bioisosteric amide, frequently acts as a key hydrogen bond acceptor or donor. In a notable number of cases, particularly with metalloenzymes, the indole nitrogen and the C2-carbonyl oxygen form a bidentate chelation motif, critical for high-affinity binding.[4][5][6]

The strategic modification of these positions is the essence of SAR studies for this class. The diagram below illustrates the key positions for chemical modification.

Caption: Key modification points on the indole-2-carboxylate scaffold.

Synthetic Strategies: Enabling Robust SAR Exploration

A successful SAR campaign is contingent upon the efficient and versatile synthesis of analogues. The primary challenge is twofold: construction of the core indole nucleus and subsequent functionalization, particularly at the C2 position.

Core Ring Synthesis

Two classical methods remain cornerstones for generating the indole-2-carboxylate core:

  • Fischer Indole Synthesis: This robust method involves the acid-catalyzed reaction of a phenylhydrazine with an α-ketoacid (like pyruvic acid) or its ester. It is a workhorse for generating a variety of substituted indoles by simply changing the starting phenylhydrazine.[2]

  • Hemetsberger–Knittel Indole Synthesis: This approach utilizes the thermolysis of a methyl 2-azidocinnamate derivative, which is formed from the condensation of a substituted benzaldehyde with methyl 2-azidoacetate.[7] This method is particularly useful for accessing indole cores with specific substitution patterns on the benzene ring that may be less accessible via the Fischer synthesis.[7]

C2-Carboxamide Formation: The Gateway to Diversity

For many biological targets, the C2-carboxamide is superior to the C2-carboxylate ester or acid. Therefore, efficient amide bond formation is a critical step. The most common strategy involves activating the indole-2-carboxylic acid for coupling with a desired amine.

The general workflow is outlined below:

Synthesis_Workflow start Indole-2-Carboxylic Acid activation Carboxylic Acid Activation start->activation Step 2 hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH) hydrolysis->start ester Indole-2-Carboxylate Ester (e.g., from Fischer Synthesis) ester->hydrolysis Step 1 coupling Amide Coupling activation->coupling Step 3 final Target Indole-2-Carboxamide coupling->final amine Primary/Secondary Amine (R1R2NH) amine->coupling BOP BOP BOP->activation TBTU TBTU TBTU->activation SOCl2 SOCl2 (forms Acyl Chloride) SOCl2->activation CDI CDI CDI->activation

Caption: General synthetic workflow for indole-2-carboxamide preparation.

Experimental Protocol: Representative Amide Coupling using BOP Reagent

This protocol describes a common and effective method for synthesizing indole-2-carboxamides from the corresponding carboxylic acid, a crucial step in generating compound libraries for SAR studies.[2]

Objective: To couple an indole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 eq)

  • Desired amine (1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Argon or nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq). Allow the mixture to stir for 5 minutes at room temperature.

  • Initiation of Coupling: Add the BOP reagent (1.2 eq) portion-wise to the reaction mixture. Causality Note: BOP is a highly effective peptide coupling reagent that activates the carboxylic acid by forming an activated ester in situ, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and any acid generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure indole-2-carboxamide.

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Trustworthiness Note: This multi-step validation is a self-validating system. NMR confirms the covalent structure and absence of major impurities, while HRMS provides an exact mass, confirming the elemental composition.

SAR Case Studies: From Molecular Design to Biological Function

The true power of the indole-2-carboxylate scaffold is revealed through its application in diverse therapeutic areas. The following case studies highlight key SAR principles discovered through systematic modification.

Case Study: Anticancer Agents as Dual EGFR/CDK2 Inhibitors

The development of agents that can simultaneously inhibit multiple oncogenic pathways is a promising strategy in cancer therapy.[2] Certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), inducing apoptosis in cancer cells.[2]

Core SAR Insights:

  • N-Phenethyl Carboxamide Moiety: A phenethyl group attached to the C2-carboxamide nitrogen is critical for potent antiproliferative activity. Compounds lacking this feature show significantly reduced potency.[2]

  • Indole Ring Substitution: Halogenation of the indole nucleus, particularly at the C5 and C7 positions, significantly influences activity. Dihalo-substituted derivatives (e.g., 5,7-dichloro or 5,7-difluoro) are often more potent than their monohalo or unsubstituted counterparts, suggesting these positions may engage in important interactions within the target binding sites.[2]

  • Terminal Group on Phenethyl Moiety: The substituent at the para-position of the phenethyl group has a profound impact. Cyclic amines like morpholine and 2-methylpyrrolidine are highly favorable, leading to compounds with low micromolar or even nanomolar potency.[2]

Caption: Key SAR trends for antiproliferative indole-2-carboxamides.

Data Presentation: Antiproliferative and Kinase Inhibitory Activity

The following table summarizes data for representative compounds, demonstrating the SAR principles discussed.[2]

Compound IDR1R3R4 GroupMean GI₅₀ (µM)¹EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5a ClHH3.70NDND
5d ClHMorpholin-4-yl1.058923
5e ClH2-methylpyrrolidin-1-yl0.959313
5h ClClPiperidin-1-yl1.1011811
5k FFPiperidin-1-yl1.4012919
Doxorubicin ---1.10--
Erlotinib ----80-
Dinaciclib -----20
¹GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation across four cancer cell lines. ND = Not Determined.

Data sourced from Youssif, B. G. M., et al. (2022).[2]

Case Study: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV/AIDS. Indole-2-carboxylic acids have emerged as a promising scaffold for novel INSTIs.[4][5]

Core SAR Insights:

  • Metal Chelation Pharmacophore: The defining feature of these inhibitors is the ability of the indole N1-H and the C2-carboxylate to form a bidentate chelation complex with two Mg²⁺ ions in the enzyme's active site.[4][6] This interaction is essential for potent inhibition.

  • C3 Substitutions for Hydrophobic Pocket: The region near the C3 position of the indole ring opens into a hydrophobic cavity formed by residues like Tyr143. Introducing long, hydrophobic branches at C3 can significantly enhance potency by establishing favorable interactions within this pocket.[4]

  • C6 Substitutions for π-π Stacking: The C6 position can be modified to interact with the viral DNA substrate. Attaching a halogenated benzene ring at C6 can lead to a critical π-π stacking interaction with a nucleotide base (dC20), further anchoring the inhibitor and boosting activity.[4][5]

SAR_INSTI Binding Mode of Indole-2-Carboxylate INSTIs cluster_site HIV-1 Integrase Active Site cluster_inhibitor Inhibitor Scaffold Mg1 Mg²⁺ Mg2 Mg²⁺ Tyr143 Tyr143 dC20 vDNA (dC20) IndoleCore Indole Core Chelator N1-H & C2-COO⁻ (Metal Chelator) Chelator->Mg1 Chelation Chelator->Mg2 Chelation C3_Branch C3-Branch C3_Branch->Tyr143 Hydrophobic Interaction C6_Branch C6-Aryl C6_Branch->dC20 π-π Stacking

Caption: Key pharmacophoric interactions of indole-2-carboxylate HIV-1 integrase inhibitors.

Data Presentation: HIV-1 Integrase Inhibitory Activity

Systematic optimization of the indole-2-carboxylic acid scaffold led to potent inhibitors like compound 20a .[4]

Compound IDKey ModificationsIntegrase IC₅₀ (µM)
3 Parent Scaffold>10
17b C3-CF₃; C6-chlorophenyl0.28
20a C3-(4-fluorobenzyl); C6-chlorophenyl0.13
20b C3-(4-chlorobenzyl); C6-chlorophenyl0.21

Data sourced from Liu, X., et al. (2021).[4]

Case Study: Cannabinoid CB1 Receptor Allosteric Modulators

The cannabinoid CB1 receptor, a GPCR, is a major therapeutic target. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a more nuanced approach to receptor modulation.[7] Indole-2-carboxamides were among the first and most well-studied classes of CB1 allosteric modulators.[3][7]

Core SAR Insights:

  • C3-Alkyl Group: The presence and length of a linear alkyl group at the C3 position are instrumental. An ethyl group is often optimal, and its presence profoundly influences the modulator's ability to affect the orthostatic binding site.[7]

  • C2-Amide Functionality: The amide bond at C2 is critical for the allosteric effects.[7]

  • Linker and Terminal Phenyl Ring: A two-carbon (ethyl) linker between the C2-amide and a terminal phenyl ring is generally required. Shortening this linker abolishes activity.[7] The terminal phenyl ring can be substituted at its C4 position with various groups, often without a significant loss of activity, making this a useful handle for introducing probes or modifying physicochemical properties.[3]

Experimental Protocol: Radioligand Binding Assay for Allosteric Modulation

This assay is used to determine the key parameters of an allosteric modulator: its binding affinity for the allosteric site (K₈) and its effect on the orthosteric ligand's affinity (α).

Objective: To quantify the allosteric effects of a test compound (e.g., an indole-2-carboxamide) on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-CB1).

  • Radiolabeled orthosteric agonist or antagonist (e.g., [³H]CP55,940).

  • Test allosteric modulator compound (dissolved in DMSO, serial dilutions).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine binding buffer, a fixed concentration of the radiolabeled orthosteric ligand (typically at its K₋ value), and varying concentrations of the test allosteric modulator.

  • Initiation: Add the CB1 receptor-expressing cell membranes to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer (3x) to remove any non-specifically bound radioactivity. Causality Note: Rapid, cold washing is critical. It minimizes the dissociation of specifically bound ligand while effectively removing non-specific signal, thereby increasing the signal-to-noise ratio.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled orthosteric ligand. b. Specific binding is calculated by subtracting non-specific DPM from total DPM. c. Plot the specific binding of the radioligand as a function of the test modulator's concentration. d. Fit the data to the allosteric ternary complex model using non-linear regression software (e.g., GraphPad Prism) to calculate the K₈ and α values. Trustworthiness Note: The use of a validated mathematical model like the allosteric ternary complex model ensures that the derived parameters (K₈, α) are a robust and standardized representation of the modulator's behavior.

Future Directions and Concluding Remarks

The indole-2-carboxylate scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR principles elucidated herein—from the importance of the N-phenethyl moiety in anticancer agents to the metal-chelating pharmacophore of INSTIs—provide a rational framework for future design efforts.

Emerging strategies will likely involve:

  • Bioisosteric Replacement: Exploring replacements for the indole core, such as indazole, to modulate ADME properties while retaining key binding interactions.[8]

  • Computational Modeling: Utilizing molecular docking and dynamic simulations to refine inhibitor-target interactions and predict the effects of novel substitutions.[4]

  • Targeting New Pathways: Applying the vast chemical diversity accessible from this scaffold to novel and challenging biological targets.

By integrating the established SAR knowledge with modern drug discovery technologies, the indole-2-carboxylate core is poised to remain a privileged and highly productive scaffold in the ongoing quest for new medicines.

References

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Khurana, L., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link]

  • Khurana, L., et al. (2013). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Asadi, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie. Available at: [Link]

  • Shagufta & Ahmad, I. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • Macor, J. E., et al. (1992). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate: A Potent Research Tool for Investigating Microtubule Dynamics and Cancer Therapeutics

Introduction: The Promise of the Indole Scaffold in Oncology Research The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Oncology Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Within the vast landscape of indole derivatives, compounds bearing substitutions at the 2, 3, and 5-positions have garnered considerable attention for their potent anticancer properties. Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate belongs to this promising class of molecules. Its structural features suggest a strong potential as a research tool for investigating fundamental cellular processes, particularly microtubule dynamics, and for the development of novel cancer therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate as a research tool. We will delve into its presumed mechanism of action based on extensive structure-activity relationship (SAR) studies of analogous compounds, and provide detailed, field-proven protocols for its investigation.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

While direct experimental data for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is emerging, extensive research on closely related 3-phenylindole and 2-arylindole derivatives strongly points towards the inhibition of tubulin polymerization as its primary mechanism of action.[2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

The 3-phenyl-1H-indole scaffold has been shown to interact with the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][7]

The specific substitutions on the indole ring of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate are crucial for its predicted activity:

  • The 3-Phenyl Group: This bulky hydrophobic group is a key feature for interaction with the colchicine binding site on tubulin.[3][5]

  • The 5-Methoxy Group: Electron-donating groups at the 5-position of the indole ring have been shown to enhance the antiproliferative activity of tubulin inhibitors.

  • The 2-Carboxylate Ester: Modifications at the 2-position of the indole ring can modulate the compound's potency and pharmacokinetic properties.

The following diagram illustrates the proposed mechanism of action:

G cluster_0 Cellular Effects Indole Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Indole->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule Leads to Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Causes Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Proposed mechanism of action for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Quantitative Data Summary

While specific IC50 values for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate are not yet widely published, the following table summarizes the range of activities observed for analogous 3-phenylindole and related indole derivatives against various cancer cell lines and tubulin polymerization. This provides a baseline for expected potency.

Compound ClassTarget/Cell LineReported IC50 RangeReference
3-Phenyl-1H-indole-2-carbohydrazidesTubulin Polymerization0.5 - 5 µM[6]
Methoxy-substituted 2-phenylindolesTubulin Polymerization1.5 - 10 µM[4]
ArylthioindolesTubulin Polymerization2.6 - 6.8 µM[3]
3-Phenyl-1H-indolesMCF-7 (Breast Cancer)0.034 - 10 µM[3]
3-Phenyl-1H-indolesA549 (Lung Cancer)Sub-micromolar to low micromolar[6]

Experimental Protocols

The following protocols provide a robust framework for characterizing the biological activity of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Protocol 1: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors of polymerization will prevent this increase.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 2 mM GTP and 20% glycerol. Keep on ice.

  • Prepare serial dilutions of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate in General Tubulin Buffer. Also prepare solutions of paclitaxel (10 µM) and colchicine (10 µM) as controls.

  • Add 50 µL of the compound dilutions or controls to the wells of a pre-warmed 96-well plate.

  • Initiate the reaction by adding 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[1]

Data Analysis:

  • Plot absorbance vs. time for each concentration.

  • Determine the rate of polymerization and the maximum polymer mass.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

G cluster_0 Workflow A Prepare Tubulin and Compound Solutions B Mix in 96-well Plate A->B C Incubate at 37°C B->C D Measure Absorbance (340 nm) C->D E Data Analysis (IC50) D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Immunofluorescence Microscopy of Microtubule Integrity

This cell-based assay visualizes the effect of the compound on the microtubule network within cancer cells.

Principle: Cells are treated with the compound, and the microtubule network is then stained using an anti-tubulin antibody and a fluorescent secondary antibody. Disruption of the microtubule network is observed by confocal microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (dissolved in DMSO)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[8][9]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.[9]

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a confocal microscope.

Expected Results:

  • Control cells: A well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Treated cells: A dose-dependent disruption of the microtubule network, characterized by diffuse tubulin staining and fragmented microtubules.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of the compound on cell cycle progression.

Principle: Cells are stained with a DNA-intercalating dye (propidium iodide), and the DNA content is measured by flow cytometry. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (dissolved in DMSO)

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of the compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.[11]

Data Analysis:

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • A significant increase in the G2/M population indicates mitotic arrest.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay determines if the compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[13]

Data Analysis:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate represents a valuable research tool for the study of microtubule-targeted cancer therapy. The protocols outlined in this guide provide a comprehensive framework for characterizing its biological activity, from its direct interaction with tubulin to its effects on cellular processes like cell cycle progression and apoptosis. Further investigations could explore its efficacy in 3D cell culture models, in vivo animal models of cancer, and its potential for combination therapies with other anticancer agents. The versatility of the indole scaffold suggests that this compound and its derivatives will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.

References

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PubMed Central. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. PubMed. [Link]

  • Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. ResearchGate. [Link]

  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. ACS Publications. [Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. [Link]

  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. JOVE. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Springer Link. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Taylor & Francis Online. [Link]

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. YouTube. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed Central. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. [Link]

Sources

Application

Application Note: A Comprehensive Protocol for In Vitro Kinase Inhibition Assays Using Indole Derivatives

Introduction: The Critical Role of Kinases and the Promise of Indole Inhibitors Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinases and the Promise of Indole Inhibitors

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] This process, known as phosphorylation, acts as a molecular switch, modulating protein function, localization, and interaction with other molecules.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] This makes kinases highly attractive targets for therapeutic intervention.[4]

The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[5][6] The planar, aromatic nature of the indole ring enables strong π–π stacking and hydrogen-bonding interactions within the ATP-binding pocket of many kinases.[5] By modifying the substituents on the indole core, medicinal chemists can fine-tune the inhibitor's selectivity and pharmacokinetic properties.[5][7] Numerous indole-based compounds have been developed to target a wide array of kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, Aurora kinases), effectively blocking downstream signaling pathways implicated in disease progression.[5]

This application note provides a detailed, field-proven protocol for determining the inhibitory potential of novel indole derivatives against a target kinase using a luminescence-based biochemical assay. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating robust and reproducible data.

Assay Principle: Quantifying Kinase Activity through ATP Depletion

The protocol outlined below utilizes the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescent method for measuring kinase activity. The principle is elegantly simple: kinase activity is directly proportional to the amount of ATP consumed and, consequently, the amount of ADP produced.[8] The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the indole inhibitor are incubated together. Active kinases will transfer the gamma-phosphate from ATP to the substrate, generating ADP. The presence of an effective inhibitor will reduce the rate of this reaction, resulting in less ATP consumption.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then introduced to convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light. The luminescent signal is therefore directly proportional to the amount of ADP produced, which is a measure of the kinase's activity.[8][9]

A key advantage of this assay is its ability to measure kinase activity even at high initial ATP concentrations, which is crucial for accurately determining the potency of ATP-competitive inhibitors like many indole derivatives.[10][11]

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for determining the IC50 value of an indole derivative.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - Kinase + Substrate Mix - ATP Solution - Indole Derivative Serial Dilutions add_inhibitor Add Indole Derivative (or DMSO control) to plate prep_reagents->add_inhibitor add_kinase Add Kinase/Substrate Mix add_inhibitor->add_kinase start_reaction Add ATP to initiate reaction add_kinase->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent I (Stop & ATP Depletion) incubation->stop_reaction incubation2 Incubate stop_reaction->incubation2 detect_adp Add ADP-Glo™ Reagent II (ADP to ATP conversion & Luminescence) incubation2->detect_adp incubation3 Incubate detect_adp->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for kinase inhibition assay.

Materials and Reagents

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Reagent/MaterialSupplierCatalog No. (Example)Storage
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Recombinant KinaseVariesVaries-80°C
Kinase Substrate (Peptide/Protein)VariesVaries-20°C or -80°C
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699-20°C
Indole Derivative Test CompoundN/AN/APer compound specifications
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
Kinase Buffer (1X)See formulation belowN/A4°C
Nuclease-Free WaterVariesVariesRoom Temperature
White, Opaque 96-well Assay PlatesCorning3917Room Temperature
Multichannel PipettorN/AN/AN/A
Plate LuminometerN/AN/AN/A

Kinase Buffer (1X) Formulation (Example - adjust based on specific kinase requirements):

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL Bovine Serum Albumin (BSA)

  • 50 µM Dithiothreitol (DTT) - Add fresh before use

Expert Tip: The optimal buffer composition can significantly impact kinase activity. It is crucial to consult the manufacturer's data sheet for the specific kinase being assayed or optimize the buffer conditions empirically.[10]

Experimental Protocol: A Step-by-Step Guide

Part 1: Reagent Preparation
  • Indole Derivative Stock and Serial Dilutions:

    • Prepare a 10 mM stock solution of the indole derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution). This will be your 50X inhibitor plate.

    • Causality: Preparing concentrated stock solutions in DMSO is standard practice for small molecules. The serial dilution in DMSO ensures that the final concentration of the solvent remains constant across all wells, preventing solvent-induced artifacts.[12]

  • Positive Control (Staurosporine):

    • Prepare a stock solution and serial dilutions of a known kinase inhibitor (e.g., Staurosporine) in 100% DMSO to serve as a positive control for inhibition.

  • Kinase/Substrate Master Mix:

    • Thaw the recombinant kinase and substrate on ice.

    • Prepare a 2X kinase/substrate master mix in 1X Kinase Buffer. The final concentration of the kinase and substrate should be optimized to ensure the reaction is in the linear range.

    • Expert Tip: It is critical to determine the optimal enzyme and substrate concentrations beforehand. This involves titrating the enzyme at a fixed, saturating substrate concentration and vice versa, while keeping the ATP concentration at its Km value.[13] This ensures that the assay is sensitive to inhibition and not limited by substrate or enzyme availability.[12]

  • ATP Solution:

    • Prepare a 2.5X ATP solution in 1X Kinase Buffer. The final concentration of ATP in the assay should ideally be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[13]

  • ADP-Glo™ Reagents:

    • Reconstitute the ADP-Glo™ Reagent I and II according to the manufacturer's protocol. Allow them to equilibrate to room temperature before use.

Part 2: Assay Plate Setup and Kinase Reaction
  • Compound Addition:

    • Add 1 µL of the serially diluted indole derivatives (or Staurosporine/DMSO for controls) to the wells of a white, opaque 96-well plate.

    • Controls:

      • 100% Activity (No Inhibition): 1 µL of 100% DMSO.

      • 0% Activity (Background): 1 µL of 100% DMSO (no kinase will be added to these wells).

  • Kinase/Substrate Addition:

    • Add 25 µL of the 2X kinase/substrate master mix to all wells except the "0% Activity" background controls.

    • To the "0% Activity" wells, add 25 µL of 1X Kinase Buffer containing only the substrate.

    • Gently tap the plate to mix and briefly centrifuge to bring the contents to the bottom of the wells.

  • Initiate Kinase Reaction:

    • Add 24 µL of 1X Kinase Buffer to all wells.

    • To start the reaction, add 10 µL of the 2.5X ATP solution to all wells. The final reaction volume is 50 µL.

    • Mix the plate on a plate shaker for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.[13]

Part 3: Signal Detection
  • Stop Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent I to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.

    • Causality: This step is crucial as it stops the kinase reaction and eliminates any remaining ATP, ensuring that the subsequent luminescent signal is solely derived from the ADP generated during the reaction.[9]

  • Convert ADP to ATP and Generate Luminescence:

    • Add 50 µL of ADP-Glo™ Reagent II to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Read Luminescence:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average luminescence signal of the "0% Activity" (background) wells from all other wells.

    • Normalize the data as a percentage of the "100% Activity" (DMSO control) wells using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the indole derivative concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[14][15]

Data Presentation: Inhibitory Profile of a Hypothetical Indole Derivative

The inhibitory activity of a novel indole derivative, "Indole-X," was assessed against three kinases. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Kinase TargetIC50 (nM) of Indole-XIC50 (nM) of Staurosporine (Control)
Kinase A8515
Kinase B1,25025
Kinase C>10,00050
Data are representative and may vary between experiments.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability Between Replicates - Pipetting errors- Inadequate mixing- Edge effects in the assay plate- Calibrate pipettes regularly.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[16]
Low Signal-to-Background Ratio - Suboptimal enzyme/substrate/ATP concentrations- Insufficient incubation time- Inactive enzyme- Re-optimize assay conditions (enzyme, substrate, and ATP concentrations).- Ensure the reaction is proceeding in the linear range.- Verify the activity of the kinase stock.[12]
Inconsistent IC50 Values - Compound solubility issues- Interference of the compound with the assay reagents (e.g., luciferase)- Visually inspect for compound precipitation.- Test the compound in a counterscreen without the kinase to check for direct effects on the luciferase enzyme.

Conclusion

This application note provides a robust and detailed protocol for the in vitro evaluation of indole derivatives as kinase inhibitors using the ADP-Glo™ luminescent assay. By carefully optimizing reaction conditions and understanding the rationale behind each step, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The indole scaffold continues to be a fertile ground for the development of novel therapeutics, and rigorous, well-validated assays are paramount to successfully identifying and characterizing the next generation of kinase inhibitors.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]

  • PubMed Central. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Promega Corporation. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023, February 1). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves.... ResearchGate. [Link]

  • PMC - NIH. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • NIH. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]

  • ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]

  • NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • MDPI. (2023, November 7). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. [Link]

  • PMC - NIH. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • PMC. (2023, December 13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC. [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Ethyl Indole-2-carboxylates

Introduction: The Strategic Importance of N-Alkylated Indole-2-carboxylates The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indole-2-carboxylates

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1] Among the diverse modifications of this heterocyclic system, N-alkylation of the indole ring, particularly on substrates like ethyl indole-2-carboxylate, represents a critical synthetic transformation. The introduction of an alkyl group at the N1-position profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity, metabolic stability, and pharmacokinetic profile.

Ethyl indole-2-carboxylate itself is a versatile starting material. The electron-withdrawing nature of the carboxylate group at the C2-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This electronic feature also deactivates the typically nucleophilic C3-position, thereby favoring the desired N-alkylation over competing C3-alkylation, a common challenge in indole chemistry.[2] This inherent regioselectivity makes ethyl indole-2-carboxylate an ideal substrate for a variety of N-alkylation strategies.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key techniques for the N-alkylation of ethyl indole-2-carboxylates. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-proven protocols, and present comparative data to inform your experimental design.

Core Concepts in N-Alkylation of Indoles

The fundamental principle behind the N-alkylation of indoles is the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then attacks an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent is paramount and dictates the reaction's efficiency, selectivity, and substrate scope.

Method 1: Classical N-Alkylation via Deprotonation

This is the most traditional and widely used method for N-alkylation. It involves the use of a suitable base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the indole nitrogen to generate a resonance-stabilized indolide anion. This anion is a potent nucleophile that then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, forming the N-alkylated product.

Classical N-Alkylation Mechanism Indole Ethyl Indole-2-carboxylate Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH, KOH) Base->Indolide Product N-Alkylated Product Indolide->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product Byproduct Salt (e.g., NaX) + HB

Caption: Mechanism of classical N-alkylation.

Key Parameters and Their Impact
  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective and commonly used in anhydrous aprotic solvents like DMF or THF.[1][3] For less sensitive substrates, weaker bases such as potassium hydroxide (KOH) in polar solvents like acetone can be employed.[4] The use of catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with alkylating agents like dimethyl carbonate has also been reported to give high yields.[5]

  • Solvent Effects: Aprotic polar solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the indolide salt and promote the SN2 reaction. The dielectric constant of the solvent can influence both the yield and enantioselectivity in certain reactions.[6]

  • Alkylating Agents: A wide variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides), sulfates, and sulfonates. The reactivity order is typically I > Br > Cl > OTs.

Detailed Protocol: N-Benzylation of Ethyl Indole-2-carboxylate using KOH

This protocol is adapted from a procedure described for the alkylation of ethyl indole-2-carboxylate.[4]

Materials:

  • Ethyl indole-2-carboxylate

  • Potassium hydroxide (KOH), aqueous solution

  • Benzyl bromide

  • Acetone

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous KOH (3.0 mmol).

  • Stir the mixture at room temperature (20 °C) for 30 minutes. The solution may become heterogeneous.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 1:9) to afford the pure N-benzylated ethyl indole-2-carboxylate.[4]

Self-Validation: The formation of the product can be confirmed by the disappearance of the N-H proton signal in the 1H NMR spectrum and the appearance of new signals corresponding to the benzyl group.[4]

Method 2: Transition Metal-Catalyzed N-Alkylation

Transition metal catalysis offers milder reaction conditions and broader substrate scope compared to classical methods. Palladium, iridium, and copper catalysts are commonly employed.

Palladium-Catalyzed N-Allylation (Tsuji-Trost Type Reaction)

Mechanistic Rationale:

This reaction involves the formation of a π-allyl palladium complex from an allylic precursor (e.g., allylic carbonate or acetate). The indole nitrogen then acts as a nucleophile, attacking the π-allyl complex to form the N-allylated product. The regioselectivity and enantioselectivity can be controlled by the choice of ligands.

Palladium-Catalyzed N-Allylation Pd0 Pd(0) Catalyst PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylicCarbonate Allylic Carbonate AllylicCarbonate->PiAllyl Product N-Allylated Product PiAllyl->Product Indole Ethyl Indole-2-carboxylate Indole->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Mitsunobu Reaction Workflow Start Start: Indole, Alcohol, PPh3, DEAD Step1 Activation of Alcohol with PPh3 and DEAD Start->Step1 Step2 Nucleophilic Attack by Indole Step1->Step2 Step3 Formation of N-Alkylated Product Step2->Step3 End End: Product + Ph3PO + Hydrazide Step3->End

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Protocol: N-Alkylation of Ethyl Indole-2-carboxylate via Mitsunobu Reaction

Materials:

  • Ethyl indole-2-carboxylate

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Dissolve ethyl indole-2-carboxylate (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 mmol) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Self-Validation: Successful reaction is indicated by the consumption of starting materials (TLC) and the isolation of the product with the expected spectroscopic data (NMR, MS).

Conclusion and Future Perspectives

The N-alkylation of ethyl indole-2-carboxylates is a well-established yet continually evolving field. While classical methods remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed approaches offer unparalleled control over selectivity and functional group tolerance. The choice of method will ultimately depend on the specific substrate, the desired complexity of the alkyl group, and the scale of the synthesis. As the demand for novel indole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable N-alkylation methodologies will remain a key area of research.

References

  • Baran, R., & Císařová, I. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 13(7), 1184. [Link]

  • Shuddhodan, G., et al. (2005). N-alkylation of indole derivatives. U.S.
  • Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44955-44963. [Link]

  • Kim, J. Y., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(43), 17051-17056. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(4), 489. [Link]

  • Williams, R. M., & Zinner, G. (1961). Process for n-alkylation of indoles. U.S.
  • Sigman, M. S., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 57(40), 13194-13198. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(13), 3106-3107. [Link]

  • Vaněk, T., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(23), 5727. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Cytotoxicity Evaluation of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties.[1][2] These compounds are known to modulate multiple biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties.[1][2] These compounds are known to modulate multiple biological targets and signaling pathways, often leading to the induction of apoptosis, cell cycle disruption, and inhibition of angiogenesis.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel synthetic compound, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. We present a multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's cytotoxic potential. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. Detailed protocols for assessing cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay) are provided, alongside guidelines for data interpretation and visualization of key experimental workflows and biological pathways.

Rationale and Scientific Background

The Indole Scaffold in Oncology

Indole derivatives are a cornerstone of modern oncology research. Their structural versatility allows for modifications that can enhance target binding, improve selectivity, and reduce off-target cytotoxic effects.[3] Many natural and synthetic indole-containing molecules have demonstrated potent anticancer activity by targeting critical cellular machinery.[2][5] These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, interference with DNA topoisomerases, and modulation of key protein kinases involved in cell survival and proliferation, such as the PI3K-AKT pathway.[3][6] The subject of this guide, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, incorporates several structural motifs—the indole-2-carboxylate core, a 5-methoxy group, and a 3-phenyl substituent—that have been independently associated with antiproliferative activity, making it a compelling candidate for cytotoxic evaluation.[3]

A Multi-Assay Approach for Robust Cytotoxicity Profiling

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile, a multi-assay approach is essential. This guide employs a tripartite strategy:

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells.[7] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial reductases. While a powerful screening tool, it is an indirect measure of cell number and can be confounded by compounds that alter cellular metabolism without killing the cell.[8]

  • Cell Membrane Integrity (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9][10] This provides a direct measure of cell death and complements the viability data from the MTT assay.[11]

  • Apoptosis Induction (Caspase-3/7 Assay): To determine the mechanism of cell death, it is crucial to investigate apoptosis. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[12] Their activation signifies a commitment to programmed cell death. Measuring their activity provides clear evidence for apoptosis induction, distinguishing it from necrotic cell death.[13][14]

Materials and Reagents

  • Compound: Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

  • Cell Lines:

    • Cancer Cell Lines: A panel is recommended, e.g., MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma).[15][16]

    • Non-Cancerous Control Cell Line: e.g., HEK-293 (human embryonic kidney) or primary human dermal fibroblasts (HDF).[17]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • LDH Cytotoxicity Assay Kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)[9]

    • Caspase-Glo® 3/7 Assay System

    • Positive Control Drugs: Doxorubicin or Staurosporine

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • 96-well clear and white-walled microplates

    • Multichannel pipette

    • Microplate reader (absorbance and luminescence capabilities)

    • Inverted microscope

Experimental Workflow Overview

The overall process involves preparing the test compound, culturing selected cell lines, exposing the cells to a range of compound concentrations, and subsequently performing the three core assays in parallel. This integrated approach ensures that data on viability, cytotoxicity, and mechanism of action are collected from the same experimental setup, providing a robust and cross-validated dataset.

G Overall Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay Phase (Parallel Processing) cluster_analysis Data Analysis A Compound Preparation Stock solution in DMSO Serial dilutions C Compound Treatment Expose cells to serial dilutions Incubate for 48-72 hours A->C B Cell Culture & Seeding Culture selected cell lines Seed into 96-well plates Allow overnight attachment B->C D MTT Assay (Viability) C->D Perform assays on parallel plates E LDH Assay (Cytotoxicity) C->E Perform assays on parallel plates F Caspase-3/7 Assay (Apoptosis) C->F Perform assays on parallel plates G Read Plates Absorbance (MTT, LDH) Luminescence (Caspase) D->G E->G F->G H Calculate Results % Viability / Cytotoxicity IC50 Values Selectivity Index G->H

Caption: High-level workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

Compound Preparation and Handling

Causality: The compound's solubility is critical for accurate and reproducible results. DMSO is a common solvent for organic molecules, but its concentration must be kept low (<0.5% v/v) in the final culture medium to avoid solvent-induced toxicity.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate in sterile DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • On the day of the experiment, create a series of working solutions by serially diluting the stock solution in complete culture medium. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control.

Cell Line Selection and Culture Maintenance

Causality: Using a panel of cancer cell lines from different tissue origins provides insight into the compound's spectrum of activity.[18][19] A non-cancerous cell line is essential for assessing selectivity, a key characteristic of a promising drug candidate.[17]

  • Culture all cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.[19]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[19]

  • For experiments, harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and determine cell viability (e.g., via trypan blue exclusion).

Protocol 1: MTT Assay for Cell Viability

Principle: Measures the conversion of MTT to formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Cell Seeding: Seed cells into a clear 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere for 18-24 hours.[20]

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound (e.g., 0.1 to 100 µM), vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Dark purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9]

  • Setup: Prepare a parallel 96-well plate as described in the MTT protocol (Steps 1-3).

  • Controls: Include three essential controls for each cell line:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control: Add lysis buffer (provided in most kits) to untreated cells 1 hour before the assay endpoint.

  • Assay Procedure:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculation:

    • Percent Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] x 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Induction

Principle: A luminogenic assay that uses a proluminescent caspase-3/7 substrate. When added to cells, the substrate is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal proportional to caspase activity.

  • Setup: Prepare a parallel, white-walled 96-well plate as described in the MTT protocol (Steps 1-3). White walls are critical to maximize the luminescent signal.

  • Controls: Include a vehicle control and a positive control known to induce apoptosis (e.g., Staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well.

    • Mix briefly on a plate shaker at 300-500 rpm.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Expression: Results are typically expressed as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.

Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency.

  • Plot the percent viability (from MTT) or percent cytotoxicity (from LDH) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Determining the Selectivity Index (SI)

The Selectivity Index is a critical measure of a compound's potential therapeutic window. It reflects the differential cytotoxicity towards cancer cells versus non-cancerous cells.[17]

  • SI = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line

  • A higher SI value (>2-3) is desirable, as it indicates greater selectivity for killing cancer cells.[17]

Data Presentation

Summarize all quantitative data into a clear, structured table for easy comparison across cell lines and assays.

Cell LineTissue of OriginAssayIC₅₀ (µM) ± SDSelectivity Index (SI)
MCF-7 Breast AdenocarcinomaMTTExample: 12.5 ± 1.8Example: 8.2
HCT-116 Colon CarcinomaMTTExample: 9.8 ± 1.1Example: 10.5
HepG2 Hepatocellular CarcinomaMTTExample: 15.1 ± 2.3Example: 6.8
HEK-293 Normal Embryonic KidneyMTTExample: 102.4 ± 9.7N/A
MCF-7 Breast AdenocarcinomaLDHExample: 14.2 ± 2.0-

Note: Data are for illustrative purposes only.

Mechanistic Insights and Follow-Up Studies

By integrating the results, a cohesive picture emerges. For example, a compound that shows a low IC₅₀ in the MTT assay, a corresponding increase in LDH release, and a significant activation of caspase-3/7 strongly suggests that it induces cell death primarily through apoptosis. The diagram below illustrates the simplified intrinsic apoptosis pathway, which is a common mechanism for indole-based anticancer agents.[13]

G Hypothesized Apoptotic Pathway compound Indole Compound (Test Article) stress Cellular Stress (e.g., ROS, DNA damage) compound->stress Induces bcl2 Anti-Apoptotic Bcl-2, Bcl-xL stress->bcl2 Inhibits bax Pro-Apoptotic Bax, Bak stress->bax mito Mitochondria cytoC Cytochrome c Release mito->cytoC bcl2->mito Inhibits bax->mito Activates cas9 Caspase-9 (Initiator) cytoC->cas9 Activates cas3 Caspase-3/7 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Potential mechanism of apoptosis induction.

Recommended Follow-Up Studies:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).

  • Western Blotting: Probe for key proteins in the apoptotic pathway (e.g., cleaved PARP, Bcl-2, Bax) to confirm the mechanism suggested by the caspase assay.[14]

  • Reactive Oxygen Species (ROS) Measurement: Use probes like DCFDA to investigate if oxidative stress is an upstream trigger for apoptosis.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate.Practice pipetting technique; Do not use the outer wells of the plate for experimental samples.
IC₅₀ from MTT and LDH assays differ significantly Compound affects mitochondrial function without killing cells; Cell death occurs via a non-necrotic mechanism.This is valuable data. It suggests a cytostatic rather than cytotoxic effect. Correlate with Caspase data.
No activity observed for the compound Compound is insoluble at tested concentrations; Compound is not active in the chosen cell lines.Check for compound precipitation in the media; Test a broader range of cell lines; Increase the maximum concentration tested.
High background in LDH assay Rough handling of cells during seeding/treatment; Serum in media contains LDH.Handle cells gently; Use a serum-free medium for the final hours of incubation if possible, or use a medium-only background control.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). PubMed Central. [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (2020). PubMed. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PubMed Central. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2021). ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-2-carboxylic acids derivatives. (2022). ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health (NIH). [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

  • Guideline for anticancer assays in cells. (2024). ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. (2017). ResearchGate. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2018). ResearchGate. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Springer. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). PubMed Central. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health (NIH). [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. [Link]

  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (2011). PubMed. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). PubMed Central. [Link]

  • Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. (2011). Ingenta Connect. [Link]

  • New paper published in Molecular Cancer Therapeutics. (2017). University of Barcelona. [Link]

Sources

Method

Application Notes and Protocols for Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Promise of Indole-Based Fluorophores The indole scaffold is a privileged structure in medicinal chemistry and materials science, renown...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Indole-Based Fluorophores

The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its prevalence in biologically active compounds and its intriguing photophysical properties. Indole derivatives are increasingly recognized as a versatile class of fluorescent probes due to their inherent fluorescence, environmental sensitivity, and the tunability of their optical properties through synthetic modification.[1][2] Small-molecule fluorescent probes are indispensable tools for elucidating complex biological processes, with applications spanning from cellular imaging to environmental sensing and drug discovery.[3]

This guide provides a comprehensive overview of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate , a promising but under-explored indole derivative, as a fluorescent probe. We will delve into its synthesis, photophysical characteristics, and provide detailed protocols for its potential applications. The rationale behind experimental choices is emphasized to empower researchers to adapt and validate these methods for their specific needs.

II. Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

The synthesis of the title compound can be efficiently achieved via the Fischer indole synthesis, a classic and reliable method for constructing the indole ring system.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Synthetic Scheme:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone_Intermediate Arylhydrazone Intermediate 4-Methoxyphenylhydrazine->Hydrazone_Intermediate Ethanol, Acetic Acid (cat.) Ethyl benzoylacetate Ethyl benzoylacetate Ethyl benzoylacetate->Hydrazone_Intermediate Final_Product Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Hydrazone_Intermediate->Final_Product Polyphosphoric Acid (PPA), Heat

Figure 1: Synthetic pathway for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Protocol for Synthesis:
  • Hydrazone Formation:

    • To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

    • Add ethyl benzoylacetate (1.05 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the arylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or after removal of the solvent under reduced pressure.

  • Fischer Indole Synthesis:

    • Add the dried arylhydrazone intermediate to polyphosphoric acid (PPA).

    • Heat the mixture to 80-100 °C with stirring for 1-2 hours. The reaction progress should be monitored by TLC.

    • After completion, carefully pour the hot reaction mixture onto crushed ice.

    • The precipitated solid is the crude product. Collect the solid by filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

III. Photophysical Properties

The fluorescence of indole derivatives is highly sensitive to their local environment, a phenomenon known as solvatochromism.[1] This property arises from changes in the dipole moment of the fluorophore upon excitation, leading to shifts in the emission spectrum in solvents of varying polarity.[5]

A. Solvatochromism

The methoxy group at the 5-position acts as an electron-donating group, while the ethyl carboxylate at the 2-position and the phenyl group at the 3-position influence the electronic distribution within the indole ring. This donor-acceptor character is expected to result in a significant solvatochromic effect.

Expected Observations:

Solvent PolarityExpected Emission ShiftRationale
Non-polar (e.g., Hexane)Shorter Wavelength (Blue-shifted)The excited state is less stabilized, leading to a higher energy emission.
Polar Aprotic (e.g., DMSO)Intermediate WavelengthStabilization of the excited state dipole.
Polar Protic (e.g., Ethanol)Longer Wavelength (Red-shifted)Stronger stabilization of the excited state through hydrogen bonding.[6]
B. Protocol for Characterizing Solvatochromism:
  • Prepare a stock solution of the indole probe in a non-polar solvent (e.g., 1 mM in Dioxane).

  • Prepare a series of dilute solutions (e.g., 10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

  • Record the absorption and emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.

  • Determine the excitation maximum (λex) from the absorption spectrum and use this wavelength for exciting the sample to record the emission spectrum.

  • Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.[5]

C. Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[7] It can be determined using a relative method by comparing the fluorescence of the sample to a well-characterized standard.[8]

Protocol for Relative Quantum Yield Measurement:
  • Select a Standard: Choose a fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance and Fluorescence:

    • Record the UV-Vis absorbance spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) Where:

      • Φr is the quantum yield of the reference.

      • ms and mr are the slopes of the linear fits for the sample and reference, respectively.

      • ns and nr are the refractive indices of the sample and reference solutions (assumed to be the same if the same solvent is used).[8]

IV. Applications and Protocols

The unique photophysical properties of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate make it a candidate for several applications in research and drug development.

A. Environmental Sensing: Detection of Metal Ions

The fluorescence of indole derivatives can be quenched by the presence of certain metal ions, such as Cu2+, Fe3+, and Hg2+.[9][10][11] This quenching can occur through various mechanisms, including electron transfer and the formation of non-fluorescent complexes.[10] This property can be exploited for the development of "turn-off" fluorescent sensors for these ions.

Protocol for Metal Ion Sensing:
  • Prepare a stock solution of the indole probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Prepare stock solutions of various metal salts (e.g., CuCl2, FeCl3, HgCl2).

  • In a 96-well plate, add the indole probe to each well to a final concentration of 10 µM.

  • Add increasing concentrations of the metal ion solutions to the wells.

  • Incubate the plate at room temperature for a short period (e.g., 15 minutes).

  • Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and detection limit.

Probe Indole Probe (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent) Probe->Complex + Fluorescence Fluorescence Signal Probe->Fluorescence Metal_Ion Quenching Metal Ion (e.g., Cu2+, Fe3+) Metal_Ion->Complex + Quenching Signal Quenching Complex->Quenching

Figure 2: Mechanism of fluorescence quenching for metal ion detection.

B. Bioimaging: Cellular Staining and Visualization

The lipophilic nature of the indole core suggests that this probe may be able to cross cell membranes, making it suitable for intracellular imaging.[3][12] Its environmental sensitivity could potentially be used to probe different cellular microenvironments.

Protocol for Live Cell Staining:
  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the indole probe (e.g., 1 mM in DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37 °C in a CO2 incubator for 15-30 minutes.[13][14]

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.[15]

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

cluster_workflow Cellular Imaging Workflow Start Plate Cells Stain Incubate with Indole Probe Start->Stain Wash Wash with PBS Stain->Wash Image Fluorescence Microscopy Wash->Image End Data Analysis Image->End

Figure 3: A simplified workflow for cellular imaging with the indole probe.

V. Conclusion and Future Directions

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate represents a promising scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the inherent environmental sensitivity of the indole core make it an attractive candidate for a range of applications. The protocols provided herein offer a solid foundation for researchers to explore its potential in environmental sensing and cellular imaging.

Future work should focus on a detailed characterization of its photophysical properties, including two-photon absorption cross-sections for deep-tissue imaging, and exploring its selectivity towards a wider range of analytes. Furthermore, synthetic modifications to the core structure could lead to the development of ratiometric probes or probes with enhanced specificity for particular biological targets.

VI. References

  • Construction and bioimaging application of novel indole heptamethine cyanines containing functionalized tetrahydropyridine rings. Journal of Materials Chemistry B.

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments.

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances.

  • Fischer Indolization and Its Related Compounds. XIX. Syntheses of Ethyl 4-Methoxy. Chemical and Pharmaceutical Bulletin.

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Sensors.

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. The Journal of Antibiotics.

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments.

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules.

  • Construction and bioimaging application of novel indole heptamethine cyanines containing functionalized tetrahydropyridine rings. Journal of Materials Chemistry B.

  • Solvatochromism and Computational Study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry.

  • BestProtocols: Staining Cell Surface Targets for Flow Cytometry. Thermo Fisher Scientific.

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron.

  • Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers.

  • Construction and bioimaging application of novel indole heptamethine cyanines containing functionalized tetrahydropyridine rings. Semantic Scholar.

  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate.

  • Fluorescence quantum yield measurement. JASCO Global.

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.

  • Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry – A European Journal.

  • Fischer Indole Synthesis. Alfa Chemistry.

  • Protocol: Cell Surface Antibody Staining for Flow Cytometry. Biotium.

  • 3-Phenylindole. PubChem.

  • Fluorescence Quenching of the Probes L-Tryptophan and Indole by Anions in Aqueous System. PubMed.

  • Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. ResearchGate.

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

  • The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry.

  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed.

  • Cell staining. Bio-protocol.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

  • Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Molecules.

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed.

Sources

Application

Application Notes &amp; Protocols: Quantitative Analysis of Indole-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract Indole-2-carboxylic acid and its derivatives are a class of molecules with significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

Indole-2-carboxylic acid and its derivatives are a class of molecules with significant interest in medicinal chemistry and biology, serving as key structural motifs in various therapeutic agents and as metabolic indicators.[1] Accurate and robust quantification of these compounds is critical for pharmacokinetic studies, process chemistry, and metabolic research. This document provides a comprehensive guide to the primary analytical methodologies for the quantification of indole-2-carboxylates, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Protocols are detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge of Indole-2-Carboxylates

Indole-2-carboxylates possess a unique chemical structure—a bicyclic aromatic indole ring coupled with a carboxylic acid group at position 2. This structure presents several analytical considerations:

  • Chromatophoric Properties: The indole ring provides a strong UV chromophore, making UV-based detection a viable and accessible quantification strategy.

  • Ionization: The carboxylic acid moiety is readily ionizable, making it suitable for electrospray ionization (ESI) in mass spectrometry, typically in negative ion mode.[2]

  • Polarity and Solubility: The presence of the carboxylic acid group imparts significant polarity, influencing choices in chromatographic separation, particularly in reversed-phase systems.

  • Chirality: The 2-position of the corresponding indoline-2-carboxylic acid is a chiral center, necessitating chiral separation techniques if enantiomeric purity is a critical quality attribute.[3]

The choice of analytical method is therefore dictated by the required sensitivity, selectivity, sample matrix, and whether isomeric separation is necessary.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the workhorse technique for the analysis of indole-2-carboxylates, especially in process chemistry and for purity assessments where concentrations are relatively high. The primary modes of separation are Reversed-Phase (RP) and, for enantiomeric analysis, Chiral Chromatography.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[5][6] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[4] For acidic compounds like indole-2-carboxylates, mobile phase pH is a critical parameter. Maintaining the pH approximately 2 units below the analyte's pKa suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting better retention and peak shape on a C18 column.[7]

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (e.g., 280 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot Plasma/Urine s2 Add Internal Standard (e.g., ¹³C-labeled analyte) s1->s2 s3 Protein Precipitation (add cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 l1 Inject Supernatant s5->l1 l2 Fast LC Gradient Separation (e.g., C18, 2.1 mm ID column) l1->l2 l3 ESI Source (Negative Mode) l2->l3 l4 MS/MS Detection (MRM) l3->l4 d1 Integrate Peak Area Ratios (Analyte/Internal Standard) l4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Introduction Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, focusing on the well-established Fischer indole synthesis. The protocols and application notes herein are designed to be informative and practical for researchers, scientists, and drug development professionals.

Synthetic Strategy: The Fischer Indole Synthesis

The most direct and industrially viable route to ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[1][2]

For the synthesis of the target molecule, the precursors are (4-methoxyphenyl)hydrazine and ethyl benzoylacetate. The electron-donating methoxy group on the phenylhydrazine ring facilitates the electrophilic cyclization step of the Fischer indole synthesis.[3]

The overall reaction proceeds in two main stages:

  • Hydrazone Formation: (4-methoxyphenyl)hydrazine reacts with the keto group of ethyl benzoylacetate to form the corresponding hydrazone intermediate. This is a condensation reaction where a molecule of water is eliminated.

  • Indolization: The hydrazone, in the presence of an acid catalyst, undergoes a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring system.[2][3]

The choice of acid catalyst and solvent is crucial for optimizing the yield and purity of the final product on a large scale. Common catalysts include Brønsted acids like sulfuric acid and hydrochloric acid, or Lewis acids such as zinc chloride.[1][2][5] Glacial acetic acid can often serve as both the solvent and a catalyst.[6]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the Fischer indole synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-methoxyphenylhydrazine 4-Methoxyphenyl)hydrazine hydrazone_formation Hydrazone Formation 4-methoxyphenylhydrazine->hydrazone_formation ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->hydrazone_formation indolization Indolization ([3,3]-Sigmatropic Rearrangement, Ammonia Elimination) hydrazone_formation->indolization Acid Catalyst (e.g., H₂SO₄) final_product Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate indolization->final_product

Figure 1: General workflow for the Fischer indole synthesis of the target compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Appropriate adjustments to equipment and reagent quantities will be necessary for scaling up further.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(4-Methoxyphenyl)hydrazine hydrochloride174.6365.5 g0.375Often used as the more stable salt.
Ethyl benzoylacetate192.2172.1 g0.375
Glacial Acetic Acid60.05500 mL-Solvent and co-catalyst.
Concentrated Sulfuric Acid98.0810 mL-Catalyst.
Ethanol46.07As needed-For recrystallization.
Sodium Bicarbonate84.01As needed-For neutralization.
Anhydrous Sodium Sulfate142.04As needed-For drying.

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large beaker (2 L) for quenching

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Crystallization dish

Step-by-Step Procedure

1. Reaction Setup:

  • Set up the 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charge the flask with (4-methoxyphenyl)hydrazine hydrochloride (65.5 g, 0.375 mol) and glacial acetic acid (500 mL).

2. Hydrazone Formation and Cyclization:

  • Begin stirring the mixture to form a suspension.

  • Slowly add ethyl benzoylacetate (72.1 g, 0.375 mol) to the flask from the dropping funnel over 15-20 minutes.

  • After the addition is complete, carefully add concentrated sulfuric acid (10 mL) dropwise through the dropping funnel. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-water with stirring. A precipitate will form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious of gas evolution.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with plenty of water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60 °C.

4. Purification by Recrystallization:

  • Transfer the crude solid to a large Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 70-80% of the theoretical yield.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Catalyst Sulfuric acid is effective. Other options include polyphosphoric acid (PPA) or Lewis acids like ZnCl₂.[1]The choice of catalyst can influence reaction time and yield. PPA can be effective but is viscous and can complicate work-up.
Solvent Glacial acetic acid is a good choice as it also acts as a catalyst.[6] Toluene can also be used.Solvent choice affects reaction temperature and solubility of intermediates.
Temperature Reflux temperature of the chosen solvent is generally optimal.Ensures sufficient energy for the cyclization reaction to proceed at a reasonable rate.
Reaction Time 4-6 hours is a typical starting point. Monitor by TLC.Incomplete reaction will lower the yield. Prolonged reaction times can lead to side product formation.
Purification Recrystallization from ethanol is a common and effective method.Provides a high-purity product suitable for subsequent synthetic steps.

Safety Precautions

  • General: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • (4-Methoxyphenyl)hydrazine hydrochloride: This compound is harmful if swallowed or in contact with skin. It can cause skin irritation and may cause an allergic skin reaction. Avoid inhalation of dust.

  • Ethyl benzoylacetate: May cause skin, eye, and respiratory tract irritation.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with good agitation to control foaming.

Characterization Data

The identity and purity of the synthesized ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate should be confirmed by standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

Experimental Workflow Diagram

detailed_workflow start Start setup 1. Reaction Setup - Charge flask with (4-methoxyphenyl)hydrazine HCl and glacial acetic acid. start->setup addition 2. Reagent Addition - Add ethyl benzoylacetate. - Add conc. H₂SO₄. setup->addition reaction 3. Reaction - Heat to reflux for 4-6 hours. - Monitor by TLC. addition->reaction workup 4. Work-up - Cool and quench in ice-water. - Neutralize with NaHCO₃. - Filter crude product. reaction->workup purification 5. Purification - Recrystallize from hot ethanol. workup->purification analysis 6. Analysis - Dry and characterize the final product. purification->analysis end End analysis->end

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (eds G. W. Gribble).
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54135-54156.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Robinson, R. (1918). LIV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloids. Journal of the Chemical Society, Transactions, 113, 876-899.
  • The Fischer Indole Synthesis. (1949).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Welcome to the technical support guide for the purification of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols based on established chemical principles and extensive experience in organic synthesis and purification.

Introduction

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Fischer indole synthesis, can sometimes yield impurities that are challenging to remove.[1][2][3][4][5] The structural complexity and physicochemical properties of this molecule and its potential byproducts necessitate a well-designed purification strategy. This guide will walk you through common issues and provide robust solutions to achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Problem 1: My crude product is a persistent oil or fails to crystallize.

Question: I've completed the synthesis, and after workup and solvent removal, my product is a thick, dark oil that won't solidify, even after prolonged periods at low temperatures. What's causing this, and how can I induce crystallization?

Answer:

"Oiling out" is a common issue in crystallization where the compound separates from the solution as a liquid rather than a solid.[6] This typically occurs when the melting point of the impure solid is lower than the temperature of the solution from which it is separating.[6] The presence of certain impurities can significantly depress the melting point and inhibit crystal lattice formation.

Potential Causes & Solutions:

  • Residual Solvent: The most common culprit is residual high-boiling point solvent (e.g., DMF, DMSO) used in the synthesis.

    • Solution: Ensure complete removal of the reaction solvent. For high-boiling solvents, this may require high-vacuum evaporation, sometimes with gentle heating, or performing a solvent exchange by dissolving the crude oil in a low-boiling solvent (like dichloromethane or ethyl acetate), and then re-evaporating.

  • Process-Related Impurities: Byproducts from the synthesis can act as crystallization inhibitors. For instance, in a Fischer indole synthesis, unreacted starting materials or intermediates from side reactions can be present.

    • Solution 1: Column Chromatography Pre-purification: A rapid filtration through a plug of silica gel can remove highly polar impurities. A more thorough column chromatography is often the most effective solution to remove closely related impurities before attempting crystallization.[7]

    • Solution 2: Liquid-Liquid Extraction: A carefully planned series of aqueous washes can remove certain impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate solution) can remove acidic byproducts.

  • Incorrect Crystallization Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

    • Solution: A systematic approach to finding a suitable recrystallization solvent is crucial.[8] An ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9]

Experimental Protocol: Finding a Recrystallization Solvent
  • Place a small amount of your oily product into several test tubes.

  • Add a small amount of a different solvent to each tube.

  • If the compound dissolves immediately at room temperature, the solvent is likely too good.[8]

  • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot and then forms crystals upon cooling, you have found a good solvent.[8]

  • If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is not) can be employed.[10]

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar78-100Good for moderately polar compounds.
Ethyl Acetate/HexaneMedium/Non-polar69-77A versatile system for a wide range of compounds.
Dichloromethane/Petroleum EtherMedium/Non-polar40-60Good for less polar compounds, but use with care due to the volatility of DCM.
Toluene/HexaneNon-polar69-111Effective for non-polar compounds.

This table provides a starting point for solvent screening.

Problem 2: My product is colored, and the color persists after initial purification.

Question: My isolated ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate has a distinct yellow, brown, or pink hue. I've tried a simple recrystallization, but the color remains. What is the source of this color, and how can I remove it?

Answer:

Color in organic compounds often indicates the presence of highly conjugated impurities or oxidation products. Indole derivatives, in particular, can be susceptible to oxidation, leading to colored byproducts.[11]

Potential Causes & Solutions:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, especially when exposed to air and light, forming colored polymeric materials.[11][12]

    • Solution 1: Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. It is crucial to use it sparingly and to hot filter the solution to remove the carbon before cooling.

    • Solution 2: Work under an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Nitrated Byproducts: If nitric acid was used or generated during the synthesis, nitrated impurities can impart a yellow color.

    • Solution: These are often more polar and can be removed by column chromatography.

  • Residual Acid/Base Catalysts: Traces of acid or base from the synthesis can sometimes lead to the formation of colored salts or degradation products.

    • Solution: A thorough aqueous workup, including a neutralization step, is essential. Washing the organic layer with brine can help remove residual water and dissolved inorganic salts.

Experimental Protocol: Decolorization with Activated Carbon
  • Dissolve the colored crude product in a minimal amount of a suitable hot recrystallization solvent.

  • Add a very small amount of activated carbon (a spatula tip is often sufficient).

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Problem 3: Analytical data (NMR, HPLC) shows persistent impurities after multiple purifications.

Question: I have performed both column chromatography and recrystallization, but my ¹H NMR spectrum still shows small, unidentified peaks, and my HPLC analysis indicates a purity of less than 98%. What are these persistent impurities, and what advanced purification techniques can I use?

Answer:

Persistent impurities often have very similar polarities and solubilities to the desired product, making them difficult to separate by standard methods.

Potential Causes & Solutions:

  • Isomeric Impurities: In some indole syntheses, regioisomers can form. For example, in the Fischer indole synthesis, cyclization can sometimes occur at a different position on the aromatic ring, leading to an isomeric indole derivative.

    • Solution 1: Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale offers much higher resolution than standard column chromatography and can often separate closely related isomers.

    • Solution 2: pH-Dependent Extraction/Crystallization: If the impurity has a different pKa, it may be possible to separate it by carefully adjusting the pH of an aqueous solution during extraction or by attempting crystallization at a specific pH.[13]

  • Starting Material Contamination: If the starting materials were not pure, impurities can carry through the synthesis.

    • Solution: Always ensure the purity of your starting materials before beginning the synthesis.

  • Hydrolysis of the Ethyl Ester: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions for extended periods.

    • Solution: A basic wash during workup can remove the acidic carboxylic acid impurity. If this is not effective, column chromatography with a solvent system containing a small amount of a neutralizer (like triethylamine) can help.

Workflow for High-Purity Isolation

Caption: A logical workflow for the purification of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate?

A1: To prevent degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere if possible.[12] Methoxyindole derivatives can be sensitive to light and air.[12]

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.[14][15]

  • HPLC: To obtain a quantitative measure of purity.[16][17][18] A gradient method with UV detection is typically effective for indole derivatives.[16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Can I hydrolyze the ethyl ester to the carboxylic acid? If so, how?

A3: Yes, the ethyl ester can be hydrolyzed to 5-methoxy-3-phenyl-1H-indole-2-carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (like ethanol or methanol) and an aqueous base (like sodium hydroxide or potassium hydroxide), followed by acidic workup to protonate the carboxylate.[19][20]

Q4: Are there any specific safety precautions I should take when handling this compound and its precursors?

A4: Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Some precursors in indole synthesis, such as hydrazines, can be toxic and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Alimi, A., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676. Available from: [Link]

  • The Journal of Organic Chemistry. (2023). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Available from: [Link]

  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Google Patents. (2016). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Molecules. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. (2015). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Available from: [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • Organic Syntheses Procedure: 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • PubMed Central. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Available from: [Link]

  • PubMed Central. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • Plant Physiology. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • EPFL. Guide for crystallization. Available from: [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Google Patents. (2020). CN110642770B - Preparation method of 5-methoxyindole.
  • ResearchGate. (2001). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available from: [Link]

  • ResearchGate. (2018). (PDF) Fischer Indole Synthesis. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

  • ResearchGate. (2022). HPLC analysis of samples of indole biotransformation by Arthrobacter... Available from: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. Available from: [Link]

  • PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available from: [Link]

  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available from: [Link]

  • PubMed Central. (2013). Why Do Some Fischer Indolizations Fail? Available from: [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Journal of Pharmaceutical and Chemical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]

  • SpringerLink. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in Indole-2-Carboxylate Synthesis

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for indole-2-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for indole-2-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity indole-2-carboxylate derivatives. Instead of a simple list of procedures, we will explore the root causes of common impurities and provide logical, field-proven strategies for their resolution.

Section 1: General Troubleshooting & Initial Analysis

Before addressing specific impurities, a systematic initial analysis is crucial. Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common starting points for troubleshooting.[1]

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in indole syntheses, such as the Fischer, Reissert, or Leimgruber-Batcho methods, can often be traced back to fundamental reaction parameters.[1][2]

  • Causality: The stability of reactants and intermediates is paramount. For instance, in the Fischer indole synthesis, the acid catalyst's strength and the reaction temperature are critical; suboptimal conditions can favor side reactions over the desired cyclization.[1] Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage rather than the productive[1][1]-sigmatropic rearrangement.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your starting materials, especially the arylhydrazine and the carbonyl compound. Impurities can introduce competing side reactions.[1]

    • Optimize Conditions: Systematically screen reaction parameters. This includes temperature, reaction time, and the concentration and type of acid or base catalyst.[1] The Fischer synthesis, for example, can be catalyzed by various Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃), each potentially offering a different impurity profile.[3]

    • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups. The indole nitrogen itself is often protected with groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) to prevent unwanted side reactions.[1]

Q2: My TLC shows a complex mixture of products. How do I begin to identify the impurities?

A crowded TLC plate indicates either a non-selective reaction or product degradation. The first step is to characterize these byproducts.

  • Initial Analysis Workflow:

    • Crude NMR: A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of the crude reaction mixture is invaluable. Look for unexpected aromatic signals, the absence of key starting material peaks, or multiple sets of signals for the desired product scaffold.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the number of components and their molecular weights. This is the fastest way to identify potential side products like decarboxylated species (loss of 44 Da), dimers, or products from solvent incorporation.

    • Careful Chromatography: Isolate a small amount of the main impurities via flash column chromatography for full characterization (NMR, HRMS). Understanding the structure of the byproduct is key to understanding its formation mechanism.[4]

Below is a general workflow for troubleshooting an impure indole-2-carboxylate synthesis.

G Impurity Impure Product Detected (TLC, LC-MS) Analysis Characterize Crude Mixture (LC-MS, Crude ¹H NMR) Impurity->Analysis Identify Identify Impurity Structure Analysis->Identify SM Unreacted Starting Material? Identify->SM  Yes Decarb Decarboxylation? (M-44 Da) Identify->Decarb  Yes Regio Regioisomer? (Same Mass) Identify->Regio  Yes Other Other Side Product? Identify->Other  Other Sol_SM Solution: - Increase reaction time/temp - Add excess reagent - Use Acid/Base Extraction SM->Sol_SM Sol_Decarb Solution: - Lower reaction temp - Use milder conditions - Avoid harsh workup Decarb->Sol_Decarb Sol_Regio Solution: - Use symmetric ketone - Change catalyst - Chromatographic separation Regio->Sol_Regio Sol_Other Solution: - Isolate and characterize - Re-evaluate mechanism - Optimize stoichiometry Other->Sol_Other

Caption: General troubleshooting workflow for impurity analysis.

Section 2: Specific Impurities and Side Reactions

This section addresses the most common and challenging impurities encountered during indole-2-carboxylate synthesis.

Decarboxylation: The Unwanted Loss of CO₂

Q3: My mass spectrum shows a significant peak corresponding to the loss of my carboxylate group (M-44). Why does this happen and how can I prevent it?

This is a classic problem of decarboxylation, leading to the formation of a 2-unsubstituted indole.

  • Mechanism & Causality: The indole-2-carboxylic acid structure is prone to decarboxylation, especially under harsh thermal conditions, because the electron-rich indole nucleus can stabilize the intermediate formed upon loss of carbon dioxide. This process is often catalyzed by residual acid or base and high temperatures during the reaction, workup, or even purification.[5] While sometimes this decarboxylation is the desired next step, its premature occurrence is a significant impurity issue.[5]

  • Preventative Measures:

    • Milder Reaction Conditions: If the synthesis method allows, reduce the reaction temperature and time. Microwave-assisted synthesis has been shown to achieve rapid decarboxylation, highlighting the role of temperature.[5]

    • Controlled Workup: During workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture promptly and at a low temperature (e.g., in an ice bath).

    • Keep the Ester: Whenever possible, work with the ester form (e.g., ethyl or methyl indole-2-carboxylate) rather than the free carboxylic acid. Esters are significantly more stable to decarboxylation. Saponification to the acid should be the final step before use, if required.

Regioisomers: The Challenge of Selectivity

Q4: In my Fischer indole synthesis using an unsymmetrical ketone, I'm getting two isomeric products with the same mass. How can I control the regioselectivity?

The formation of regioisomers is a well-known challenge in the Fischer indole synthesis when using ketones that are not symmetrical.[6]

  • Mechanism & Causality: The Fischer synthesis proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine intermediate.[3] An unsymmetrical ketone can form two different ene-hydrazines, each leading to a different regioisomeric indole after the key[1][1]-sigmatropic rearrangement and cyclization. The final ratio of products is determined by the relative stability of the ene-hydrazine tautomers and the transition states of the rearrangement.

  • Strategies for Control & Resolution:

    • Choice of Catalyst: The choice of acid catalyst (Brønsted vs. Lewis acid) and solvent can influence the ratio of the ene-hydrazine tautomers, thereby altering the product distribution.[3][7] Experimenting with different catalysts like ZnCl₂, polyphosphoric acid (PPA), or p-toluenesulfonic acid (pTSA) is a valid strategy.

    • Buchwald Modification: The Buchwald modification of the Fischer synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and pre-formed hydrazones, can offer better regiocontrol in certain cases.[3]

    • Purification: If the formation of regioisomers cannot be suppressed, the focus shifts to purification. The polarity difference between indole regioisomers is often small, making separation difficult.

The diagram below illustrates the branching point in the Fischer indole synthesis that leads to regioisomers.

G cluster_0 Fischer Indole Synthesis Pathway Start Phenylhydrazine + Unsymmetrical Ketone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Taut Tautomerization Hydrazone->Taut EneA Ene-hydrazine A (More substituted) Taut->EneA Path A EneB Ene-hydrazine B (Less substituted) Taut->EneB Path B RearA [3,3]-Sigmatropic Rearrangement EneA->RearA RearB [3,3]-Sigmatropic Rearrangement EneB->RearB ProdA Regioisomer A RearA->ProdA ProdB Regioisomer B RearB->ProdB

Caption: Formation of regioisomers from an unsymmetrical ketone.

N-Alkylation vs. C3-Alkylation

Q5: I am trying to functionalize the C3-position of my indole-2-carboxylate, but I am getting significant N-alkylation as a byproduct. How can I improve C3 selectivity?

The indole ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Competing reactions at these sites are common.

  • Causality: The outcome of an alkylation reaction depends on the reaction conditions, particularly the base and solvent. The indole nitrogen anion (indolide), formed by a strong base, is a hard nucleophile and tends to react at the N1 position. Reactions under neutral or acidic conditions, or those proceeding through an electrophilic substitution mechanism on the neutral indole, favor reaction at the C3 position, which is the site of highest electron density in the pyrrole ring.

  • Strategies for C3 Selectivity:

    • Protect the Nitrogen: The most reliable method is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or Ts) before attempting C3-functionalization.[1] The protecting group can be removed later in the sequence.

    • Use Friedel-Crafts Conditions: For acylation at C3, Friedel-Crafts conditions using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be highly selective for the C3 position over the N1 position.[7]

    • Solvent Effects: In some cases, the choice of solvent can influence the N/C selectivity. A single manganese catalyst has been shown to provide either C3- or N-alkylated indoles depending on the solvent used.[8]

Section 3: Purification Protocols & Data

Effective purification is as critical as the synthesis itself. Purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]

Protocol 1: High-Resolution Flash Column Chromatography

This technique is essential for separating stubborn impurities like regioisomers or closely related side products.[1]

  • Step-by-Step Methodology:

    • Adsorbent Selection: Use high-quality silica gel (230-400 mesh) for the best resolution.

    • Solvent System Optimization: Systematically test solvent systems using TLC. Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product and maximal separation (ΔRf) from impurities. A common starting point for indole-2-carboxylates is a gradient of ethyl acetate in hexanes.

    • Sample Loading: Use a dry loading technique for best results. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the column.

    • Elution: Run the column using a shallow gradient of the eluting solvent. A slow, steady elution provides better separation than a rapid one. Collect small fractions and analyze them by TLC before combining.

Protocol 2: Acid-Base Extraction for Removal of Starting Materials

This classical technique is highly effective for removing unreacted acidic or basic starting materials. For example, removing unreacted phenylhydrazine (basic) or indole-2-carboxylic acid (acidic) from a neutral ester product.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Base Wash: To remove an acidic impurity (like a starting carboxylic acid), wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[7] The acidic impurity will be deprotonated and move to the aqueous layer.

    • Acid Wash: To remove a basic impurity (like a starting hydrazine or aniline), wash the organic layer with a mild aqueous acid like 1M hydrochloric acid (HCl). The basic impurity will be protonated and extracted into the aqueous phase.

    • Neutral Wash & Drying: Wash the organic layer with water and then brine (saturated NaCl solution) to remove residual acid, base, and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Data Summary Table

The table below summarizes common impurities and recommended actions.

Impurity TypeIdentification MethodLikely CauseRecommended Solution
Decarboxylated Product LC-MS (M-44 Da), ¹H NMR (loss of COOH/COOR signal)High temperature, harsh acidic/basic conditions.[5]Reduce reaction temperature; use ester instead of acid; milder workup.
Regioisomer LC-MS (same mass, different RT), ¹H NMR (two sets of signals)Use of unsymmetrical ketone in Fischer synthesis.[6]Change catalyst; use symmetric ketone; high-resolution chromatography.
Unreacted Starting Material TLC, LC-MS, ¹H NMRIncomplete reaction; unfavorable equilibrium.Increase reaction time/temperature; use excess of other reagent; acid-base extraction.
N-Alkylated Product LC-MS (same mass as C-alkylated), ¹H NMR (loss of N-H signal)Use of strong base; un-protected indole nitrogen.Protect the indole nitrogen (e.g., with Boc); use milder conditions favoring C-alkylation.[1]
Over-acylated Product LC-MS (M + acyl group), ¹H NMRHighly reactive acylating agent; strong Lewis acid.[7]Use a milder acylating agent or catalyst; control stoichiometry carefully.

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables regio-selective C-H and N-H bond functionalizations of indolines to provide a diverse range of N- and C3-alkylated indolines/indoles. The Journal of Organic Chemistry, 87(9), 5603–5616. Available at: [Link]

  • Bourguignon, J., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2821. Available at: [Link]

  • Wang, X., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 22(12). Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available at: [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777. Available at: [Link]

  • Chen, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

  • Organic Chemistry by Dr. M. B. Bagal. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Phenyl-Indole Derivatives

Welcome to the technical support center for the synthesis of 3-phenyl-indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenyl-indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.

I. Fischer Indole Synthesis of 3-Phenyl-Indoles

The Fischer indole synthesis is a cornerstone method for the preparation of indole derivatives. It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, a propiophenone derivative, to form the corresponding phenylhydrazone which then undergoes a[1][1]-sigmatropic rearrangement to yield the indole.[2] However, this seemingly straightforward reaction can be prone to several side reactions, impacting yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Fischer indole synthesis of 3-phenyl-indole is resulting in a low yield and a complex mixture of products. What are the common culprits?

Low yields in the Fischer synthesis of 3-phenyl-indoles can often be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective, but the optimal catalyst often needs to be determined empirically.[1][3] The acidity of the medium directly influences the rate-determining[1][1]-sigmatropic rearrangement.[2]

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond in the protonated ene-hydrazine intermediate.[2] This can lead to a competing N-N bond cleavage pathway, resulting in the formation of aniline and other byproducts instead of the desired indole.[1][2]

  • Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition and the formation of tarry byproducts. Careful optimization of the reaction temperature and time is crucial.[1][3]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or propiophenone can lead to the formation of undesired side products. Ensure the purity of your starting materials before commencing the reaction.

Question 2: I am observing a significant amount of a byproduct that appears to be an isomer of my target 3-phenyl-indole. What is happening and how can I prevent it?

The formation of isomeric products is a common issue, especially when using unsymmetrical ketones. In the synthesis of 3-phenyl-indole from propiophenone, the primary concern is the potential for rearrangement to form 2-phenyl-indole if conditions are not optimal.

  • Mechanism of Isomer Formation: The regiochemical outcome of the Fischer indole synthesis is determined by the direction of the enamine formation from the phenylhydrazone. While propiophenone typically forms the more substituted enamine leading to the 3-phenyl-indole, harsh reaction conditions or certain acid catalysts can promote the formation of the less substituted enamine, resulting in the 2-phenyl-indole isomer.

  • Troubleshooting & Mitigation:

    • Choice of Acid: A weakly acidic medium, such as glacial acetic acid, often favors indolization toward the more functionalized carbon, leading to the desired 3-phenyl-indole.[3]

    • Temperature Control: Careful control of the reaction temperature is essential. Lowering the temperature may help to improve the regioselectivity of the reaction.[3]

    • Catalyst Screening: If isomeric byproducts persist, a screening of different acid catalysts (both Brønsted and Lewis acids) is recommended to identify the optimal conditions for your specific substrate.

Question 3: My reaction has failed completely, and I have isolated aniline and other degradation products. What is the cause of this?

The complete failure of the Fischer indolization, often accompanied by the formation of aniline, is a strong indicator that the N-N bond cleavage of the ene-hydrazine intermediate is the dominant reaction pathway.[2][4]

  • Causality: This side reaction is particularly prevalent when the phenylhydrazine contains strong electron-donating groups, or when the carbonyl compound has substituents that can stabilize the iminylcarbocation formed upon N-N bond cleavage.[2] This cleavage precludes the desired[1][1]-sigmatropic rearrangement.[2][4]

  • Preventative Measures:

    • Use of Lewis Acids: In cases where protic acids promote N-N bond cleavage, switching to a Lewis acid catalyst such as ZnCl₂ or ZnBr₂ can sometimes improve the efficiency of the cyclization.[2]

    • Substituent Modification: If possible, modifying the substituents on the phenylhydrazine to be less electron-donating can disfavor the cleavage pathway.

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, may help to suppress the degradation pathway.

II. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis offers an alternative route to indole derivatives through the reaction of an α-halo-ketone with an excess of an aniline. While historically significant, this method often requires harsh reaction conditions and its application to the synthesis of 3-phenyl-indoles presents specific challenges.[1][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 4: I am attempting to synthesize a 3-phenyl-indole derivative using the Bischler-Möhlau synthesis but am getting very low yields and a mixture of products. Is this method suitable for this target?

The classical Bischler-Möhlau synthesis typically favors the formation of 2-arylindoles.[6] The reaction of an α-halo-propiophenone with aniline is complex and can lead to a mixture of products.

  • Mechanistic Bias: The mechanism is thought to involve the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. The subsequent cyclization and aromatization steps generally favor the formation of the 2-substituted indole.[7]

  • Troubleshooting & Alternatives:

    • Harsh Conditions: The high temperatures often required for the Bischler-Möhlau synthesis can lead to significant byproduct formation.[1] Milder, modern variations of this synthesis have been developed, including the use of microwave irradiation, which may offer better control.[6]

    • Alternative Substrates: To favor the formation of a 3-phenyl-indole, a different starting material, such as 2-bromo-1,2-diphenylethan-1-one, would be required, which would lead to a 2,3-diphenylindole.

    • Consider Other Synthetic Routes: For the direct synthesis of 3-phenyl-indoles, the Fischer indole synthesis or palladium-catalyzed methods are generally more reliable and higher-yielding.

III. Palladium-Catalyzed Synthesis of 3-Phenyl-Indoles

Modern synthetic chemistry offers a powerful toolkit for the construction of 3-phenyl-indoles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and direct C-H arylation methods. These approaches provide high yields and functional group tolerance but are not without their own set of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: In my Suzuki-Miyaura coupling of a 3-haloindole with phenylboronic acid, I am observing a significant amount of a homocoupled biphenyl byproduct. How can I suppress this side reaction?

The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.

  • Mechanism of Homocoupling: This side reaction is typically initiated by the palladium-catalyzed oxidation of the boronic acid in the presence of oxygen.

  • Troubleshooting & Prevention:

    • Degassing: Thoroughly degassing the reaction solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is the most critical step to prevent homocoupling.

    • Ligand Choice: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the undesired homocoupling. Electron-rich and bulky phosphine ligands often promote the desired reaction.

    • Base Selection: The choice of base can also impact the extent of homocoupling. Weaker bases may sometimes reduce the rate of this side reaction.

Question 6: I am attempting a direct C-H arylation of indole with a halobenzene to synthesize 3-phenyl-indole, but I am getting a mixture of C2- and C3-arylated products. How can I improve the regioselectivity for the C3 position?

The regioselectivity of direct C-H arylation of indoles can be challenging to control, as both the C2 and C3 positions are susceptible to electrophilic attack.

  • Factors Influencing Regioselectivity: The regiochemical outcome is influenced by several factors, including the nature of the directing group (if any) on the indole nitrogen, the choice of palladium catalyst and ligand, and the reaction conditions.

  • Strategies for C3-Selectivity:

    • Directing Groups: The use of a removable directing group on the indole nitrogen can effectively steer the arylation to a specific position. For C3-arylation, certain directing groups can favor this outcome.

    • Ligand and Catalyst Optimization: The steric and electronic properties of the ligand coordinated to the palladium center play a crucial role in determining the regioselectivity. A systematic screening of ligands is often necessary to achieve high C3 selectivity.

    • Solvent and Additives: The solvent and the presence of additives can also influence the regiochemical outcome. Experimenting with different solvent systems and additives can sometimes lead to improved selectivity.

Question 7: My palladium-catalyzed cross-coupling reaction is sluggish, and I am observing dehalogenation of my starting haloindole. What could be the cause?

Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Mechanistic Pathway: This side reaction can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. Ethanol, when used as a solvent or co-solvent, can act as a hydride source.

  • Mitigation Strategies:

    • Choice of Solvent: Avoid using solvents that can act as hydride donors, such as alcohols, if dehalogenation is a significant issue.

    • Reaction Conditions: Lowering the reaction temperature and using a shorter reaction time can sometimes minimize dehalogenation.

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination (the desired step) versus dehalogenation. More electron-donating ligands can sometimes favor the desired cross-coupling pathway.

IV. Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a valuable method for the preparation of 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-enamino ester. While highly effective for its target class of compounds, its application for the synthesis of 3-phenyl-5-hydroxyindoles can present challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 8: I am trying to synthesize a 5-hydroxy-3-phenyl-indole derivative using the Nenitzescu reaction, but the reaction is not proceeding as expected. What are the potential issues?

The success of the Nenitzescu synthesis is highly dependent on the nature of the enamine and the quinone.

  • Enamine Reactivity: The reactivity of the enamine is crucial. The presence of a phenyl group at the β-position of the enamine (derived from benzoylacetonitrile or a similar precursor) can influence its nucleophilicity and steric profile, potentially hindering the initial Michael addition to the benzoquinone.

  • Side Reactions: The Nenitzescu reaction can be prone to the formation of various byproducts, including benzofuran derivatives and rearranged products, depending on the specific reactants and reaction conditions.[8]

  • Troubleshooting Approaches:

    • Catalyst Screening: While often performed without a catalyst, the use of Lewis acids such as zinc, iron, or magnesium salts has been shown to improve yields and facilitate a more straightforward workup in some cases.

    • Solvent Optimization: The choice of solvent can significantly impact the reaction outcome. Experimenting with different solvents, such as cyclopentyl methyl ether as a greener alternative to halogenated solvents, may be beneficial.

    • Reaction Conditions: Careful optimization of the reaction temperature and time is necessary to favor the desired indole formation over competing side reactions.

Visualizations

Fischer Indole Synthesis: Key Steps & A Common Side Reaction Pathway

Fischer_Indole_Synthesis cluster_main Desired Pathway cluster_side Side Reaction A Phenylhydrazone B Ene-hydrazine (Tautomerization) A->B C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst F Protonated Ene-hydrazine B->F Protonation D Ammonia Elimination & Aromatization C->D E 3-Phenyl-indole D->E G N-N Bond Cleavage F->G e⁻ donating groups stabilize carbocation H Aniline + Iminylcarbocation G->H

Caption: Key steps in the Fischer indole synthesis and a competing N-N bond cleavage side reaction.

Troubleshooting Workflow for Low Yield in 3-Phenyl-Indole Synthesis

Troubleshooting_Workflow Start Low Yield or Complex Mixture Purity Check Starting Material Purity Start->Purity Method Evaluate Synthetic Method Purity->Method Fischer Fischer Synthesis Method->Fischer Fischer Palladium Pd-Catalyzed Coupling Method->Palladium Pd-catalyzed Other Other Methods Method->Other Other Fischer_Troubleshoot Optimize Acid Catalyst & Temperature Fischer->Fischer_Troubleshoot Pd_Troubleshoot Optimize Ligand, Base, & Degassing Palladium->Pd_Troubleshoot Isomers Isomeric Byproducts? Fischer_Troubleshoot->Isomers Cleavage N-N Cleavage? Fischer_Troubleshoot->Cleavage Fischer_Sol1 Use Milder Acid (e.g., Acetic Acid) Isomers->Fischer_Sol1 Yes Success Improved Yield & Purity Isomers->Success No Fischer_Sol2 Switch to Lewis Acid (e.g., ZnCl₂) Cleavage->Fischer_Sol2 Yes Cleavage->Success No Fischer_Sol1->Success Fischer_Sol2->Success Homocoupling Homocoupling? Pd_Troubleshoot->Homocoupling Regio Regioselectivity Issue? Pd_Troubleshoot->Regio Pd_Sol1 Ensure Thorough Degassing Homocoupling->Pd_Sol1 Yes Homocoupling->Success No Pd_Sol2 Screen Ligands & Directing Groups Regio->Pd_Sol2 Yes Regio->Success No Pd_Sol1->Success Pd_Sol2->Success

Caption: A decision-making workflow for troubleshooting low yields in 3-phenyl-indole synthesis.

Quantitative Data Summary

Synthesis MethodCommon Side ReactionKey Optimization ParameterTypical Yield Range
Fischer Indole N-N Bond CleavageAcid Catalyst (Protic vs. Lewis)40-80%
Isomer FormationReaction Temperature & Acidity50-90% (desired isomer)
Bischler-Möhlau Low Yield/ByproductsReaction Temperature<30% for 3-phenyl-indole
Suzuki-Miyaura Boronic Acid HomocouplingDegassing/Inert Atmosphere70-95%
Direct C-H Arylation Regioisomer FormationLigand/Directing Group60-90% (desired isomer)

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 3-Phenyl-Indole
  • To a solution of the appropriate phenylhydrazine (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine) is added propiophenone (1.1 eq).

  • The reaction mixture is heated to reflux (or a pre-determined optimal temperature) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize 3-Phenyl-Indole
  • To a reaction vessel charged with 3-bromoindole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) is added a degassed solvent (e.g., dioxane/water).

  • The mixture is sparged with an inert gas (e.g., argon) for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added, and the vessel is sealed.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • Shaikh, I. R., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54158. [Link]

  • Dudnik, A. S., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768-5771. [Link]

  • BenchChem. (2025).
  • Dudnik, A. S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768-5771. [Link]

  • University of Michigan. (n.d.). Indoles. Chemistry LibreTexts.
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-268). John Wiley & Sons, Ltd.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Gribble, G. W. (2019). (PDF) Bischler Indole Synthesis.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Slocum, T. L., & Colacot, T. J. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(20), 7476-7487.
  • Ranu, B. C., et al. (2010). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. Chemistry - An Asian Journal, 5(11), 2338-2341.
  • Ahrens, T., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(23), 6066-6072.
  • Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Van der Eycken, J., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3364.
  • Joule, J. A., & Mills, K. (2010). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Heterocycles, 81(1), 1.
  • Wang, C., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaau6468.
  • Barluenga, J., et al. (2015). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Organic Letters, 17(23), 5926-5929.
  • Yamamoto, Y., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663.
  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • D'Souza, D. M., & Müller, T. J. (2007). Recent Progress Concerning the N-Arylation of Indoles. Chemistry - A European Journal, 13(28), 7884-7893.
  • CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google P
  • Lavilla, R., et al. (2018).
  • Chen, J., et al. (2011). ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ChemInform, 42(42).
  • Cantillo, D., & Kappe, C. O. (2017). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 22(10), 1669.
  • Buchwald, S. L., & Bolshan, Y. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 10(11), 2219-2222.
  • Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-432.
  • Daugulis, O., et al. (2011). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
  • Chen, J., et al. (2018). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 23(11), 2997.
  • Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. European Journal of Organic Chemistry, 2006(12), 2745-2763.
  • Grafiati. (2022). Bibliographies: 'Indole synthesis; Palladium; Organometallics'.
  • Daugulis, O., et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(18), 4924-4927.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Gevorgyan, V., & Trovitch, R. J. (2022). Recent Advances in Visible Light Induced Palladium Catalysis. Accounts of Chemical Research, 55(15), 2095-2108.
  • Nenitzescu, C. D. (2019). (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation.
  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 597-601.
  • Nenitzescu, C. D. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(11), 4004-4007.

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity at the Indole N1 Position

Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of the indole N1 position. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of the indole N1 position. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of poor reactivity at the indole nitrogen. Here, we will delve into the underlying reasons for this low reactivity and provide a comprehensive set of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve successful N-functionalization of your indole-containing molecules.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions regarding the reactivity of the indole nitrogen.

Q1: Why is the nitrogen in an indole ring so unreactive towards electrophiles?

The low reactivity of the indole nitrogen is primarily due to electronic factors. The lone pair of electrons on the nitrogen atom is delocalized and participates in the 10 π-electron aromatic system of the bicyclic ring. This delocalization stabilizes the molecule but significantly reduces the availability of the lone pair for donation to an electrophile, thus lowering its nucleophilicity and basicity.[1]

Q2: I am trying to alkylate my indole, but the reaction is occurring at the C3 position instead of the N1 position. Why is this happening?

This is a very common issue and arises from the high electron density and nucleophilicity of the C3 position of the indole ring.[2] While the N1 position is electronically deactivated, the C3 position is the most nucleophilic carbon in the indole system. In many cases, especially under neutral or acidic conditions, electrophilic attack at C3 is kinetically favored over attack at N1.

Q3: What is the approximate pKa of the indole N-H proton, and what does this imply for my reaction setup?

The pKa of the indole N-H is approximately 17 in DMSO. This means that the indole N-H is not very acidic and requires a relatively strong base for complete deprotonation. The choice of an appropriate base is therefore critical for activating the nitrogen for subsequent reactions.

Q4: Are there any general strategies to promote N1-functionalization over C3-functionalization?

Yes, several strategies can be employed:

  • Deprotonation: Using a strong base to deprotonate the N-H proton generates the highly nucleophilic indolide anion, which generally favors reaction at the N1 position.

  • Blocking the C3 Position: If the C3 position is substituted, the competing side reaction is prevented.[3]

  • Catalysis: Utilizing specific transition metal catalysts (e.g., copper, palladium, zinc) can selectively promote N-functionalization under milder conditions.[3][4]

  • Steric Control: Introducing bulky substituents at the C2 position can sterically hinder attack at C3, thereby favoring N1 functionalization.

  • Reagent Choice: The nature of the electrophile and the reaction conditions (solvent, temperature) can significantly influence the N1/C3 selectivity.

Troubleshooting Guides

This section provides structured advice for common problems encountered during indole N1-functionalization experiments.

Issue 1: Low or No Conversion to the N1-Functionalized Product

Possible Causes and Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the indole N-H effectively.

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is significantly higher than the pKa of the indole N-H (~17).

      • Switch to a Stronger Base: If you are using a weaker base like a carbonate or a tertiary amine, consider switching to a stronger base such as sodium hydride (NaH), potassium hydride (KH), lithium diisopropylamide (LDA), or sodium hexamethyldisilazide (NaHMDS).[5]

      • Ensure Anhydrous Conditions: Hydride bases react violently with water. Ensure your solvent and glassware are scrupulously dry.

  • Poor Solubility: The indole starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: For reactions involving strong bases like NaH, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[5]

      • Increase Temperature: Gently heating the reaction mixture can improve solubility and reaction rates. However, be cautious as this may also promote side reactions.

  • Inactive Electrophile: The electrophile may not be reactive enough to undergo the desired transformation.

    • Troubleshooting Steps:

      • Increase Electrophilicity: If using an alkyl halide, consider switching from a chloride to a bromide or an iodide, which are better leaving groups.

      • Activate Alcohols: For N-alkylation with alcohols, consider using a Mitsunobu reaction, which activates the alcohol in situ.[6][7][8]

  • Catalyst Inactivity (for catalytic reactions):

    • Troubleshooting Steps:

      • Check Catalyst and Ligand Integrity: Ensure the catalyst and any associated ligands have not degraded.

      • Optimize Reaction Conditions: Catalytic reactions are often sensitive to temperature, solvent, and the presence of additives. Consult the literature for optimal conditions for your specific transformation. For instance, copper-catalyzed N-arylation (Ullmann condensation) often requires high temperatures, while palladium-catalyzed methods (Buchwald-Hartwig amination) may proceed under milder conditions.[9][10]

Issue 2: Predominant Formation of the C3-Functionalized Isomer

Possible Causes and Solutions:

  • Reaction Conditions Favoring C3-Attack: As mentioned, C3 is inherently more nucleophilic in the neutral indole.

    • Troubleshooting Steps:

      • Employ a Strong Base: Ensure complete deprotonation of the N-H to form the indolide anion, which is more likely to react at the nitrogen.

      • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions for N1-selectivity. In some cases, a switch in solvent can dramatically alter the N1/C3 product ratio.[3]

      • Cation Effects: The counterion of the base (e.g., Li+, Na+, K+) can influence the reactivity of the indolide anion. In some cases, certain cations may chelate in a way that favors N-alkylation.

  • Use of a C3-Blocking Group:

    • Strategy: If feasible within your synthetic route, start with an indole that has a substituent at the C3 position. This physically prevents C3-alkylation.[3] The blocking group can potentially be removed later if the parent C3-unsubstituted N-alkyated indole is the target.

  • Catalyst-Controlled Regioselectivity:

    • Strategy: Some catalytic systems are designed to provide high N1-selectivity. For example, a dinuclear zinc-ProPhenol catalyst has been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, affording high yields of the N-alkylated product.[3] Another approach involves a copper hydride-catalyzed reaction where the choice of ligand can direct the alkylation to either the N1 or C3 position.[2]

Visualizing the N1 vs. C3 Challenge

G cluster_solutions Strategies to Favor N1-Attack Indole Indole Starting Material N1_Product Desired N1-Functionalized Product Indole->N1_Product N1 Attack C3_Product Undesired C3-Functionalized Product Indole->C3_Product C3 Attack (Often Kinetically Favored) Electrophile Electrophile (E+) Strong_Base Use Strong Base (e.g., NaH, KH) Strong_Base->N1_Product Block_C3 Block C3 Position Block_C3->N1_Product Catalyst Employ N1-Selective Catalyst Catalyst->N1_Product

Caption: Decision pathway for addressing N1 vs. C3 selectivity.

Recommended Protocols

Here are detailed, step-by-step methodologies for key N-functionalization reactions.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is suitable for the N-alkylation of indoles with reactive alkyl halides.

Materials:

  • Indole derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the indole derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution may change color, indicating the formation of the indolide anion.

  • Slowly add the alkyl halide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu N-Alkylation with an Alcohol

This method is useful for coupling indoles with primary or secondary alcohols.[6][8]

Materials:

  • Indole derivative

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the indole derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF and stir to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or red color.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can often be removed by direct purification via column chromatography.

Troubleshooting Workflow Diagram

G Start Indole N-Functionalization Fails Check_SM Check Purity of Starting Materials Start->Check_SM Low_Conversion Low or No Conversion? Check_SM->Low_Conversion Wrong_Isomer Wrong Isomer Formed? (e.g., C3-alkylation) Low_Conversion->Wrong_Isomer No Base_Issue Is Base Strong Enough and Anhydrous? Low_Conversion->Base_Issue Yes Incomplete_Deprotonation Incomplete Deprotonation? Wrong_Isomer->Incomplete_Deprotonation Yes Solubility_Issue Are Reagents Soluble? Base_Issue->Solubility_Issue Yes Increase_Base Use Stronger Base (NaH, KH, LDA) Base_Issue->Increase_Base No Electrophile_Issue Is Electrophile Reactive Enough? Solubility_Issue->Electrophile_Issue Yes Change_Solvent Change Solvent or Increase Temperature Solubility_Issue->Change_Solvent No Activate_Electrophile Use More Reactive Electrophile or Activating Agent (e.g., Mitsunobu) Electrophile_Issue->Activate_Electrophile No Success Successful N1-Functionalization Electrophile_Issue->Success Yes, after optimization Increase_Base->Success Change_Solvent->Success Activate_Electrophile->Success Use_Stronger_Base Ensure Full Deprotonation with Stronger Base Incomplete_Deprotonation->Use_Stronger_Base Yes Try_Catalysis Use N1-Selective Catalyst (Cu, Pd, Zn-based) Incomplete_Deprotonation->Try_Catalysis No Use_Stronger_Base->Success Block_C3 Consider C3-Blocking Group Try_Catalysis->Block_C3 Try_Catalysis->Success Block_C3->Success

Caption: A systematic workflow for troubleshooting common issues.

Summary of Key Reagents and Conditions

StrategyReagentsTypical SolventsKey Considerations
Classical Alkylation Strong Base (NaH, KH, LDA) + Alkyl HalideDMF, THFRequires anhydrous conditions; regioselectivity can be an issue.[5]
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEADTHF, DichloromethaneGood for thermally sensitive substrates; generates stoichiometric byproducts.[6][8]
Ullmann Condensation Aryl Halide, Cu Catalyst, Base (e.g., K₂CO₃)DMF, DioxaneClassical method for N-arylation; often requires high temperatures.[9][10]
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, Ligand, Base (e.g., NaOtBu)Toluene, DioxaneMilder conditions than Ullmann; broad substrate scope.[9]
Phase Transfer Catalysis Alkylating Agent, Quaternary Ammonium Salt, BaseBiphasic (e.g., CH₂Cl₂/H₂O)Useful for specific substrates; can be experimentally simple.[11]
Catalytic Alkylation Alcohol/Aldehyde, Transition Metal Catalyst (e.g., Pt, Zn)VariesGreener alternatives to alkyl halides; catalyst choice is crucial for selectivity.[3][12]

References

  • Bandini, M.; Umani-Ronchi, A. et al.
  • Buchwald, S. L. et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc., 2019.
  • Trost, B. M. et al. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angew. Chem. Int. Ed., 2017.
  • Stoltz, B. M. et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angew. Chem. Int. Ed., 2018.
  • Various Authors. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 2023.
  • Shieh, W.-C. et al. N-alkylation of indole derivatives.
  • Yu, J. et al. Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III)
  • Kaneda, K. et al.
  • Moody, C. J. et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Org. Biomol. Chem., 2021.
  • Tobrman, T. et al.
  • Chi, Y. R. et al. Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Verma, A. K. et al.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link].

  • Various Authors. What's the best way to protect the NH group in Heterocyclic Compounds?
  • Various Authors. A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Hayakawa, I. et al. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • Martin, S. F. et al.
  • Li, C.-J. et al. C-H Functionalization of indoles and oxindoles through CDC reactions. Chem. Soc. Rev., 2014.
  • Various Authors. Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chem. Rec., 2023.
  • Wang, J. et al. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Adv., 2017.
  • Opatz, T. et al. Recent advances in functionalization of indoles.
  • Various Authors. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021.
  • Gandon, V. et al.
  • Procter, D. J. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem., 2016.
  • Rovis, T. et al. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
  • Alvarez, M. et al. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 2003.
  • Itami, K. et al. Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise, 2023.
  • Buchwald, S. L. et al. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc., 2002.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate analogs

A Comprehensive Comparative Analysis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Analogs as Potential Therapeutic Agents The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparative Analysis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Analogs as Potential Therapeutic Agents

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved drugs.[1] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have made it a focal point for drug discovery, particularly in oncology and inflammatory diseases.[1][2] This guide provides a detailed comparative analysis of analogs based on the ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate core structure, exploring their therapeutic potential, primarily as anticancer and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), present comparative experimental data, detail key experimental protocols, and visualize the underlying mechanisms of action.

The Significance of the 5-Methoxy-3-phenyl-1H-indole-2-carboxylate Scaffold

The ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate scaffold combines several key features that contribute to its pharmacological potential. The indole core provides a versatile platform for molecular interactions. The methoxy group at the 5-position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which can enhance binding to biological targets.[1] The phenyl group at the 3-position is crucial for establishing hydrophobic and π-stacking interactions within receptor binding pockets. Finally, the ethyl carboxylate at the 2-position can act as a hydrogen bond acceptor and can be modified to modulate the compound's pharmacokinetic properties.[3] This guide will explore how modifications to these key positions impact the biological activity of the resulting analogs.

Comparative Analysis of Biological Activity

The therapeutic potential of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate analogs has been primarily investigated in the context of cancer and inflammation. The following sections present a comparative analysis of their performance based on available experimental data.

Anticancer Activity

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases, leading to cell cycle arrest and apoptosis.[2][3] The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as a measure of potency.

Below is a table summarizing the anticancer activity of various indole-2-carboxylate and carboxamide analogs from the literature to provide a comparative perspective.

Compound IDCore Structure ModificationCancer Cell LineIC50 / GI50 (µM)Reference
Analog 1 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterVarious (NCI60 panel)Sub-micromolar[5]
Analog 2 Indole-2-carboxamide derivativeMCF-7 (Breast)0.42[2]
Analog 3 Indole-2-carbohydrazone derivativeA549 (Lung)0.21[2]
Analog 4 5-hydroxyindole-3-carboxylic acid ester derivativeMCF-7 (Breast)4.7[4]

Note: The presented data is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6] A study on indole and amide derivatives of ursolic acid demonstrated their potential to reduce the production of pro-inflammatory mediators.[7]

Key Experimental Protocols

To ensure the reliability and reproducibility of the findings, standardized experimental protocols are employed to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized indole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included. The cells are then incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights and Signaling Pathways

The therapeutic effects of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate analogs are often mediated by their interaction with specific signaling pathways that are dysregulated in diseases like cancer. A common mechanism of action for many indole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][9]

Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of how these indole analogs can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) RTK->Downstream_Signaling Activates Ligand Growth Factor (EGF/VEGF) Ligand->RTK Binds & Activates Indole_Analog Indole Analog Indole_Analog->RTK Inhibits (ATP-competitive) Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Response Promotes Apoptosis Apoptosis

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole analogs.

Synthesis of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate Analogs

The synthesis of the core indole scaffold can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.[10] Modifications to the core structure to generate analogs can be performed through subsequent reactions.

The following diagram outlines a general synthetic workflow for producing ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate and its analogs.

Synthesis_Workflow Start Starting Materials: 4-Methoxyphenylhydrazine Ethyl benzoylacetate Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Fischer_Indole_Synthesis Core_Scaffold Ethyl 5-methoxy-3-phenyl- 1H-indole-2-carboxylate Fischer_Indole_Synthesis->Core_Scaffold N_Alkylation N-Alkylation/Arylation (e.g., R-X, Base) Core_Scaffold->N_Alkylation Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Core_Scaffold->Ester_Hydrolysis Phenyl_Ring_Modification Phenyl Ring Modification (e.g., Suzuki Coupling) Core_Scaffold->Phenyl_Ring_Modification Analogs_N N-Substituted Analogs N_Alkylation->Analogs_N Amide_Coupling Amide Coupling (e.g., R-NH2, Coupling Agent) Ester_Hydrolysis->Amide_Coupling Analogs_Amide Amide Analogs Amide_Coupling->Analogs_Amide Analogs_Phenyl 3-Aryl Analogs Phenyl_Ring_Modification->Analogs_Phenyl

Caption: General synthetic workflow for producing indole-2-carboxylate analogs.

Conclusion and Future Directions

The ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The versatility of the indole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. Structure-activity relationship studies indicate that substitutions at the N1 position, modifications of the ester group at C2, and alterations to the phenyl ring at C3 can all have a profound impact on biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of these analogs to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. The development of analogs with improved pharmacokinetic profiles and reduced off-target effects will be crucial for their translation into clinical candidates. The insights provided in this guide aim to facilitate these future drug discovery and development efforts.

References

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114402.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(46), 42398-42416.
  • (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922.
  • (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(14), 3328.
  • Al-Mekhlafi, F. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-Qadasy, Z. A., Al-mahbashi, H. M., ... & Al-Sayari, A. A. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 5(4), 263-270.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
  • Munshel, H. J., Kour, G., Ahmed, Z., & al., e. (2024). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2024).
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568.
  • (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311495.
  • Jiang, X., & al., e. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4695-4706.
  • (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2024).
  • (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 79.
  • Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(14), 5431.
  • (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 27(4), 549-560.
  • (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42417-42429.
  • (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Al-Mekhlafi, F. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-Qadasy, Z. A., Al-mahbashi, H. M., ... & Al-Sayari, A. A. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 5(4), 263-270.
  • (2022). Indole-based PDGFR/VEGFR inhibitors (1–3) and EGFR inhibitor (4).
  • (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Heterocyclic Chemistry.
  • Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Qadasy, Z. A., Al-Mekhlafi, F. A., ... & Al-Sayari, A. A. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(2), 65-76.
  • (2025).
  • Srivastava, A. K., & al., e. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
  • (2025). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors.
  • (2025). KEGG PATHWAY Database.
  • (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11124-11143.
  • (2025). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis.
  • (2022). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.
  • (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Munshel, H. J., Kour, G., Ahmed, Z., & al., e. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091.
  • (2020). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates.
  • (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5919.
  • (2024).
  • Gao, Z., & al., e. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.

Sources

Validation

validation of in vitro results for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Part 1: Executive Technical Analysis Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (herein referred to as EMPI-2C ) serves as a critical "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical dr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (herein referred to as EMPI-2C ) serves as a critical "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical drugs, EMPI-2C is primarily utilized as a high-value Hit-to-Lead intermediate or a prodrug precursor . Its structural core—the 3-phenylindole moiety—is pharmacologically validated to disrupt protein-protein interactions and inhibit specific kinases (VEGFR, EGFR) and viral enzymes (HIV-1 Integrase).

Core Mechanism of Action

The molecule functions through two primary potential modalities depending on the biological context:

  • Kinase Inhibition (Angiogenesis/Oncology): The indole core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2 , thereby blocking downstream angiogenic signaling.

  • Viral Integrase Inhibition: The 3-phenyl and carboxylate motifs provide the necessary geometry to chelate magnesium ions in the active site of HIV-1 integrase, blocking strand transfer.

Critical Validation Warning: As an ethyl ester, EMPI-2C is lipophilic. In cellular assays, it may act as a prodrug , undergoing hydrolysis by intracellular esterases to release the free acid (the active species). Validation protocols must distinguish between the activity of the ester and the free acid.

Part 2: Comparative Performance Matrix

To objectively evaluate EMPI-2C, we compare its baseline characteristics against established clinical standards (Sunitinib for angiogenesis) and structural analogues.

Table 1: Performance & Physicochemical Comparison
FeatureEMPI-2C (Scaffold) Sunitinib (Clinical Standard) Indole-3-Carboxylates (Alternative)
Primary Target VEGFR-2 / HIV IntegraseVEGFR-2 / PDGFRTubulin / Kinases
IC₅₀ Range (In Vitro) 0.5 – 10 µM (Hit Range)10 – 80 nM (Lead Range)0.1 – 5 µM
Solubility (LogP) ~4.0 (High Lipophilicity)5.2 (Moderate-High)Variable
Metabolic Stability Low (Ester hydrolysis susceptible)High (Optimized)Moderate
Cell Permeability High (Passive diffusion)HighModerate
Primary Utility Lead Optimization / Prodrug DesignClinical TherapyCytotoxic Agents
Expert Insight on Causality
  • Why the IC₅₀ Discrepancy? EMPI-2C lacks the solubilizing side chains (e.g., piperazine tails) found in Sunitinib that form additional hydrogen bonds in the solvent-exposed region of the kinase pocket.

  • Why use EMPI-2C? It offers a cleaner "chemical space" for derivatization (e.g., hydrazide formation) compared to the sterically crowded Sunitinib core.

Part 3: Experimental Validation Protocols

Protocol A: Ester Stability Validation (Pre-Assay Requirement)

Rationale: Before running biological assays, you must determine if the molecule remains an ester in your culture media.

Workflow:

  • Preparation: Dissolve EMPI-2C to 10 mM in DMSO.

  • Incubation: Spike into complete cell culture media (RPMI + 10% FBS) at 10 µM.

  • Sampling: Aliquot at 0h, 1h, 6h, and 24h.

  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS .

  • Success Criteria: If >50% hydrolysis occurs within 1h, the biological activity observed is likely due to the acid form, not the ester.

Protocol B: VEGFR-2 Enzymatic Inhibition Assay (Kinase Activity)

Rationale: Direct measurement of ATP-competitive inhibition without cellular membrane interference.

Reagents:

  • Recombinant Human VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly (Glu:Tyr) 4:1.

  • ATP (at Km, typically 10 µM).

  • Detection: ADP-Glo™ or ³³P-ATP Radiometric assay.

Step-by-Step Methodology:

  • Dilution: Prepare 3-fold serial dilutions of EMPI-2C in kinase buffer (start at 100 µM).

  • Enzyme Mix: Incubate kinase (2 ng/µL) with compound for 15 mins at RT (allows for slow-binding kinetics).

  • Reaction Start: Add ATP/Substrate mix.

  • Incubation: 60 mins at RT.

  • Detection: Add ADP-Glo reagent, incubate 40 mins, read Luminescence.

  • Data Processing: Fit to a sigmoidal dose-response curve (Variable Slope) to extract IC₅₀.

Protocol C: HUVEC Proliferation Assay (Angiogenesis Model)

Rationale: Validates if the kinase inhibition translates to phenotypic arrest in endothelial cells.

  • Seeding: Plate HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Use EGM-2 media (low serum).

  • Starvation: Incubate 24h in basal media (0.1% FBS) to synchronize cell cycle.

  • Induction: Add VEGF (50 ng/mL) + EMPI-2C (Gradient: 0.1 µM – 50 µM).

  • Duration: Incubate for 72 hours.

  • Readout: Add MTT or Resazurin reagent. Incubate 4h. Read Absorbance (570 nm).

  • Control: Use Sunitinib (1 µM) as a positive control for 100% inhibition.

Part 4: Visualization of Signaling & Workflow

Diagram 1: VEGFR-2 Angiogenesis Signaling Pathway

This diagram illustrates the specific blockade point of EMPI-2C within the endothelial cell signaling cascade.

VEGFR_Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF EMPI EMPI-2C (Inhibitor) EMPI->VEGFR2 ATP-Competitive Blockade AKT AKT PI3K->AKT Proliferation Endothelial Proliferation (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EMPI-2C competitively binds the ATP pocket of VEGFR-2, silencing downstream PI3K/AKT and MAPK/ERK pathways essential for angiogenesis.

Diagram 2: Hit-to-Lead Validation Workflow

A logical flowchart for validating the scaffold before optimization.

Validation_Workflow Start Start: EMPI-2C Synthesis QC QC: NMR / LC-MS (Purity >95%) Start->QC Stability Stability Assay (Media/Plasma) QC->Stability Decision Stable? Stability->Decision Enzymatic Enzymatic Assay (Target: VEGFR2) Decision->Enzymatic Yes Prodrug Treat as Prodrug (Measure Acid active) Decision->Prodrug No Cellular Cellular Assay (HUVEC + VEGF) Enzymatic->Cellular Prodrug->Enzymatic

Caption: Step-by-step decision tree for validating the EMPI-2C scaffold, prioritizing stability checks prior to biological screening.

Part 5: References

  • Vertex Pharmaceuticals Inc. (2000). Indole carbohydrazides as angiogenesis inhibitors.[1] United States Patent 6,503,934. Link

  • Zhang, P., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • El-Moghazy, S.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5585. Link

  • Gassman, P. G., & van Bergen, T. J. (1976). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[4] Organic Syntheses, 56, 72. Link

  • Abdel-Rahman, A.H., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2015(3), M867. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Indole-2-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design.[1][2] This bicyclic heteroaromatic system serves as a "privileged structure," capable of interacting with a multitude of biological targets.[1] Among its many variations, indole-2-carboxylate derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of pharmacological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4][5][6]

In the modern drug discovery paradigm, understanding how these molecules interact with their protein targets at an atomic level is paramount. This is where in silico techniques, specifically molecular docking, provide indispensable insights. This guide offers an in-depth exploration of comparative molecular docking studies as applied to indole-2-carboxylate derivatives. We will delve into the rationale, methodologies, and practical applications, supported by experimental data from peer-reviewed literature, to illustrate how this computational approach accelerates the identification and optimization of novel therapeutic agents.

The Rationale: Why Comparative Docking is Essential

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] For a series of analogues like indole-2-carboxylate derivatives, comparative docking is not just about predicting a single binding mode; it's a powerful tool for elucidating the Structure-Activity Relationship (SAR).[8][9] By systematically docking a library of derivatives into the same active site, we can correlate specific structural modifications with predicted binding affinities (scoring functions) and interaction patterns.[10] This computational screening allows us to:

  • Prioritize Synthesis: Focus laboratory efforts on synthesizing compounds with the most promising in silico profiles.

  • Rationalize Biological Data: Provide a structural hypothesis for why one derivative is more potent than another.

  • Guide Lead Optimization: Suggest specific modifications to the indole scaffold to enhance binding affinity or selectivity.[4]

  • Explore Target Selectivity: Dock a single potent derivative against multiple related proteins (e.g., different kinase isoforms) to predict its selectivity profile.

The trustworthiness of a docking study hinges on a well-validated protocol. A common practice is to first remove the native co-crystallized ligand from the protein's crystal structure and then dock it back in (re-docking). A successful re-docking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose, provides confidence in the chosen docking parameters.[11][12]

Comparative Docking in Action: Multi-Target Applications

The indole-2-carboxylate scaffold has been successfully explored against a diverse array of therapeutic targets. Below, we compare findings from several key studies.

Case Study 1: Anticancer Agents

Indole derivatives are potent anticancer agents that can modulate multiple signaling pathways involved in cancer progression.[13]

  • Dual EGFR/CDK2 Inhibition: A study on indole-2-carboxamide derivatives identified compounds with potent antiproliferative activity against breast cancer cell lines.[3] Docking studies revealed that these compounds effectively bind to the ATP-binding sites of both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The phenethyl moiety was identified as crucial for potent activity.[3]

  • Targeting 14-3-3η Protein: In the pursuit of novel treatments for liver cancer, a series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein.[14] Molecular docking was instrumental in optimizing the series, leading to compound C11 , which displayed a high binding affinity and potent inhibitory activity against several liver cancer cell lines.[14]

  • Tubulin Polymerization Inhibition: Other indole derivatives have been shown to target the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis.[15] Docking studies confirmed stable interactions with key residues like Asnβ258 and Valβ238, providing a mechanistic basis for their anticancer effects.[15]

Table 1: Comparative Docking Data of Indole Derivatives as Anticancer Agents

Derivative ClassTarget(s)Key Interacting Residues (Predicted)Representative IC₅₀Reference
Indole-2-carboxamidesEGFR, CDK2Met793 (EGFR), Leu83 (CDK2)89-137 nM (EGFR), 11-34 nM (CDK2)[3]
1H-indole-2-carboxylic acids14-3-3ηArg129, Tyr130Not specified (good affinity)[14]
Coumarin-indole hybridsTubulinAsnβ258, Valβ2380.011 µM (MGC-803 cells)[15]
Case Study 2: Antiviral Agents - HIV-1 Integrase Inhibitors

HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiviral drugs.[16] Indole-2-carboxylic acid was identified as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4]

Docking studies were foundational to this discovery. They predicted that the indole nitrogen and the C2-carboxyl group could effectively chelate the two Mg²⁺ ions within the enzyme's active site, a crucial interaction for inhibition.[16][17][18] Further in silico modeling guided the structural optimization. For example, adding a long branch at the C3 position of the indole core led to derivative 20a , which showed enhanced interactions with a hydrophobic cavity near the active site, resulting in a significantly improved IC₅₀ of 0.13 µM.[4][16]

Table 2: Comparative Docking Data of Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors

DerivativeKey ModificationKey Interactions (Predicted)IC₅₀Reference
Indole-2-carboxylic acidParent ScaffoldChelation of two Mg²⁺ ions, π-stacking with dA2132.37 µM[18]
Compound 20a C3 long branch, C6-halogenated benzeneEnhanced hydrophobic interactions (Tyr143, Asn117)0.13 µM[4][16]
Case Study 3: Anti-Inflammatory Agents - COX-2 Inhibitors

Chronic inflammation is linked to various diseases, and Cyclooxygenase-2 (COX-2) is a key inflammatory mediator.[5] N-substituted indole derivatives have been investigated as selective COX-2 inhibitors.[19] Molecular docking was employed to predict the binding modes of these derivatives within the COX-2 active site. The results showed that compounds 13b and 14b had high interaction energy, indicating strong inhibition of the COX-2 enzyme, which correlated well with their potent in vivo anti-inflammatory activity.[19]

A Generalized Protocol for Comparative Docking Studies

The following protocol outlines a self-validating system for conducting a comparative docking study of indole-2-carboxylate derivatives. The causality behind each step is explained to ensure scientific integrity.

Step 1: Target Protein Preparation

  • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) with a co-crystallized ligand similar to the indole scaffold, if available.

  • Causality: A high-resolution structure provides more accurate atomic coordinates. The presence of a bound ligand definitively identifies the location and conformation of the binding pocket.

  • Procedure:

    • Remove all non-essential components: water molecules, co-solvents, and duplicate protein chains. Reason: Crystallographic water molecules are often not structurally conserved and can interfere with ligand docking.

    • Add hydrogen atoms and assign correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). Reason: Correct protonation is critical for establishing proper hydrogen bonding networks.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes. Reason: This step corrects for any structural artifacts from the crystallization process without significantly altering the backbone conformation.

Step 2: Ligand Preparation

  • Action: Prepare 3D structures for the series of indole-2-carboxylate derivatives to be docked.

  • Causality: The docking algorithm requires low-energy, 3D conformations of the ligands to explore possible binding poses.

  • Procedure:

    • Sketch the 2D structures of the derivatives.

    • Convert the 2D structures to 3D.

    • Assign correct protonation states and generate possible tautomers/ionizations at the target pH.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). Reason: This ensures that the starting ligand geometries are sterically feasible and in a low-energy state.

Step 3: Binding Site Definition & Grid Generation

  • Action: Define the search space for the docking algorithm.

  • Causality: This step confines the docking search to the region of interest (the active site), dramatically increasing computational efficiency and reducing false positives.

  • Procedure:

    • Define a docking box (the "grid") that encompasses the entire binding pocket. This is typically centered on the position of the co-crystallized ligand or on residues known to be critical for activity.

    • The grid dimensions should be large enough to allow the ligands to rotate and translate freely within the site.

Step 4: Molecular Docking & Scoring

  • Action: Run the docking simulation for each prepared ligand against the prepared protein.

  • Causality: The docking algorithm systematically samples different orientations and conformations of the ligand within the grid box, and the scoring function estimates the binding affinity for each pose.[11]

  • Procedure:

    • Select a docking program (e.g., AutoDock, Glide, GOLD).

    • Configure the docking parameters, such as the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of poses to generate per ligand.

    • Execute the docking run for the entire series of derivatives. The output will be a set of ranked binding poses for each compound, with associated scores (e.g., binding energy in kcal/mol).

Step 5: Post-Docking Analysis & Comparison

  • Action: Analyze and compare the results for the entire series.

  • Causality: This is the discovery phase, where raw docking scores are translated into actionable SAR insights.

  • Procedure:

    • Visual Inspection: Visually analyze the top-ranked pose for each derivative in a molecular graphics program (e.g., PyMOL, Chimera).

    • Interaction Mapping: Identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between each ligand and the protein.

    • Comparative Analysis: Correlate the docking scores and interaction patterns with the experimental biological data (e.g., IC₅₀ values). For instance, does the addition of a hydrogen bond donor in a new derivative lead to a better docking score and higher potency?

    • Tabulate Results: Summarize the findings in a table for easy comparison, as shown in Tables 1 and 2.

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of a typical comparative docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Insight cluster_outcome Phase 4: Outcome p Protein Preparation (PDB Download, Clean, Protonate) grid Grid Generation (Define Binding Site) p->grid l Ligand Set Preparation (2D->3D, Energy Minimize) dock Molecular Docking (Run Simulation for All Ligands) l->dock grid->dock results Pose & Score Generation (Ranked Binding Modes) dock->results analysis Comparative Analysis (Visualize, Map Interactions) results->analysis sar Structure-Activity Relationship (SAR) & Hypothesis Generation analysis->sar design Design of New Derivatives sar->design

Caption: A workflow diagram for a comparative molecular docking study.

Conclusion

Comparative molecular docking is an indispensable computational tool in the study of indole-2-carboxylate derivatives. It provides a robust, cost-effective, and rapid method for predicting ligand-protein interactions, rationalizing structure-activity relationships, and guiding the design of more effective therapeutic agents. As demonstrated through case studies in oncology, virology, and inflammation, this approach consistently delivers valuable insights that accelerate the drug discovery pipeline. By adhering to a rigorous and validated protocol, researchers can harness the predictive power of molecular docking to unlock the full therapeutic potential of the versatile indole-2-carboxylate scaffold.

References

  • Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1013. Available from: [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed, 38138510. Available from: [Link]

  • Bouziane, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 27(21), 7435. Available from: [Link]

  • Chen, G.-Q., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

  • Lee, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4644-4647. Available from: [Link]

  • Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International, 2023, 8815015. Available from: [Link]

  • Issa, D., & Zallot, C. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. Available from: [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available from: [Link]

  • Lee, J. H., et al. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available from: [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(11), 9020-9031. Available from: [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Bajaj, H., et al. (2024). Design, Synthesis, Docking Study & Antibacterial Evaluation of 1,3- Diarylpyrazolyl Substituted Indolin-2-ones. ResearchGate. Available from: [Link]

  • Sharma, R., & Singh, V. (2019). A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. Journal of Biomolecular Structure and Dynamics, 37(13), 3514-3528. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]

  • Youssif, B. G. M., et al. (2017). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 27(15), 3351-3356. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(7), e202200290. Available from: [Link]

  • Yasmin, F., et al. (2021). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. ResearchGate. Available from: [Link]

  • Kliavlin, M. S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7083. Available from: [Link]

  • Al-Mokyna, F. H. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(11), 2650. Available from: [Link]

  • Kumar, D., et al. (2011). Design, Synthesis, Docking Study & Antibacterial Evaluation of 1,3- Diarylpyrazolyl Substituted Indolin-2-ones. Indo Global Journal of Pharmaceutical Sciences, 1(1), 54-61. Available from: [Link]

  • Wisdomlib. (2025). Comparative docking analysis: Significance and symbolism. Wisdomlib. Available from: [Link]

  • Dar, A. M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131758. Available from: [Link]

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Aldeghi, M., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(15), 4739-4752. Available from: [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Semantic Scholar. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Indole-based compounds as potential drug candidates for SARS-CoV-2. ResearchGate. Available from: [Link]

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate: A Comparative Analysis

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. For researchers and drug development professionals, understanding the se...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. For researchers and drug development professionals, understanding the selectivity of a novel compound is not merely an academic exercise; it is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth, technical framework for assessing the selectivity of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, a synthetic indole derivative. While the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, the specific biological profile of this particular analogue is not extensively documented in publicly available literature.[1]

Therefore, this guide will present a hypothetical, yet scientifically rigorous, investigation into its selectivity, using kinase inhibition as a representative and highly relevant therapeutic area for indole-containing compounds.[1] We will compare its performance against established kinase inhibitors and provide the experimental data and protocols necessary for such an evaluation.

The Rationale for a Kinase-Focused Selectivity Assessment

The decision to profile ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate against a panel of protein kinases is informed by several key factors. The indole nucleus is a common feature in a substantial number of kinase inhibitors, including those targeting EGFR, VEGFR, and BRAF, which are crucial in cancer therapy.[1] Furthermore, related indole-2-carboxylate derivatives have demonstrated inhibitory activity against enzymes like GSK-3β, highlighting the potential for this chemical class to interact with ATP-binding sites.[2]

Given this precedent, we hypothesize that ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate may exhibit inhibitory activity against one or more protein kinases. A comprehensive selectivity screen is therefore essential to identify its primary target(s) and to flag potential off-target interactions that could lead to undesirable side effects.

For the purpose of this guide, we will posit that our initial screening has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a primary target for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. VEGFR2 is a key mediator of angiogenesis and a well-established target in oncology. Our comparative analysis will therefore include known VEGFR2 inhibitors with varying selectivity profiles.

Designing the Selectivity Study: Comparators and Kinase Panel

A robust assessment of selectivity requires carefully chosen comparators and a well-curated panel of off-target kinases.

Comparator Compounds

To provide a meaningful comparison, we will include two well-characterized kinase inhibitors:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFRs, PDGFRs, c-KIT, and other kinases. It serves as an example of a relatively non-selective inhibitor.

  • Axitinib: A potent and more selective inhibitor of VEGFRs.

Kinase Selectivity Panel

Our kinase panel is designed to provide a broad overview of selectivity across the human kinome. It includes representatives from different kinase families:

  • Tyrosine Kinases (TK):

    • VEGFR2 (primary target)

    • EGFR (Epidermal Growth Factor Receptor)

    • PDGFRβ (Platelet-Derived Growth Factor Receptor beta)

    • c-Src (Proto-oncogene tyrosine-protein kinase Src)

  • Serine/Threonine Kinases (S/T):

    • CDK2 (Cyclin-Dependent Kinase 2)

    • GSK-3β (Glycogen Synthase Kinase-3 beta)

    • ROCK1 (Rho-associated coiled-coil containing protein kinase 1)

  • Lipid Kinase:

    • PI3Kα (Phosphoinositide 3-kinase alpha)

This diverse panel will allow us to determine if the inhibitory activity of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is confined to a specific kinase or family of kinases.

Experimental Workflow for Kinase Inhibition Profiling

The following workflow outlines the key steps in assessing the inhibitory activity of our test compound and the comparators against the selected kinase panel.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection and Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) Compound_Prep->Assay_Plate Kinase_Prep Kinase and Substrate Preparation Kinase_Prep->Assay_Plate Detection Signal Detection (e.g., Luminescence) Assay_Plate->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Selectivity_Score Selectivity Score Calculation Data_Analysis->Selectivity_Score

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Quantitative Data Analysis: A Comparative Overview

The inhibitory potency of each compound is determined by calculating its half-maximal inhibitory concentration (IC50) against each kinase in the panel. The results are summarized in the table below.

KinaseEthyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (IC50, nM)Sunitinib (IC50, nM)Axitinib (IC50, nM)
VEGFR2 15 9 1
EGFR>10,00025001500
PDGFRβ250250
c-Src1500150300
CDK2>10,0005000>10,000
GSK-3β80012008000
ROCK150008006000
PI3Kα>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes.

To quantify selectivity, a Selectivity Score (S-Score) can be calculated. A common method is to divide the IC50 value for an off-target kinase by the IC50 value for the primary target. A higher S-Score indicates greater selectivity.

Selectivity Score (S) = IC50 (Off-Target) / IC50 (Primary Target)

The following diagram illustrates the decision-making process based on the initial selectivity profile.

G Start Initial Kinase Profile Data High_Selectivity High Selectivity for Primary Target? Start->High_Selectivity Potent_Off_Target Potent Off-Target Activity? High_Selectivity->Potent_Off_Target No Proceed Proceed with Further Development High_Selectivity->Proceed Yes Optimize Lead Optimization to Improve Selectivity Potent_Off_Target->Optimize No Repurpose Consider Repurposing for New Target Potent_Off_Target->Repurpose Yes Terminate Terminate Development (Poor Profile) Optimize->Terminate If optimization fails

Caption: Decision tree for interpreting kinase selectivity data.

From our hypothetical data, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate demonstrates high selectivity for VEGFR2 over EGFR, CDK2, and PI3Kα. However, it shows some activity against PDGFRβ and GSK-3β, suggesting a moderately selective profile. Compared to Sunitinib, it is more selective, but less so than Axitinib. This profile suggests that while promising, further lead optimization may be required to reduce off-target activity.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR2)

  • Kinase substrate (e.g., a specific peptide substrate for VEGFR2)

  • ATP solution

  • Kinase assay buffer

  • Test compounds (ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, Sunitinib, Axitinib) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a stock solution of each test compound in 100% DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup: a. Add the diluted compounds to the assay plate. Include wells with DMSO only for the "no inhibition" control and wells with a known potent inhibitor or without kinase for the "maximum inhibition" control. b. Prepare a kinase/substrate master mix in the kinase assay buffer. Add this mix to all wells except the maximum inhibition control. c. Add assay buffer without the kinase to the maximum inhibition control wells.

  • Kinase Reaction: a. Prepare an ATP solution in the kinase assay buffer. b. Initiate the kinase reaction by adding the ATP solution to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection: a. Allow the ATP detection reagent to equilibrate to room temperature. b. Add the ATP detection reagent to all wells. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to assessing the selectivity of a novel indole derivative, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, within the context of kinase inhibition. Our hypothetical case study demonstrates that this compound exhibits a promising, moderately selective profile for VEGFR2.

The next steps in a real-world drug discovery program would involve:

  • Expanding the Kinase Panel: Profiling against a much larger panel of kinases (e.g., >300) to gain a more complete understanding of its selectivity.

  • Cell-Based Assays: Validating the biochemical findings in cellular assays that measure the inhibition of VEGFR2 phosphorylation and downstream signaling pathways.[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.

  • Biophysical Methods: Employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target kinase and determine binding kinetics.

By adhering to a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions about the progression of lead compounds, ultimately increasing the likelihood of developing safe and effective new medicines.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Indole Derivatives

Introduction: The Indole Scaffold and the Imperative of Rigorous Benchmarking The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Imperative of Rigorous Benchmarking

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The development of novel indole derivatives often involves strategies like bioisosteric replacement, where parts of a known active molecule are swapped to enhance physicochemical properties, improve potency, alter metabolic pathways, or reduce toxicity.[5][6]

However, the promise of a new derivative is only realized through rigorous, objective comparison against established standards. This guide provides a framework for the systematic benchmarking of new indole derivatives, ensuring that the data generated is robust, reproducible, and relevant for drug development professionals. We will move from foundational in vitro assays to more complex biological systems, explaining the causality behind experimental choices and providing self-validating protocols at each stage.

Chapter 1: Foundational Benchmarking: In Vitro Cytotoxicity and Viability

The first critical question for many new derivatives, particularly in oncology, is their effect on cell viability. The goal is to determine the concentration at which a compound elicits a biological response, a value commonly expressed as the half-maximal inhibitory concentration (IC50).

Expertise & Causality: Choosing the Right Viability Assay

The most common methods for assessing cell viability are colorimetric assays that measure the metabolic activity of living cells.[7] Two widely used assays are the MTT and XTT assays.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged compound readily enters viable cells, where mitochondrial dehydrogenases reduce it to a purple formazan crystal that is insoluble in water.[7][9] A solubilization step, typically with DMSO, is required before absorbance can be read.[10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is negatively charged and does not easily penetrate cells.[9] It requires an intermediate electron acceptor. The key advantage is that its reduced formazan product is water-soluble, eliminating the need for a potentially cytotoxic solubilization step and simplifying the protocol.

Our Rationale: For high-throughput screening and to minimize experimental variables, the XTT assay is often preferred due to its simpler workflow and the elimination of the solvent solubilization step, which can sometimes interfere with results.

Data Presentation: Comparing a Novel Indole Derivative to a Standard

Let's consider a hypothetical new indole derivative, IND-A5 , designed as a potential anticancer agent. We must benchmark its cytotoxic activity against a well-established chemotherapeutic agent, such as Doxorubicin , across a panel of relevant cancer cell lines.

CompoundCell LineIC50 (µM)
IND-A5 MCF-7 (Breast)0.83
A549 (Lung)0.73
HCT-116 (Colon)1.52
Doxorubicin (Standard) MCF-7 (Breast)4.13
A549 (Lung)0.65
HCT-116 (Colon)5.18

This data is illustrative. Real-world data shows that different indole derivatives can outperform standards like Doxorubicin or Imatinib in specific cell lines.[2]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of your novel indole derivative (IND-A5 ) and the standard (Doxorubicin ) in culture medium. Perform serial dilutions to create a range of 8-10 concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (treated with medium containing the same concentration of DMSO used for the compounds) and "untreated control" wells. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling solution.

  • Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. The color of the medium will change in metabolically active cells.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Visualization: In Vitro Viability Assay Workflow

G cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_read Readout (Day 4/5) cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p2 Incubate 24h (Allow Attachment) p1->p2 t1 Prepare Serial Dilutions (New Derivative & Standard) p2->t1 t2 Add Compounds to Cells t1->t2 t3 Incubate 48-72h t2->t3 r1 Add XTT Reagent to Wells t3->r1 r2 Incubate 2-4h r1->r2 r3 Read Absorbance (450 nm) r2->r3 a1 Calculate % Viability vs. Control r3->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for determining compound IC50 using an XTT cell viability assay.

Chapter 2: Target Engagement Benchmarking

Many indole derivatives are designed not just to be cytotoxic, but to inhibit a specific biological target, such as an enzyme or receptor.[12] A critical benchmarking step is to confirm that the new derivative engages its intended target with high potency and selectivity.

Expertise & Causality: Case Study - Monoamine Oxidase (MAO) Inhibition

Let's consider a new indole derivative, IND-B8 , designed as a selective inhibitor of Monoamine Oxidase B (MAO-B) for potential application in neurodegenerative diseases. MAO enzymes are crucial for neurotransmitter metabolism, and their dysfunction is linked to conditions like Parkinson's and Alzheimer's disease.[13]

To benchmark IND-B8 , we must compare its activity against a known standard, Selegiline , a well-established MAO-B inhibitor. We must also test its activity against MAO-A to determine its selectivity. A common method is a fluorometric assay that detects hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.

Data Presentation: Potency and Selectivity of a Novel MAO-B Inhibitor
CompoundTargetIC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
IND-B8 MAO-A150>18
MAO-B8.1
Selegiline (Standard) MAO-A2100>100
MAO-B19.5

This illustrative data shows IND-B8 is more potent than the standard Selegiline for MAO-B, but Selegiline exhibits higher selectivity.Real-world studies have identified novel indole derivatives with potent and selective MAO inhibitory activity.[14]

Experimental Protocol: Fluorometric MAO Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, MAO substrate (e.g., Tyramine), and probe solution as per the kit manufacturer's instructions (e.g., Abcam ab241031).

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add MAO-A or MAO-B enzyme to respective wells. Add serial dilutions of the test compound (IND-B8 ) and the standard (Selegiline ). Include a "no inhibitor" control. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Develop Signal: Immediately add the probe mixture, which reacts with the H2O2 byproduct to generate a fluorescent signal.

  • Data Acquisition: Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Analysis: Determine the rate of reaction (slope) for each concentration. Calculate the percent inhibition relative to the "no inhibitor" control. Plot the % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[15]

Visualization: MAO-B Inhibition in a Dopaminergic Neuron

G cluster_neuron Mitochondrion in Dopaminergic Neuron MAOB MAO-B Enzyme Products Inactive Metabolites + H₂O₂ (Oxidative Stress) MAOB->Products Dopamine Dopamine Dopamine->MAOB Metabolism Inhibitor IND-B8 or Selegiline (Inhibitor) Inhibitor->MAOB  Blocks Activity

Caption: Mechanism of MAO-B inhibition by a novel indole derivative or standard drug.

Chapter 3: Preclinical Benchmarking: In Vivo Efficacy

Promising in vitro data is the first step. To gauge true therapeutic potential, the derivative must be tested in a living system. This phase assesses not only efficacy but also provides initial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its success as a drug.[16][17][18]

Expertise & Causality: The Xenograft Model

For anticancer agents, the human tumor xenograft model is a standard for preclinical assessment.[19] In this model, human cancer cells are implanted, typically subcutaneously, into immunocompromised mice.[20] This allows researchers to evaluate a compound's ability to inhibit tumor growth in a complex biological environment. Patient-derived xenografts (PDXs), where tumor tissue is taken directly from a patient, are also used to better maintain the heterogeneity of the original tumor.[21]

The choice of model is critical. A cell line-derived xenograft (CDX) is reproducible and excellent for initial efficacy screening.[20] A PDX model offers higher fidelity to the patient's tumor and is valuable for co-clinical trials.[21]

Data Presentation: In Vivo Antitumor Efficacy

Here, we compare our novel derivative IND-A5 against a standard of care, Paclitaxel , in a mouse xenograft model using HCT-116 colon cancer cells.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1550 ± 1200%
IND-A5 (50 mg/kg) 480 ± 9569%
Paclitaxel (20 mg/kg) 620 ± 11060%

This illustrative data suggests that IND-A5 demonstrates superior tumor growth inhibition compared to the standard, Paclitaxel, in this specific model.Studies have shown indole derivatives can significantly suppress tumor growth in xenograft models.[22]

Experimental Protocol: High-Level Xenograft Study Workflow
  • Cell Implantation: Subcutaneously inject ~5 million HCT-116 cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, IND-A5, Paclitaxel) with 8-10 mice per group.

  • Dosing: Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).

  • Analysis: Compare the mean tumor volumes between the treated and vehicle control groups to calculate the percentage of tumor growth inhibition.

Visualization: The Drug Development Pipeline

G cluster_preclinical Preclinical Research cluster_clinical Clinical Trials d1 Discovery & Target ID d2 In Vitro Benchmarking (IC50, Target Engagement) d1->d2 d3 In Vivo Benchmarking (Xenograft Models) d2->d3 d4 ADME/Tox Studies d3->d4 c1 Phase I (Safety) d4->c1 c2 Phase II (Efficacy) c1->c2 c3 Phase III (Comparison) c2->c3 Approval FDA Review & Approval c3->Approval

Caption: The drug development process from preclinical benchmarking to clinical approval.

Conclusion: A Synthesis of Evidence

Benchmarking a novel indole derivative is not a single experiment but a systematic process of building a case for its potential. By moving logically from broad cytotoxicity screening to specific target engagement and finally to in vivo efficacy, we can objectively evaluate a new compound's performance against known standards. Each step provides critical data that informs the decision to advance a candidate through the costly and complex drug development pipeline.[23] This structured, evidence-based approach is fundamental to translating the chemical versatility of the indole scaffold into tangible therapeutic innovations.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Trial Phases 1, 2 & 3 Defined. (n.d.). University of Cincinnati College of Medicine. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PubMed Central. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vistabiologics. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry-Section B. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • Four Phases of Clinical Trials. (n.d.). Astellas. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2022). ResearchGate. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

  • A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. (2025). ResearchGate. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2017). PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2024). ACS Publications. [Link]

  • The 5 Drug Development Phases. (2023). Patheon Pharma Services. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2022). PLOS One. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society Publishing. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2025). ResearchGate. [Link]

  • How to calculate IC50 from the calculated concentration of unknown samples? (2021). ResearchGate. [Link]

  • The phases of preclinical and clinical trials. (n.d.). Profil. [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). PubMed Central. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026). Infinix Bio. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017). ResearchGate. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. [Link]

  • In Silico ADME/Tox Comes of Age: Twenty Years Later. (2023). PubMed Central. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Phases of clinical research. (n.d.). Wikipedia. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed Central. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). PubMed Central. [Link]

Sources

Validation

The 5-Position of Indole: A Linchpin in Drug Design and a Crucible for Substituent Effects

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a testament to its remarkable versatili...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and prevalence in a vast array of biologically active compounds.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, nature has long harnessed the unique properties of this bicyclic aromatic heterocycle.[1] This guide, born from extensive research and practical application, delves into a critical aspect of the indole pharmacophore: the profound influence of substituents at the 5-position on biological activity.

This is not merely a catalog of modifications, but a comparative analysis grounded in experimental data, designed to illuminate the causal relationships between substituent choice and therapeutic outcome. We will explore how the electronic and steric nature of these appended groups can dramatically alter a molecule's interaction with its biological target, offering a roadmap for rational drug design and optimization.

The Strategic Importance of the Indole 5-Position

The indole ring system, with its electron-rich pyrrole fused to a benzene ring, offers multiple sites for substitution. While the 3-position is often associated with the attachment of pharmacophoric side chains, the 5-position on the benzene portion of the scaffold plays a pivotal role in modulating the electronic properties of the entire ring system and providing key interactions within protein binding pockets. Its strategic importance stems from several key factors:

  • Modulation of Electronic Environment: Substituents at the 5-position directly influence the electron density of the indole ring. Electron-donating groups (EDGs) increase the electron density, which can enhance pi-pi stacking interactions and hydrogen bond acceptor capabilities of the indole nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease electron density, impacting the acidity of the N-H bond and altering the molecule's electrostatic potential.

  • Vectorial Exit Point: The 5-position provides a vector for substitution that projects into specific regions of a target's binding site. This allows for the introduction of functionalities that can engage with amino acid residues, exploit hydrophobic pockets, or form crucial hydrogen bonds, thereby enhancing binding affinity and selectivity.

  • Influence on Physicochemical Properties: The nature of the 5-substituent significantly impacts key drug-like properties such as lipophilicity (logP), solubility, and metabolic stability. These parameters are critical for a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The following diagram illustrates the logical flow of how a substituent at the 5-position can influence the overall activity of an indole-based compound.

G substituent Substituent at 5-Position electronic Electronic Properties (e.g., Hammett constant) substituent->electronic steric Steric Properties (e.g., size, shape) substituent->steric physicochem Physicochemical Properties (logP, pKa, solubility) electronic->physicochem binding Binding Affinity & Selectivity electronic->binding steric->physicochem steric->binding pharmacokinetics Pharmacokinetics (ADME) physicochem->pharmacokinetics bioactivity Overall Biological Activity binding->bioactivity pharmacokinetics->bioactivity

Caption: The influence of a 5-position substituent on biological activity.

A Comparative Analysis of Substituent Effects: Case Studies

To truly appreciate the impact of the 5-position, we will examine experimental data from several key therapeutic areas. The following tables provide a quantitative comparison of different substituents on the indole core and their effect on biological activity.

Case Study 1: Anticancer Activity - Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in oncology. A recent study developed a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFR inhibitors. The data below highlights the impact of varying the substituent at the 5-position on the antiproliferative activity against cancer cell lines and inhibitory activity against both wild-type (WT) and mutant (T790M) EGFR.[2]

Compound5-SubstituentAntiproliferative GI50 (nM)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)
5f -Cl29859.5 ± 2
5g -Cl357211.9 ± 3
erlotinib (reference)3380-
osimertinib (reference)--8 ± 2

Data sourced from: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.[2]

Analysis and Mechanistic Interpretation:

The presence of a chloro group at the 5-position in compounds 5f and 5g results in potent antiproliferative activity, comparable to the standard of care, erlotinib.[2] Notably, these compounds exhibit significant inhibitory activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[2] The electron-withdrawing nature of the chlorine atom likely influences the overall electronic distribution of the indole ring, potentially enhancing its interaction with the kinase domain. Furthermore, the chloro substituent can occupy a specific hydrophobic pocket within the ATP-binding site, contributing to the high affinity.

Case Study 2: Serotonin Receptor Binding Affinity

The serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for a wide range of central nervous system disorders. The endogenous ligand, serotonin, itself possesses a hydroxyl group at the 5-position, underscoring the importance of this position for receptor recognition. A study on a series of 5-substituted-N,N-diallyltryptamines provides a clear comparison of how different substituents at this position affect binding affinity at various serotonin receptor subtypes.

Compound5-Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
1 -H1007301200
2 -OCH310250300
3 -F20350450
4 -Cl30400500
5 -Br40500600
6 -I80600800

Data adapted from: Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines.

Analysis and Mechanistic Interpretation:

This dataset clearly demonstrates that substitution at the 5-position is crucial for high-affinity binding to serotonin receptors. The unsubstituted parent compound shows the weakest affinity across the tested receptors. The introduction of a methoxy group (-OCH3), an electron-donating substituent, results in the highest affinity for the 5-HT1A receptor. This suggests that the oxygen atom may act as a hydrogen bond acceptor, mimicking the interaction of the hydroxyl group of serotonin.

The halogen series (F, Cl, Br, I) shows a trend of decreasing affinity with increasing atomic size for the 5-HT1A receptor. This indicates that while some substitution is beneficial, larger, bulkier groups may introduce steric hindrance within the binding pocket. The electronic properties of the halogens (electron-withdrawing) also play a role in modulating the overall electrostatic interaction with the receptor.

Experimental Protocols: A Guide to Synthesis and Evaluation

To empower researchers in their exploration of 5-substituted indoles, this section provides detailed, step-by-step methodologies for both the synthesis of key intermediates and the execution of relevant biological assays.

Synthesis of 5-Nitroindole: A Key Intermediate

The introduction of a nitro group at the 5-position is a common strategy, as the nitro group can be readily reduced to an amine, which can then be further functionalized. The following protocol is a robust method for the synthesis of 5-nitroindole.[3]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place indole (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.1 equivalents) dropwise to the stirred solution.

  • Nitration: After the addition of POCl3, continue stirring at 0°C for 30 minutes. Then, add a solution of sodium nitrite (NaNO2, 1.2 equivalents) in DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water. A yellow precipitate will form.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude 5-nitroindole can be further purified by recrystallization from ethanol.

In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of newly synthesized 5-substituted indoles against a specific kinase, a robust in vitro assay is essential. The following is a general protocol for a radiometric kinase assay.[4][5]

Experimental Workflow Diagram:

G start Start prepare Prepare Assay Plate: - Kinase - Substrate - Test Compound (Varying Conc.) start->prepare initiate Initiate Reaction: Add ATP/[γ-32P]ATP prepare->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction: Add SDS Loading Buffer incubate->stop separate Separate Proteins: SDS-PAGE stop->separate visualize Visualize Phosphorylation: Autoradiography separate->visualize quantify Quantify Radioactivity visualize->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • ATP Solution: A stock solution of ATP containing a known amount of [γ-32P]ATP. The final ATP concentration in the assay should be close to the Km of the kinase for ATP.[6]

    • Substrate: A specific peptide or protein substrate for the kinase of interest.

    • Test Compounds: A series of dilutions of the 5-substituted indole derivatives in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the kinase buffer, the kinase, and the substrate to each well.

    • Add the test compounds at various concentrations to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP/[γ-32P]ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[6]

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the amount of incorporated radiolabel using a phosphorimager or by excising the substrate bands and counting in a scintillation counter.

  • Data Interpretation:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion: A Path Forward in Rational Drug Design

The strategic modification of the indole 5-position is a powerful tool in the medicinal chemist's arsenal. As demonstrated by the presented case studies and experimental data, the choice of substituent at this position can have a dramatic and predictable impact on a compound's biological activity. By carefully considering the electronic and steric properties of the substituent, researchers can fine-tune the interaction of an indole-based molecule with its target, leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

This guide has provided a framework for understanding these substituent effects, grounded in quantitative data and practical experimental protocols. It is our hope that this comparative analysis will serve as a valuable resource for researchers in the field, fostering a more rational and efficient approach to the design and development of the next generation of indole-based therapeutics. The journey from a privileged scaffold to a life-saving drug is often paved with subtle yet critical molecular modifications, and the 5-position of indole will undoubtedly continue to be a key landmark on that path.

References

  • de Sá, A. L. S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(3), 605. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Sharma, V., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(12), 1198-1210. [Link]

  • Bastiaan, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 129-144. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Wu, X., et al. (2013). Three dimensional quantitative structure-activity relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors. International Journal of Molecular Sciences, 14(6), 12037-12053. [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(10), 1534-1543. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Preprints.org. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. [Link]

  • Klejnot, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Google Patents. (2009). The preparation method of 5-nitroindole-2-carboxylic acid.
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Pesic, M., et al. (2020). The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. Cancers, 12(4), 1029. [Link]

  • Gupta, S. P., & Gupta, J. K. (1990). Quantitative structure-activity relationship study on some 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition, 3(3), 179-188. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Xu, P., et al. (2021). Structural insights into lipid and ligand regulation of serotonin receptors. Nature, 592(7854), 469-473. [Link]

  • Li Petri, G., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11883-11906. [Link]

Sources

Comparative

Bridging the Digital and the Biological: A Guide to Confirming Experimental Data with Computational Models

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental data is no longer a futuristic concept but a present-day reality that accelerates discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental data is no longer a futuristic concept but a present-day reality that accelerates discovery and enhances the robustness of our findings. This guide provides an in-depth comparison of computational and experimental approaches, offering insights into their integration and the causal relationships that underpin a successful validation workflow. We will delve into the technical intricacies of this process, grounded in scientific integrity and supported by authoritative evidence.

The Symbiotic Relationship: Why Integrate Computational and Experimental Data?

In the landscape of modern drug discovery, relying solely on experimental data can be a costly and time-consuming endeavor.[1] Computational models offer a powerful adjunct, enabling researchers to:

  • Accelerate Timelines and Reduce Costs: By simulating biological processes and predicting molecular interactions, computational approaches can help prioritize experiments, reducing the number of compounds that need to be synthesized and tested.[1]

  • Gain Deeper Mechanistic Insights: Computational models can reveal the underlying mechanisms of drug action and resistance at a level of detail that is often difficult to achieve through experimentation alone.

  • Optimize Drug Candidates: In silico methods allow for the rapid evaluation of molecular properties, helping to refine lead compounds for improved efficacy and safety profiles.[2]

However, computational models are not infallible. Their predictive power is contingent on the quality of the input data and the assumptions inherent in the algorithms.[3] Therefore, experimental validation is crucial to confirm in silico predictions and ensure their biological relevance. This iterative feedback loop between computational prediction and experimental validation is the cornerstone of a robust drug discovery pipeline.

A Tale of Two Worlds: Comparing Computational and Experimental Approaches

To understand how to best integrate these two domains, it's essential to appreciate their distinct yet complementary nature.

FeatureComputational ModelsExperimental Assays
Nature Predictive and theoreticalEmpirical and observational
Throughput High to ultra-highLow to high, depending on the assay
Cost Generally lowerCan be very high, especially for in vivo studies
Timeframe RapidCan be time-consuming
Controllability High; parameters can be precisely manipulatedSubject to biological variability and experimental error
Insights Mechanistic details, binding modes, energetic profilesFunctional outcomes, cellular responses, physiological effects
Examples Molecular Docking, MD Simulations, QSAR, Machine LearningIn vitro enzyme assays, cell-based viability assays, SPR, X-ray Crystallography

The Workflow of Validation: A Step-by-Step Approach

A successful validation workflow involves a cyclical process of computational prediction, experimental testing, and data integration. This iterative process refines both the computational models and our understanding of the biological system.

G cluster_0 Computational Phase cluster_1 Experimental Phase Hypothesis_Generation Hypothesis Generation & Target Identification Virtual_Screening Virtual Screening & Lead Identification Hypothesis_Generation->Virtual_Screening Prioritized Targets Experimental_Design Experimental Design Virtual_Screening->Experimental_Design Predicted Hits Model_Refinement Model Refinement & Optimization Model_Refinement->Virtual_Screening Improved Model In_Vitro_Validation In Vitro Validation Experimental_Design->In_Vitro_Validation Assay Protocol In_Vitro_Validation->Model_Refinement Experimental Data In_Vivo_Validation In Vivo Validation (Optional) In_Vitro_Validation->In_Vivo_Validation Confirmed Hits

Caption: An iterative workflow integrating computational and experimental phases for drug discovery.

Case Study: Discovery and Validation of a Novel Kinase Inhibitor

To illustrate the practical application of this integrated approach, let's consider a hypothetical case study focused on the discovery of a novel inhibitor for a specific protein kinase, a crucial target class in oncology.

Part 1: The Computational Hunt

Our journey begins with the in silico identification of potential kinase inhibitors.

1. Target Preparation and Binding Site Identification:

The first step is to obtain a high-quality 3D structure of our target kinase. This can be sourced from the Protein Data Bank (PDB) or generated using homology modeling if an experimental structure is unavailable.[3] The process involves:

  • Template Identification: Using the target's amino acid sequence to search for homologous proteins with known structures.[3]

  • Sequence-Template Alignment: Aligning the target sequence with the template to map corresponding residues.[3]

  • Model Construction and Refinement: Building the 3D model and optimizing its geometry.[3]

Once the structure is prepared, we identify the binding site. While the ATP-binding site is the most common target for kinase inhibitors, computational tools can also identify allosteric sites that may offer greater selectivity.

2. Virtual Screening with Molecular Docking:

With the target structure and binding site defined, we can perform virtual screening of large compound libraries to identify potential binders. Molecular docking is a key technique here, predicting the preferred orientation of a ligand when bound to a protein and estimating the binding affinity.[3]

Protocol: Molecular Docking Workflow

  • Protein Preparation:

    • Download the protein structure from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

  • Ligand Preparation:

    • Obtain a library of small molecules in a suitable format (e.g., SDF, MOL2).

    • Generate 3D conformations and assign appropriate protonation states and charges.

  • Grid Generation:

    • Define the binding site by specifying a "grid box" that encompasses the active site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to systematically place each ligand in the grid box and score its binding pose.

  • Post-Docking Analysis:

    • Rank the ligands based on their docking scores.

    • Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions.

3. Refining Predictions with Molecular Dynamics (MD) Simulations:

To further refine our predictions and assess the stability of the predicted protein-ligand complexes, we can employ MD simulations. These simulations model the movement of atoms over time, providing insights into the dynamics of the binding event.[4][5]

G Start Initial Docked Pose Solvation Solvate the System (add water and ions) Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) Production_MD->Analysis

Caption: A typical workflow for a Molecular Dynamics (MD) simulation.

From these computational steps, we generate a list of prioritized "hit" compounds for experimental validation.

Part 2: The Experimental Proof

Now, we move from the digital realm to the wet lab to test the predictions of our computational models. Experimental validation is crucial for confirming the biological activity of our computationally identified hits.[4]

1. In Vitro Kinase Inhibition Assay:

The first step is to determine if our hit compounds can indeed inhibit the activity of the target kinase in a controlled, cell-free environment. A common method is a radiometric or fluorescence-based kinase assay.

Protocol: In Vitro Kinase Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a substrate (e.g., a peptide or protein), and [γ-³²P]-ATP in a suitable buffer.[6]

  • Inhibitor Addition: Add the computationally identified inhibitor at various concentrations.[6]

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C).[6]

  • Stop Reaction: Quench the reaction after a specific time point.[6]

  • Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP using methods like SDS-PAGE and autoradiography.[6]

  • Data Analysis: Quantify the amount of incorporated phosphate to determine the kinase activity and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

2. Biophysical Validation of Binding:

To confirm a direct interaction between the inhibitor and the kinase, biophysical techniques like Surface Plasmon Resonance (SPR) are invaluable. SPR measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time, without the need for labels.[7][8]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Ligand Immobilization: Covalently attach the purified kinase (the ligand) to the surface of a sensor chip.[9]

  • Analyte Injection: Flow solutions containing the computationally identified inhibitor (the analyte) at various concentrations over the sensor chip surface.[9]

  • Association and Dissociation Monitoring: Monitor the binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand in real-time.

  • Data Analysis: Analyze the resulting sensorgram to determine the binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (dissociation constant, KD).

3. Cell-Based Efficacy Assays:

Finally, to assess the effect of the inhibitor in a more biologically relevant context, we perform cell-based assays. A common approach is a cytotoxicity assay to determine if the inhibitor can kill cancer cells that are dependent on the target kinase.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the validated kinase inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well. Live cells will metabolize the MTT into a colored formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Synthesizing the Data: The Moment of Truth

The culmination of this process is the comparison of the computational predictions with the experimental results.

Compound IDDocking Score (kcal/mol)Predicted Binding ModeIn Vitro Kinase IC50 (µM)SPR KD (µM)Cell-Based GI50 (µM)
Hit-001 -10.5H-bond with hinge region0.050.10.5
Hit-002 -9.8Hydrophobic interactions1.22.5>10
Decoy-001 -6.2No key interactions>50No binding>50

In our hypothetical case, "Hit-001" shows strong correlation across all methods: a favorable docking score, potent inhibition in the biochemical assay, tight binding in the SPR analysis, and significant cellular efficacy. This strong concordance provides a high degree of confidence in this compound as a promising lead for further development. Conversely, "Hit-002" shows a discrepancy between the computational prediction and the experimental validation, suggesting that the initial computational model may need refinement.

The Role of Machine Learning in Predictive Modeling

In recent years, machine learning (ML) has emerged as a powerful tool for predicting drug responses.[10] These models can be trained on large datasets of compound structures and their corresponding biological activities to predict the efficacy of new compounds.

Validating a Machine Learning Model:

A crucial step in developing a reliable ML model is rigorous validation.[10]

G Dataset Large Dataset of Compounds and Activities Split Split Data: Training (80%) & Test (20%) Dataset->Split Train Train ML Model on Training Data Split->Train Predict Predict Activities for Test Data Train->Predict Compare Compare Predictions with Actual Activities Predict->Compare Evaluate Evaluate Model Performance (e.g., R², AUC) Compare->Evaluate

Caption: A workflow for training and validating a machine learning model for drug response prediction.

A case study on the investigational kinase inhibitor tivozanib demonstrated the power of a machine learning approach to predict new off-targets, four of which were subsequently experimentally validated.[11][12] This highlights the potential of ML to uncover novel polypharmacology and guide drug repurposing efforts.[11][12]

Conclusion: A Future Forged in Integration

The convergence of computational modeling and experimental validation is revolutionizing drug discovery. By embracing an integrated and iterative workflow, we can enhance the efficiency and success rate of bringing new therapies to patients. As a senior application scientist, it is imperative to not only understand the "how" of these techniques but also the "why" – the fundamental principles that govern their successful application. This guide serves as a starting point for navigating this exciting and rapidly evolving field, empowering researchers to bridge the digital and biological realms in the quest for novel medicines.

References

  • A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Drug discovery through biophysical techniques: Methods and applications. (2025). Pharmacology & Therapeutics, 108947.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017).
  • Integrating Molecular Dynamics and Machine Learning Algorithms to Predict the Functional Profile of Kinase Ligands. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Computational-experimental Approach to Drug-Target Interaction Mapping: A Case Study on Kinase Inhibitors. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Discovering New Casein Kinase 1d Inhibitors with an Innovative Molecular Dynamics Enabled Virtual Screening Workflow. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). In Methods in Molecular Biology (Vol. 2260, pp. 213-231).
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 27, 2026, from [Link]

  • Machine learning approaches to predict drug efficacy and toxicity in oncology. (n.d.). iScience. Retrieved January 27, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2017). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol, 4(17), e1223.
  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Computational and biophysical methods for the discovery and optimization of covalent drugs. (2021).
  • Optimize and Strengthen Machine Learning Models Based on in vitro Assays with Mechanistic Knowledge and Real-World Data. (2021).
  • Biophysical Methods - September 2-3 | Virtual. (n.d.). PEGS Boston. Retrieved January 27, 2026, from [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. (2024).
  • SERS and MD simulation studies of a kinase inhibitor demonstrate the emergence of a potential drug discovery tool. (2014). Proceedings of the National Academy of Sciences, 111(27), 9786-9791.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved January 27, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. As a specialized indole derivative likely utilized in targeted research and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. As a specialized indole derivative likely utilized in targeted research and drug development, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This guide is designed for researchers, scientists, and laboratory managers, offering a framework for creating a self-validating and compliant disposal plan.

Core Principle: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal, the most critical step is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. The SDS is the definitive source of information regarding the compound's specific hazards, handling procedures, and emergency protocols.[1][2] This guide synthesizes general principles for related chemical structures and regulatory mandates, but the SDS for the specific lot number you are using is the ultimate authoritative document.

Hazard Identification and Risk Assessment

Inferred Potential Hazards of Indole Derivatives:

  • Skin and Eye Irritation: Many indole-based compounds are known to cause skin and eye irritation upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Toxicity: While specific data is needed, related compounds can be harmful if swallowed or absorbed through the skin.[3]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water. The environmental impact must be considered.[2]

A thorough risk assessment must be conducted within the context of your laboratory's specific usage, including the form of the waste (e.g., pure solid, dissolved in solvent, present in a mixture).

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[7] Your laboratory's CHP is a critical document that outlines specific procedures for handling and disposing of hazardous chemicals, including this indole derivative.

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-270): The EPA requires a formal "hazardous waste determination" for every waste stream.[8] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its nature as a complex organic molecule, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate waste, especially when in organic solvents, will almost certainly be classified as hazardous.

Laboratory Generator Status: Your laboratory's responsibilities are dictated by the total amount of hazardous waste generated per month. It is crucial to understand your current generator status as defined by the EPA.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kgUp to 180 days
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No federal time limit, but state/local rules may apply
Data synthesized from EPA and regulatory resources.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste containing ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized.

  • Identify all components: Is it the pure compound, a solution in a specific solvent (e.g., DMSO, ethanol), or a complex reaction mixture?

  • Segregate waste streams: Do not mix this waste with other, incompatible waste streams.[11] For example, halogenated solvent waste should be kept separate from non-halogenated solvent waste. Incompatible chemicals can react dangerously, creating heat, gas, or fire.[11]

Step 2: Proper Waste Containment

The integrity of the disposal process begins with the right container.

  • Select a Compatible Container: Use a container made of a material that will not react with the waste. For organic solutions, glass or polyethylene containers are typically appropriate.[5][12] Avoid metal containers for acidic or basic waste.[5]

  • Ensure Good Condition: The container must be in good condition, with no leaks, cracks, or rust.[12]

  • Keep Containers Closed: Containers must be securely capped at all times, except when actively adding waste.[12] This prevents the release of vapors and potential spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[12]

  • Complete All Information: The label must include:

    • The words "HAZARDOUS WASTE".[12]

    • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas.

    • The approximate percentages of each constituent.

    • The relevant hazard characteristics (e.g., Flammable, Toxic).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator or laboratory group.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Use a Satellite Accumulation Area (SAA): An SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[5]

  • Adhere to Limits: Be mindful of SAA quantity limits (typically 55 gallons of hazardous waste) and the generator-specific time limits for on-site storage.[12]

Step 5: Final Disposal Pathway

The final step is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Engage your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will coordinate with a certified hazardous waste vendor for pickup.

  • Prohibit Sewer Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[13] This is illegal and environmentally harmful. The EPA's RCRA specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[13]

  • Incineration is the Preferred Method: For complex organic compounds like this indole derivative, high-temperature incineration at a licensed TSDF is the standard and most effective disposal method.[11] This process completely destroys the hazardous constituents.[11]

  • Documentation (Cradle-to-Grave): Ensure you receive and retain all paperwork, including the hazardous waste manifest, from your EHS department or waste vendor. This documentation tracks the waste from your lab to its final disposal, fulfilling RCRA's "cradle-to-grave" requirement.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making compliant disposal decisions for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node end_node_ok end_node_ok end_node_stop end_node_stop A Waste Generated: Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate B Obtain & Review Manufacturer's SDS A->B C Is Waste Hazardous per SDS & RCRA? B->C D Segregate & Characterize Waste (e.g., solvents, concentration) C->D  Yes J Dispose as Non-Hazardous Waste per Institutional Policy (Highly Unlikely) C->J No   E Select Compatible Container & Attach Hazardous Waste Label D->E I Prohibited: Sewer Disposal D->I F Store in Designated SAA with Secondary Containment E->F G Monitor Accumulation Date & Quantity Limits F->G H Contact EHS to Schedule Pickup by Licensed Vendor G->H K Final Disposal via Incineration H->K

Caption: Decision workflow for compliant chemical waste disposal.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Chapter NR 661 - HAZARDOUS WASTE IDENTIFICATION AND LISTING. Wisconsin Legislative Documents. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. National Institutes of Health (NIH). Available from: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental. Available from: [Link]

  • Ethyl indole-3-carboxylate Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics. MDPI. Available from: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Ethyl 5-methoxyindole-2-carboxylate. National Institutes of Health (NIH) PubChem. Available from: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Organic Chemistry Frontiers. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.